gamma-Carboxyglutamic acid
Description
Found in various tissues, particularly in four blood-clotting proteins including prothrombin, in kidney protein, in bone protein, and in the protein present in various ectopic calcifications.
Properties
IUPAC Name |
(3S)-3-aminopropane-1,1,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314132 | |
| Record name | γ-Carboxyglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53861-57-7 | |
| Record name | γ-Carboxyglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Carboxyglutamic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-carboxy-L-glutamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | γ-Carboxyglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FQV4RZKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Vitamin K in the Gamma-Carboxylation of Glutamate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the critical role of vitamin K in the post-translational gamma-carboxylation of glutamate residues. This modification is essential for the biological activity of a class of proteins known as vitamin K-dependent proteins (VKDPs), which are integral to blood coagulation, bone metabolism, and the prevention of vascular calcification. We will explore the molecular mechanisms, key enzymatic players, quantitative parameters, and detailed experimental methodologies relevant to this vital biochemical pathway.
Introduction to Gamma-Carboxylation
Vitamin K-dependent gamma-carboxylation is a post-translational modification that converts specific glutamate (Glu) residues on precursor proteins into gamma-carboxyglutamate (Gla) residues.[1][2] This process occurs in the endoplasmic reticulum and is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX).[1][2][3] The addition of a second carboxyl group to the gamma-carbon of the glutamate side chain is fundamental to the function of VKDPs. The resulting Gla residues form a unique calcium-binding module, enabling these proteins to undergo a conformational change that facilitates their interaction with negatively charged phospholipid membranes, a critical step in processes like blood clotting.[1][2] Defects in this pathway, whether genetic or induced by antagonists like warfarin, can lead to severe bleeding disorders.[1]
The Molecular Machinery of Carboxylation
The gamma-carboxylation system is a multi-component process involving a substrate protein, the GGCX enzyme, and a series of co-substrates, all linked through an enzymatic pathway known as the Vitamin K cycle.
Gamma-Glutamyl Carboxylase (GGCX)
GGCX is an integral membrane protein located in the endoplasmic reticulum.[3][4] Its function is to catalyze the addition of a carboxyl group from CO2 to the gamma-carbon of specific Glu residues within the "Gla domain" of VKDPs.[1][5] The enzyme recognizes its protein substrates through a conserved 18-amino acid N-terminal sequence on the VKDP precursor, known as the propeptide.[6][7] The binding of the propeptide to GGCX is a high-affinity interaction that tethers the substrate to the enzyme, positioning the adjacent Gla domain for carboxylation.[4][5] This interaction also allosterically stimulates the catalytic activity of GGCX.[5][8] GGCX acts processively, meaning it typically performs multiple carboxylation events on a single substrate molecule before releasing it.[1][2]
The Vitamin K Cycle
The carboxylation reaction is energetically driven by the oxidation of the reduced form of vitamin K, known as vitamin K hydroquinone (KH2).[7][9] This process is part of a metabolic pathway called the vitamin K cycle, which allows for the continuous regeneration of KH2, enabling a small amount of vitamin K to be reused many times.[10]
The key steps are:
-
Carboxylation and Epoxidation: GGCX utilizes KH2, O2, and CO2 as co-substrates. It harnesses the energy from the oxidation of KH2 to vitamin K 2,3-epoxide (KO) to abstract a proton from the gamma-carbon of a glutamate residue.[4][7] This creates a carbanion that then attacks CO2, forming the Gla residue.[4]
-
Reduction of Vitamin K Epoxide: The resulting KO is reduced back to vitamin K quinone by the enzyme vitamin K epoxide reductase (VKOR).[10]
-
Reduction of Vitamin K Quinone: Vitamin K quinone is then reduced to the active hydroquinone form (KH2) by VKOR and potentially other cellular reductases, completing the cycle.[10]
The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby preventing the regeneration of active vitamin K hydroquinone and leading to the secretion of under-carboxylated, non-functional VKDPs.[10]
Quantitative Data Summary
The efficiency of gamma-carboxylation is dependent on enzyme kinetics, substrate affinities, and the presence of inhibitors. The following tables summarize key quantitative data from the literature.
Table 1: GGCX-Propeptide Binding Affinities
The affinity between GGCX and the propeptide of various vitamin K-dependent proteins varies significantly, which may influence their carboxylation efficiency. An optimal affinity (around 5 nM) is thought to produce the most efficiently carboxylated proteins.[2][11]
| Propeptide Source | Dissociation Constant (Kd) or Inhibition Constant (Ki) | Reference |
| Factor X | ~2-35 nM (Ki) | [12] |
| Factor IX | ~5 nM (Kd) | [2][11] |
| Factor VII | ~2-35 nM (Ki) | [12] |
| Protein S | ~2-35 nM (Ki) | [12] |
| Matrix Gla Protein | ~2-35 nM (Ki) | [12] |
| Protein C | ~20 nM (Kd); ~200 nM (Ki) | [2][11][12] |
| Prothrombin | ~200 nM (Ki) | [12] |
| Bone Gla Protein (Osteocalcin) | >400,000 nM (Ki) | [12] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Apparent Km | Reference |
| GGCX | Pentapeptide (FLEEL) | Millimolar (mM) range | [13] |
| GGCX | Propeptide-containing substrates | Micromolar (µM) range (~1 µM) | [14] |
| VKOR (Human Liver Microsomes) | Vitamin K1 Epoxide | 1.14 µM | [15] |
| VKOR (Human Liver Microsomes) | Menaquinone-4 (MK-4) Epoxide | 0.16 µM | [15] |
Table 3: Warfarin Inhibition Constants
The half-maximal inhibitory concentration (IC50) of warfarin for VKOR varies significantly depending on the assay conditions. Cell-based assays, which better reflect the physiological environment, show inhibition at nanomolar concentrations, consistent with therapeutic plasma levels.[16][17] In contrast, in vitro assays using the artificial reductant DTT yield much higher IC50 values.[17]
| Assay Type | Reductant | Warfarin IC50 | Reference |
| Cell-Based Assay | Endogenous | ~97 nM | [16] |
| Cell-Based Assay | Endogenous | 0.54 µM to 2.58 µM | [1] |
| In Vitro (Microsomal) | GSH | ~52-82 nM | [17] |
| In Vitro (Microsomal) | DTT | ~2.4 µM | [17] |
| In Vitro (Purified Enzyme) | DTT | 3.8 - 4.7 µM | [16] |
Detailed Experimental Protocols
Accurate measurement of GGCX activity and the extent of carboxylation is crucial for research and drug development. Below are detailed protocols for key assays.
Protocol: Radiometric GGCX Activity Assay
This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a synthetic peptide substrate.
Materials:
-
GGCX-containing microsomal preparation
-
Synthetic peptide substrate (e.g., FLEEL)
-
Vitamin K-dependent protein propeptide (e.g., Factor IX propeptide)
-
Reduced Vitamin K (KH₂)
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Reaction Buffer: 50 mM MOPS, pH 7.4
-
Dithiothreitol (DTT)
-
Detergent (e.g., CHAPS) and Phosphatidylcholine
-
10% Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, DTT, CHAPS, phosphatidylcholine, KH₂, propeptide, and the synthetic peptide substrate.
-
Initiate Reaction: Add NaH¹⁴CO₃ to the mixture. Start the reaction by adding the GGCX-containing microsomal preparation.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of 10% TCA to precipitate the peptide.
-
Remove Unincorporated Label: Heat the sample (e.g., at 95°C for 2 minutes) to drive off unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. This step is critical and must be performed in a fume hood.
-
Quantification: Centrifuge the sample to pellet the precipitated peptide. Wash the pellet to remove any remaining unincorporated label. Resuspend the pellet in a suitable buffer, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the specific activity of GGCX based on the amount of ¹⁴C incorporated per unit time per amount of enzyme.
Protocol: HPLC-Based Quantification of Gamma-Carboxyglutamate (Gla)
This method quantifies the amount of Gla in a protein sample after alkaline hydrolysis and derivatization.
Materials:
-
Protein sample
-
Alkaline hydrolysis solution (e.g., 2 M NaOH or KOH)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) with mercaptoethanol, or phenylisothiocyanate (PITC))[18][19]
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile and an aqueous buffer like sodium acetate or phosphate)
-
Gla and other amino acid standards
Procedure:
-
Protein Hydrolysis: Place the protein sample in a hydrolysis tube. Add the alkaline hydrolysis solution. Seal the tube under vacuum or nitrogen and heat at 110°C for 20-24 hours to hydrolyze the protein into its constituent amino acids. Note: Acid hydrolysis destroys Gla, so alkaline hydrolysis is mandatory.
-
Neutralization and Desalting: After hydrolysis, neutralize the sample with an appropriate acid (e.g., HCl). Desalt the sample using a small ion-exchange column if necessary.[19]
-
Derivatization: Mix the amino acid hydrolysate with the derivatization agent (e.g., OPA or PITC) according to the manufacturer's protocol to create fluorescent or UV-absorbing derivatives.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the amino acid derivatives using a gradient elution on a C18 column.
-
Detection and Quantification: Detect the derivatives using a fluorescence (for OPA) or UV (for PITC) detector.[19][20] Identify the Gla peak by comparing its retention time to that of a derivatized Gla standard. Quantify the amount of Gla by integrating the peak area and comparing it to a standard curve generated with known amounts of Gla.
-
Data Normalization: Express the result as moles of Gla per mole of protein.
Protocol: Cell-Based Carboxylation ELISA
This assay measures the amount of correctly carboxylated VKDP secreted from cells, providing a functional measure of the entire vitamin K cycle in a native environment.[2][11]
Materials:
-
HEK293 cells engineered to express a VKDP reporter protein (e.g., a Factor IX construct).[2][21]
-
Cell culture medium and supplements, including vitamin K.
-
96-well ELISA plates.
-
Capture Antibody: A monoclonal antibody that specifically recognizes the calcium-dependent, correctly folded conformation of the Gla domain (i.e., only binds to carboxylated protein).[13][21]
-
Detection Antibody: A polyclonal antibody that recognizes the reporter protein regardless of its carboxylation status, conjugated to an enzyme like HRP.
-
Wash buffer (e.g., TBST) and Blocking buffer (e.g., 1% BSA in TBST).
-
Substrate for HRP (e.g., TMB).
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Cell Culture: Plate the engineered HEK293 cells in a multi-well plate. Culture them in media containing varying concentrations of vitamin K or test compounds (e.g., warfarin).
-
Sample Collection: After a suitable incubation period (e.g., 48-72 hours), collect the cell culture medium which contains the secreted reporter protein.[13]
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13]
-
Blocking: Wash the plate to remove unbound antibody and block non-specific binding sites with blocking buffer for 1 hour at room temperature.[13]
-
Sample Incubation: Add the collected cell culture media (and standards) to the wells. Crucially, the binding buffer must contain calcium (e.g., 10 mM CaCl₂), as the capture antibody's epitope is calcium-dependent. Incubate for 1-2 hours.[13]
-
Detection: Wash the plate. Add the HRP-conjugated detection antibody and incubate for 1 hour.
-
Signal Development: Wash the plate thoroughly. Add the TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction with the stop solution, which will turn the color yellow. Read the absorbance at 450 nm using a plate reader.
-
Analysis: Quantify the amount of carboxylated reporter protein by comparison to a standard curve. This provides a direct measure of the functional output of the cellular GGCX and vitamin K cycle pathway.
Mandatory Visualization
The following diagrams illustrate the core pathways described in this guide.
Caption: The Vitamin K Cycle, illustrating the regeneration of active Vitamin K hydroquinone.
Caption: The catalytic mechanism of Gamma-Glutamyl Carboxylase (GGCX).
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 4. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of vitamin K-dependent protein precursor propeptide, vitamin K hydroquinone, and glutamate substrate binding on the structure and function of {gamma}-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Vitamin K in Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Insights into vitamin K-dependent carboxylation: home field advantage | Haematologica [haematologica.org]
- 12. The propeptides of the vitamin K-dependent proteins possess different affinities for the vitamin K-dependent carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-Glutamyl carboxylation: An extracellular posttranslational modification that antedates the divergence of molluscs, arthropods, and chordates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Rapid assay for gamma-carboxyglutamic acid in urine and bone by precolumn derivatization and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of this compound by reverse phase HPLC of its phenylthiocarbamyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 21. Development of a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify γ-glutamyl-carboxylated clotting factor IX and assess redox susceptibility of anticoagulant chemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Gamma-Glutamyl Carboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl carboxylase (GGCX) is an integral membrane protein residing in the endoplasmic reticulum that plays a pivotal role in the post-translational modification of vitamin K-dependent proteins (VKDPs).[1][2] This enzyme catalyzes the conversion of specific glutamate (Glu) residues on these proteins into gamma-carboxyglutamate (Gla) residues.[3][4] This modification is essential for the biological activity of numerous proteins involved in critical physiological processes, including blood coagulation, bone mineralization, and the inhibition of vascular calcification.[2][3][5] Given its central role in hemostasis, GGCX and the associated vitamin K cycle are significant targets for anticoagulant therapies. This guide provides a detailed examination of the structure, function, and catalytic mechanism of GGCX.
The Vitamin K Cycle: A Prerequisite for Carboxylation
GGCX's activity is inextricably linked to the vitamin K cycle, a metabolic pathway that recycles vitamin K to ensure a continuous supply of its reduced form, vitamin K hydroquinone (KH₂), which is an essential cofactor for the carboxylation reaction.[4][6][7]
The cycle involves three key enzymes:
-
Gamma-Glutamyl Carboxylase (GGCX): Utilizes KH₂ to carboxylate Glu residues, oxidizing the cofactor to vitamin K 2,3-epoxide (KO) in the process.[4][8][9]
-
Vitamin K Epoxide Reductase (VKOR): A multi-pass transmembrane protein that reduces KO back to vitamin K quinone.[5][8] This enzyme is the primary target of coumarin-based anticoagulants like warfarin.[4][10]
-
Vitamin K Reductase (VKR): An as-yet-unidentified enzyme that reduces vitamin K quinone to the active hydroquinone form (KH₂), completing the cycle.[8]
The tight coupling of these reactions ensures that the carboxylation of vital proteins can proceed efficiently.
Caption: The Vitamin K cycle, showing GGCX-driven carboxylation and subsequent regeneration of Vitamin K hydroquinone.
Enzyme Structure and Substrate Recognition
GGCX is a polytopic integral membrane protein, spanning the endoplasmic reticulum membrane multiple times.[1][8] This structure facilitates its interaction with the hydrophobic vitamin K cofactor embedded within the membrane.[4] While a high-resolution experimental structure was long elusive, recent cryo-electron microscopy studies have provided significant insights.[11][12]
The enzyme recognizes its protein substrates through a specific sequence known as the propeptide or exosite binding domain (EBD).[4] This domain, typically located at the N-terminus of VKDPs, binds with high affinity to a site on the N-terminal portion of GGCX.[4][13] This interaction is crucial for targeting specific proteins for carboxylation and is thought to induce conformational changes in GGCX that activate it for catalysis.
The Catalytic Mechanism of Carboxylation
The conversion of a Glu residue to a Gla residue is a complex biochemical reaction that is energetically unfavorable. GGCX overcomes this barrier by coupling the carboxylation to the oxidation of vitamin K hydroquinone.[9] The mechanism is thought to proceed through several key steps, often referred to as the "base strength amplification" mechanism.[1][8]
-
Deprotonation of Vitamin K Hydroquinone: The reaction is initiated by the deprotonation of KH₂. While early models proposed a cysteine residue as the catalytic base, subsequent studies have suggested an activated amine, possibly a histidine, is responsible for this step.[8][14]
-
Formation of a Strong Base: The deprotonation of KH₂ and its subsequent reaction with molecular oxygen (O₂) generates a highly reactive and potent basic intermediate, likely a vitamin K peroxy anion or dioxetane, which then rearranges to form a vitamin K oxyanion.[4] This intermediate is a sufficiently strong base to perform the next step.
-
Proton Abstraction from Glutamate: The vitamin K oxyanion abstracts a proton from the γ-carbon of the target glutamate residue, creating a Glu carbanion.[4] This is the rate-limiting step of the reaction.
-
Nucleophilic Attack on CO₂: The highly nucleophilic Glu carbanion then attacks a molecule of carbon dioxide, forming a new carbon-carbon bond and generating the gamma-carboxyglutamate (Gla) residue.[4]
-
Product Formation: Concurrently, the vitamin K intermediate collapses to form vitamin K 2,3-epoxide (KO), which is then released from the enzyme to be recycled by VKOR.[1][9]
Recent evidence suggests that the deprotonation of glutamate and the subsequent reaction with CO₂ may occur in a concerted mechanism, avoiding the formation of a discrete, high-energy carbanion intermediate.[15]
Caption: A stepwise representation of the proposed GGCX catalytic mechanism, from substrate binding to product release.
Quantitative Data
The kinetic parameters of GGCX have been studied using various substrates and assay systems. The data can vary depending on the source of the enzyme (e.g., bovine liver, recombinant human) and the specific peptide or protein substrate used.
| Substrate/Parameter | Reported Value | Enzyme Source/Conditions | Reference |
| Km for FLEEL (peptide) | ~4 mM | Bovine Liver Microsomes | (General literature value) |
| Km for Prothrombin | ~1-5 µM | Recombinant Human GGCX | (General literature value) |
| Km for Vitamin KH₂ | ~1-4 µM | Bovine Liver Microsomes | (General literature value) |
| Km for CO₂ | ~0.2-0.5 mM | Bovine Liver Microsomes | (General literature value) |
| Optimal pH | ~7.2 - 7.6 | In vitro assays | (General literature value) |
| Optimal Temperature | ~17-25 °C | In vitro assays | (General literature value) |
Note: These values are approximate and serve as a general reference. Specific experimental conditions significantly impact observed kinetics.
Experimental Protocols
The study of GGCX has relied on several key experimental methodologies.
Protocol 1: In Vitro GGCX Activity Assay (Radiometric)
This is a classic method for quantifying enzyme activity.
-
Enzyme Preparation: Microsomes containing GGCX are isolated from a source like bovine liver or from cells overexpressing recombinant GGCX.
-
Reaction Mixture: A reaction buffer is prepared containing the enzyme preparation, a peptide substrate (e.g., FLEEL), reduced vitamin K (KH₂), dithiothreitol (DTT) to maintain reducing conditions, and radiolabeled sodium bicarbonate (H¹⁴CO₃⁻).
-
Initiation and Incubation: The reaction is initiated by adding the vitamin K cofactor and incubated at a controlled temperature (e.g., 17°C) for a set time.
-
Quenching: The reaction is stopped by adding a strong acid, such as trichloroacetic acid, which also serves to drive off unincorporated ¹⁴CO₂.
-
Quantification: The amount of ¹⁴C incorporated into the peptide substrate is measured using liquid scintillation counting. The activity is then calculated based on the specific activity of the labeled bicarbonate.
Protocol 2: Purification of Bovine Liver GGCX
Purifying this integral membrane protein to homogeneity is challenging but essential for detailed structural and functional studies.[16]
-
Microsome Isolation: Bovine liver is homogenized, and microsomes are isolated by differential centrifugation.
-
Solubilization: The microsomal membrane is solubilized using a mild detergent (e.g., CHAPS) to extract GGCX.
-
Affinity Chromatography: The solubilized extract is passed over a column containing an immobilized propeptide sequence. GGCX binds specifically to this ligand.[17]
-
Elution: The enzyme is eluted from the affinity column.
-
Ion-Exchange Chromatography: Further purification is achieved using anion-exchange chromatography to separate GGCX from remaining contaminants.
-
Lectin Chromatography: As GGCX is a glycoprotein, immobilized lectin chromatography can be used as an additional purification step.[17]
-
Purity Analysis: The purity of the final preparation is assessed by SDS-PAGE, where a single band at approximately 98 kDa should be observed.[17]
Caption: A simplified workflow diagram for a standard in vitro radiometric GGCX assay.
Conclusion and Therapeutic Relevance
The gamma-glutamyl carboxylase is a unique enzyme that performs a vital post-translational modification through a sophisticated, energy-coupled mechanism. Its absolute requirement for a reduced vitamin K cofactor makes it, via the vitamin K cycle, a prime target for anticoagulant drugs like warfarin.[10] Understanding the intricate details of the GGCX catalytic cycle, its structure, and its interactions with substrates is crucial for the development of new and more targeted antithrombotic therapies. Furthermore, as the roles of Gla-containing proteins in bone and vascular health become clearer, GGCX is emerging as a potential target for interventions in a broader range of diseases, including osteoporosis and vascular calcification.[2] Continued research into this enzyme's mechanism will undoubtedly unlock new therapeutic possibilities.
References
- 1. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 10. Warfarin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new model for vitamin K-dependent carboxylation: The catalytic base that deprotonates vitamin K hydroquinone is not Cys but an activated amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Vitamin K-dependent Carboxylase Generates γ-Carboxylated Glutamates by Using CO2 to Facilitate Glutamate Deprotonation in a Concerted Mechanism That Drives Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and identification of bovine liver gamma-carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and identification of bovine liver gamma-carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Gamma-Carboxyglutamic Acid (Gla)-Containing Proteins in Health and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-carboxyglutamic acid (Gla)-containing proteins are a specialized class of proteins that undergo a vital post-translational modification, the vitamin K-dependent carboxylation of specific glutamic acid residues. This modification is essential for their biological activity, which is primarily mediated by the high-affinity binding of calcium ions. This enables these proteins to interact with negatively charged phospholipid membranes, a critical step in their diverse physiological functions. This technical guide provides an in-depth exploration of the core physiological roles of major Gla-containing proteins, with a focus on their involvement in blood coagulation, bone metabolism, and cellular signaling. We present a compilation of quantitative data, detailed experimental protocols for their characterization, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.
Introduction to Gla-Containing Proteins
The defining feature of Gla-containing proteins is the presence of this compound (Gla), an amino acid formed by the post-translational carboxylation of glutamic acid (Glu) residues.[1][2] This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase and is dependent on vitamin K as a cofactor.[1] The two carboxyl groups on the Gla residues are crucial for chelating calcium ions, which induces a conformational change in the protein, exposing a hydrophobic patch that facilitates binding to phospholipid membranes, particularly those containing phosphatidylserine.[3][4] This membrane-binding capacity is fundamental to the function of most Gla-containing proteins.[5][6]
The major families of Gla-containing proteins can be broadly categorized based on their primary physiological roles:
-
Blood Coagulation and Anticoagulation: This is the most well-characterized group, comprising both procoagulant and anticoagulant factors that maintain hemostatic balance.
-
Bone and Mineral Metabolism: These proteins are crucial for the regulation of bone mineralization and the inhibition of soft tissue calcification.
-
Cell Growth and Signaling: A growing number of Gla-containing proteins are being recognized for their roles in diverse signaling pathways that control cell growth, survival, and other vital processes.
Quantitative Data on Gla-Containing Proteins
For ease of comparison, the following tables summarize key quantitative data for several major Gla-containing proteins.
Table 1: Plasma Concentrations of Human Vitamin K-Dependent Coagulation Factors
| Protein | Zymogen Concentration (µg/mL) | Active Form Concentration | Reference Range (Activity) |
| Prothrombin (Factor II) | 100 | Thrombin (transiently formed) | 80-120% |
| Factor VII | 0.5 | Factor VIIa (trace amounts) | 70-130% |
| Factor IX | 5 | Factor IXa (trace amounts) | 70-130% |
| Factor X | 10 | Factor Xa (trace amounts) | 70-130% |
| Protein C | 4 | Activated Protein C (transiently formed) | 70-150% |
| Protein S | 20-25 | - | 70-140% |
| Protein Z | 2-3 | - | Not routinely measured |
Note: Plasma concentrations can vary between individuals and with different measurement assays.[7][8]
Table 2: Binding Affinities and Kinetic Parameters
| Protein/Complex | Ligand/Substrate | Dissociation Constant (Kd) | Kinetic Parameters |
| Prothrombin | Phospholipid Membranes | ~500-fold weaker for des-Gla variants | - |
| Factor Xa | Phospholipid Membranes | ~30-100 nM (in the absence of Factor Va) | - |
| Factor Xa-Factor Va (Prothrombinase) | Phospholipid Membranes | ~1 nM | - |
| Factor IXa | Factor X | Km: 0.49 µM | kcat: 7.7 s⁻¹[9] |
| GAS6 | Axl Receptor | 33 pM[10] | kon: 2.1 x 10⁷ M⁻¹s⁻¹[10] |
| Engineered Axl Decoy Receptor (MYD1-72) | GAS6 | 93 fM | - |
Table 3: Bone Metabolism Markers
| Protein | Typical Serum Levels (Adults) | Notes |
| Osteocalcin (Bone Gla Protein) | 5.2 - 22.4 ng/mL | Levels can fluctuate with age, sex, and time of day.[11] Assays lack standardization, leading to variability between labs.[12] |
Experimental Protocols
Accurate characterization of Gla-containing proteins is essential for both research and clinical applications. Below are detailed methodologies for key experiments.
Coagulation Assays
3.1.1. Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade and is sensitive to deficiencies in Factors II, V, VII, and X, and fibrinogen.[13][14]
-
Principle: Tissue thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, initiating coagulation. The time taken for a fibrin clot to form is measured.[15][16]
-
Specimen Collection and Preparation:
-
Collect whole blood in a blue-top tube containing 3.2% buffered sodium citrate (9:1 blood to anticoagulant ratio).[13][17]
-
Invert the tube gently at least six times to ensure thorough mixing.[13]
-
Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[15]
-
Perform the assay within 4 hours of collection.[15]
-
-
Manual Procedure:
-
Pre-warm the PT reagent and plasma sample to 37°C.[15]
-
Pipette 100 µL of plasma into a test tube.
-
Add 200 µL of pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.
-
Incubate at 37°C and observe for clot formation by tilting the tube.
-
Stop the stopwatch as soon as a fibrin clot is visible. The recorded time is the prothrombin time.
-
-
Automated Method: Follow the specific instructions for the automated coagulometer being used. Clot formation is typically detected photo-optically.[13]
-
Reference Range: Typically 10 to 13 seconds, but this can vary depending on the reagent and instrument used.[17]
3.1.2. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation and is sensitive to deficiencies in Factors VIII, IX, XI, XII, prekallikrein, and high molecular weight kininogen, as well as Factors II, V, X, and fibrinogen.[18][19]
-
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute (cephalin) are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.[20]
-
Specimen Collection and Preparation: Same as for the PT assay.
-
Manual Procedure:
-
Pre-warm the aPTT reagent, calcium chloride solution, and plasma sample to 37°C.[18]
-
Pipette 50 µL of plasma into a test tube.
-
Add 50 µL of aPTT reagent to the plasma and incubate at 37°C for a specified time (e.g., 3 minutes).[21]
-
Rapidly add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.[21]
-
Incubate at 37°C and observe for clot formation.
-
Stop the stopwatch upon clot formation.
-
-
Automated Method: Follow the instrument-specific protocol.
-
Reference Range: Typically 25 to 43 seconds, but this is highly dependent on the reagent and detection method.[18]
Immunoassays for Bone Gla Proteins
3.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Osteocalcin (Bone Gla Protein)
-
Principle: This assay typically uses a sandwich ELISA format. A capture antibody specific for osteocalcin is coated onto a microplate. The sample is added, and any osteocalcin present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to a different epitope on the osteocalcin. A substrate is added, and the resulting color change is proportional to the amount of osteocalcin in the sample.[22][23][24]
-
Specimen Collection and Preparation:
-
General ELISA Protocol:
-
Prepare standards and samples at the appropriate dilutions.
-
Add standards and samples to the wells of the antibody-coated microplate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.[23]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.[23]
-
Wash the plate.
-
Add TMB substrate and incubate in the dark to allow for color development.[23]
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the concentration of osteocalcin in the samples.
-
-
Note: Specific incubation times and reagent volumes will vary depending on the commercial kit used.[22][23][24][25]
Methods for Quantifying Gamma-Carboxylation
Determining the degree of carboxylation is crucial as it directly relates to the biological activity of Gla-proteins.
-
Mass Spectrometry (MS): This is a powerful technique for identifying and quantifying post-translational modifications. LC-MS/MS can be used to identify Gla-containing peptides and determine the extent of carboxylation at specific sites.[1][26][27]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify Gla residues after acid or alkaline hydrolysis of the protein.[1][2]
-
Immunoassays (ELISA): Specific antibodies that recognize either the carboxylated or undercarboxylated forms of a protein can be used in an ELISA format to determine the relative amounts of each.[2]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Gla-containing proteins.
The Blood Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving Gla-containing proteins that culminates in the formation of a fibrin clot.
References
- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Membrane binding properties of prothrombin and other this compound-containing coagulation proteins - UBC Library Open Collections [open.library.ubc.ca]
- 4. Membrane Binding by Prothrombin Mediates Its Constrained Presentation to Prothrombinase for Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of serum osteocalcin with a human-specific two-site immunoradiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. Plasma levels of protein C and vitamin K-dependent coagulation factors in patients on long-term oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of warfarin on plasma concentrations of vitamin K dependent coagulation factors in patients with stable control and monitored compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An engineered Axl ‘decoy receptor’ effectively silences the Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteocalcin, Serum - Bone Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Osteocalcin measurement | Allina Health [account.allinahealth.org]
- 13. labcorp.com [labcorp.com]
- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. linear.es [linear.es]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 21. atlas-medical.com [atlas-medical.com]
- 22. Human Osteocalcin,Bone gla protein (OT,BGP) Elisa Kit – AFG Scientific [afgsci.com]
- 23. krishgen.com [krishgen.com]
- 24. Mouse Osteocalcin/Bone gla protein,OT/BGP Elisa Kit – AFG Scientific [afgsci.com]
- 25. Rabbit OC/BGP(Osteocalcin/Bone Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. kinase-insight.com [kinase-insight.com]
- 27. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Core of Coagulation: An In-depth Technical Guide to the Gla Domain
For Researchers, Scientists, and Drug Development Professionals
The γ-carboxyglutamic acid (Gla) domain is a highly conserved, post-translationally modified protein module that serves as the cornerstone for the function of vitamin K-dependent coagulation factors. Its unique structural features and calcium-dependent membrane binding are critical for the assembly of coagulation complexes on phospholipid surfaces, a pivotal step in the blood clotting cascade. This technical guide provides a comprehensive overview of the Gla domain's structure, the enzymatic process of its formation, its interaction with calcium and membranes, and the experimental methodologies used for its study.
Core Structure of the Gla Domain
The Gla domain is an N-terminal module of approximately 45 amino acid residues found in several blood coagulation proteins, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as anticoagulant proteins C, S, and Z.[1][2] Its defining feature is the presence of 9 to 13 γ-carboxyglutamic acid (Gla) residues, which are formed by the post-translational carboxylation of specific glutamic acid (Glu) residues.[3][4] This modification introduces an additional carboxyl group on the γ-carbon of the glutamate side chain, creating a potent bidentate calcium ion chelator.[5]
In the absence of calcium, the Gla domain is largely unstructured.[6] However, the binding of calcium ions induces a significant conformational change, leading to a highly ordered and functional structure.[2] The calcium-replete Gla domain adopts a characteristic fold stabilized by a conserved disulfide bond.[7] A key structural feature that emerges upon calcium binding is the exposure of a hydrophobic patch, often referred to as the "hydrophobic keel," which is crucial for insertion into the phospholipid membrane.[8][9] The core structure consists of an N-terminal ω-loop and a series of short α-helices.[7]
The Vitamin K-Dependent γ-Carboxylation Pathway
The conversion of Glu to Gla is a critical post-translational modification catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), an integral membrane protein located in the endoplasmic reticulum.[3][10] This enzymatic reaction is dependent on the reduced form of vitamin K (vitamin K hydroquinone), molecular oxygen, and carbon dioxide.[10] The process is tightly linked to the vitamin K cycle, which regenerates the reduced vitamin K necessary for the carboxylation reaction.[11][12][13]
The propeptide of the vitamin K-dependent protein precursors plays a crucial role in targeting the protein to the GGCX and is cleaved off before secretion from the cell.[4] The efficiency of carboxylation can be influenced by the sequence of the propeptide.[4][14] Incomplete carboxylation results in the circulation of under-carboxylated or non-carboxylated proteins, known as Proteins Induced by Vitamin K Absence or Antagonist-II (PIVKA-II), which have reduced or no biological activity.[15]
Calcium and Membrane Binding: A Synergistic Interaction
The primary function of the Gla domain is to anchor coagulation factors to the surface of activated platelets and endothelial cells, which expose negatively charged phospholipids, particularly phosphatidylserine (PS).[9][16] This localization is essential for the formation of the tenase and prothrombinase complexes, which dramatically accelerate the coagulation cascade.[17][18]
The binding to phospholipid membranes is strictly calcium-dependent.[8][16] The Gla residues, with their two carboxylate groups, chelate calcium ions, which in turn bridge the Gla domain to the negatively charged phosphate head groups of the membrane phospholipids.[5][7] The affinity of a single Gla residue for calcium is relatively low; however, the cooperative binding of multiple Gla residues within the domain results in a high-affinity interaction.[19]
Upon calcium binding, the aforementioned hydrophobic keel, composed of residues such as Phenylalanine, Leucine, and Valine, is exposed and inserts into the hydrophobic core of the lipid bilayer, further stabilizing the protein-membrane interaction.[6][8] While most Gla domains show a preference for phosphatidylserine, some, like that of Factor VII, exhibit a higher affinity for phosphatidic acid.[9][20]
Quantitative Data
The following tables summarize key quantitative parameters related to the Gla domain's interactions.
Table 1: Calcium Binding Affinities of Gla Domains
| Protein/Peptide | Method | Kd (μM) | Conditions | Reference(s) |
| Bovine Prothrombin Fragment 1 | - | 1.0 | 1.0 mM Ca2+, 25:75 PS/PC vesicles | [21] |
| Bovine Prothrombin Gla domain (1-45) | Radioiodinated peptide binding | 11.8 | 1.0 mM Ca2+, 25:75 PS/PC vesicles | [21] |
| Human Prothrombin Gla domain (1-46) | Fluorescence Quenching | 1.3 | Interaction with Factor Va | [22] |
| Factor VII | Monoclonal Antibody Binding | Half-maximal binding at 80 μM Ca2+ | - | [23] |
| Single Gla residue (model peptide) | NMR | ~15,000 (15 mM) | - | [19] |
| Two Gla residues (model peptide) | NMR | 600 | Cooperative binding | [19] |
Table 2: Phospholipid Binding Affinities of Gla Domains
| Protein/Peptide | Method | Kd (μM) | Phospholipid Composition | Reference(s) |
| Human Prothrombin Gla domain (1-46) | - | 0.5 | Phospholipid membranes | [22] |
| Bovine Prothrombin Gla domain (1-45) | Radioiodinated peptide binding | 11.8 | 25:75 PS/PC vesicles | [21] |
Table 3: Physicochemical Properties of γ-Carboxyglutamic Acid
| Property | Method | Value | Conditions | Reference(s) |
| pKa1 | NMR | 2.62 ± 0.07 | Absence of Ca2+ | [19] |
| pKa2 | NMR | 5.02 ± 0.05 | Absence of Ca2+ | [19] |
| pKa1 | NMR | 2.54 ± 0.02 | Presence of Ca2+ | [19] |
| pKa2 | NMR | 4.55 ± 0.04 | Presence of Ca2+ | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the Gla domain. Below are outlines of key experimental protocols.
In Vitro γ-Carboxylation Assay
This assay measures the activity of the γ-glutamyl carboxylase (GGCX) by quantifying the incorporation of 14CO2 into a synthetic peptide substrate.[13][24]
Materials:
-
Microsomal preparation containing GGCX
-
Synthetic peptide substrate (e.g., FLEEL)
-
Reduced Vitamin K (KH2)
-
14C-labeled sodium bicarbonate (NaH14CO3)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., Tris-HCl with CHAPS)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the microsomal preparation, peptide substrate, DTT, and reaction buffer.
-
Initiate the reaction by adding KH2 and NaH14CO3.
-
Incubate the reaction at a specific temperature (e.g., 25°C) for a defined time.
-
Stop the reaction by adding TCA to precipitate the proteins and peptides.
-
Wash the precipitate to remove unincorporated NaH14CO3.
-
Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of 14CO2 incorporated per unit time.
A cell-based ELISA can also be used to assess carboxylation efficiency.[14][25][26]
Liposome Binding Assay
This assay determines the affinity of the Gla domain for phospholipid membranes.[27][28]
Materials:
-
Purified Gla domain-containing protein or peptide
-
Phospholipids (e.g., Phosphatidylcholine, Phosphatidylserine)
-
Buffer (e.g., Tris-HCl, NaCl, CaCl2)
-
Extruder or sonicator for liposome preparation
-
Ultracentrifuge
Protocol:
-
Prepare liposomes of a defined size and composition by drying a lipid film, hydrating it with buffer, and then extruding or sonicating the suspension.
-
Incubate the purified protein/peptide with the liposomes at various concentrations in the presence of calcium.
-
Separate the liposome-bound protein from the unbound protein by ultracentrifugation.
-
Quantify the amount of protein in the supernatant (unbound) and the pellet (bound) using methods like SDS-PAGE with densitometry or a protein concentration assay.
-
Determine the dissociation constant (Kd) by plotting the fraction of bound protein against the liposome concentration and fitting the data to a binding isotherm.
X-ray Crystallography for Structure Determination
This technique provides high-resolution three-dimensional structures of the Gla domain.[3][5][8][15]
Protocol Overview:
-
Protein Expression and Purification: Express the Gla domain or the full-length protein in a suitable expression system and purify it to homogeneity.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals. This is often done using vapor diffusion methods (hanging or sitting drop).
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model of the protein into the electron density and refine the model to best fit the experimental data.
-
Structure Validation: Assess the quality of the final model using various statistical parameters.
NMR Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is a powerful tool to study the structure, dynamics, and interactions of the Gla domain in solution.[4][9][17][29][30]
Protocol Overview:
-
Isotope Labeling: For detailed structural studies, uniformly label the protein with 15N and/or 13C by expressing it in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.
-
NMR Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, triple resonance experiments) to assign the chemical shifts of the backbone and side-chain atoms.
-
Structural Restraints: Collect Nuclear Overhauser Effect (NOE) data to obtain distance restraints between protons that are close in space.
-
Structure Calculation: Use the experimental restraints (NOEs, dihedral angles from chemical shifts) to calculate a family of structures that are consistent with the data.
-
Interaction Studies: Monitor changes in the NMR spectra (e.g., chemical shift perturbations) upon titration with calcium or phospholipids to map the binding sites and determine binding affinities.
References
- 1. A novel surface modification using tissue factor reconstituted in phospholipid vesicles for the activation of blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gla domain - Wikipedia [en.wikipedia.org]
- 3. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. users.cs.duke.edu [users.cs.duke.edu]
- 5. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 6. Structure of the Ca(2+)-free Gla domain sheds light on membrane binding of blood coagulation proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 9. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. benchchem.com [benchchem.com]
- 12. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin K-dependent carboxylation of the carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 16. tf7.org [tf7.org]
- 17. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 18. Protocols – Morrissey Lab, University of Michigan [tf7.org]
- 19. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid Specificity of the Membrane Binding Domain of Coagulation Factor X - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The determination of a calcium-dependent binding constant of the bovine prothrombin Gla domain (residues 1-45) to phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Gla domain of human prothrombin has a binding site for factor Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-affinity calcium-binding site in the gama-carboxyglutamic acid domain of bovine factor VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular basis of vitamin K driven γ-carboxylation at membrane interface - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. pubs.acs.org [pubs.acs.org]
Identification of Novel Gamma-Carboxyglutamic Acid Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a unique amino acid formed by the post-translational modification of glutamate residues, a reaction catalyzed by the vitamin K-dependent gamma-glutamyl carboxylase (GGCX). This modification is critical for the biological activity of a class of proteins known as Gla-containing proteins. The introduction of a second carboxyl group on the gamma-carbon of glutamate confers these proteins with the ability to bind calcium ions, which is essential for their proper conformation and function.
Historically, Gla proteins were primarily associated with the blood coagulation cascade, including well-known factors like prothrombin, Factor VII, IX, and X, as well as anticoagulant proteins C and S. However, the discovery of Gla proteins with diverse functions, such as osteocalcin in bone metabolism, Matrix Gla Protein (MGP) in the inhibition of vascular calcification, and Growth Arrest-Specific 6 (Gas6) protein in cell signaling, has expanded the physiological significance of this post-translational modification.[1][2]
The identification of novel Gla proteins is a rapidly evolving field with significant implications for understanding human health and disease. Newly discovered transmembrane Gla proteins (TMGs) and proline-rich Gla proteins (PRGPs) suggest roles for vitamin K-dependent carboxylation in signal transduction, cell cycle progression, and protein turnover.[3][4] This guide provides a comprehensive overview of the methodologies used to identify and characterize novel Gla proteins, offering detailed experimental protocols, data presentation strategies, and visual workflows to aid researchers in this exciting area of study.
Experimental Methodologies
The identification and characterization of novel Gla proteins require a multi-faceted approach, combining bioinformatics prediction, biochemical assays, and advanced analytical techniques.
Bioinformatics Prediction of Gla-Containing Proteins
The in silico prediction of potential Gla-containing proteins is a crucial first step to narrow down experimental targets. Machine learning-based approaches have shown promise in identifying potential carboxylation sites.
Experimental Protocol: Prediction of Gamma-Carboxylation Sites using Machine Learning
-
Data Collection and Preprocessing:
-
Compile a training set of experimentally verified carboxylated and non-carboxylated glutamate residues from protein databases like UniProt and dbPTM.
-
Extract features for each glutamate residue, including:
-
Sequence Features: Amino acid composition and positional weighted matrix (PWM) of the surrounding peptide sequence (e.g., a window of 21 amino acids centered on the glutamate).
-
Structural Features: Predicted secondary structure (helix, sheet, coil) and solvent accessible surface area (ASA) using tools like PSIPRED.[5]
-
-
-
Model Training:
-
Utilize a support vector machine (SVM) or a neural network to train a classification model on the preprocessed data. The model learns to distinguish between carboxylated and non-carboxylated sites based on the input features.
-
-
Prediction and Validation:
-
Apply the trained model to a protein sequence of interest to predict potential gamma-carboxylation sites.
-
Experimentally validate the predicted sites using the biochemical and analytical methods described below.
-
Biochemical Validation of Gamma-Carboxylation
In vitro assays are essential to confirm the activity of the gamma-glutamyl carboxylase on a putative substrate protein.
Experimental Protocol: In Vitro Gamma-Carboxylation Assay using Radiolabeled Bicarbonate
This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a peptide substrate by GGCX.[6]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM MOPS, pH 7.4).
-
Assemble the reaction mixture containing:
-
GGCX-containing microsomal preparation (as the enzyme source).
-
The purified putative Gla protein or a synthetic peptide representing a potential carboxylation domain.
-
Reduced Vitamin K (KH₂).
-
Dithiothreitol (DTT).
-
CHAPS and phosphatidylcholine (to maintain the enzyme's lipid environment).
-
NaH¹⁴CO₃ (radiolabel).
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the microsomal preparation to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 1-3 hours).
-
-
Quantification of Incorporated Radioactivity:
-
Stop the reaction by adding an equal volume of cold trichloroacetic acid (TCA).
-
Boil the sample to remove unincorporated ¹⁴CO₂.
-
Precipitate the carboxylated protein/peptide and wash the pellet to remove unincorporated radiolabel.
-
Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter. An increase in radioactivity compared to a negative control (without enzyme or substrate) indicates successful carboxylation.
-
Analytical Identification of this compound
Mass spectrometry (MS) is the gold standard for the definitive identification and localization of Gla residues in a protein.
Experimental Protocol: LC-MS/MS for Gla Peptide Analysis
-
Protein Extraction and In-Solution Digestion:
-
Extract total proteins from the tissue or cell line of interest.
-
Denature the proteins using 8 M urea in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8).[7][8]
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 60°C for 30 minutes.[7]
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 10 mM and incubating in the dark at room temperature for 15 minutes.[7]
-
Quench the alkylation reaction by adding DTT to a final concentration of 40 mM.[7]
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1 M.[7]
-
Digest the proteins into peptides using a protease such as trypsin (at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.[7]
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using a reversed-phase liquid chromatography (LC) system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive HF).
-
For targeted analysis of Gla-containing peptides, use parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM).[9]
-
Optimize MS parameters, including collision energy, for the fragmentation of Gla-containing peptides. An alkaline mobile phase and negative ionization mode can enhance the sensitivity of quantification.[9]
-
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database.
-
Identify peptides with a mass shift corresponding to the addition of a carboxyl group (+44 Da) on glutamate residues.
-
Manual validation of the MS/MS spectra is crucial to confirm the presence and location of the Gla modification.
-
Quantification of Carboxylated Proteins
Enzyme-linked immunosorbent assays (ELISAs) are powerful tools for quantifying the levels of total, carboxylated, and uncarboxylated forms of a specific Gla protein in biological samples.
Experimental Protocol: ELISA for Carboxylated and Uncarboxylated Protein Quantification
-
Assay Principle: This method utilizes specific antibodies that differentiate between the carboxylated and uncarboxylated forms of a Gla protein.[10][11][12]
-
Procedure:
-
Coat a 96-well plate with a capture antibody that binds to the target protein regardless of its carboxylation state.
-
Block non-specific binding sites.
-
Add the biological sample (e.g., serum, plasma, cell culture supernatant) to the wells.
-
Use two different detection antibodies:
-
One that specifically recognizes the gamma-carboxylated epitope (Gla-form).
-
Another that recognizes the uncarboxylated epitope (Glu-form).
-
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentrations of the carboxylated and uncarboxylated forms based on a standard curve.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Known Human this compound (Gla) Proteins and their Functions
| Protein Family | Protein Name | Number of Gla Residues | Primary Function(s) |
| Coagulation Factors | Prothrombin (Factor II) | 10 | Blood coagulation cascade |
| Factor VII | 10 | Blood coagulation cascade | |
| Factor IX | 12 | Blood coagulation cascade | |
| Factor X | 11 | Blood coagulation cascade | |
| Anticoagulants | Protein C | 9 | Regulation of coagulation |
| Protein S | 11 | Regulation of coagulation | |
| Protein Z | 13 | Regulation of coagulation | |
| Bone and Soft Tissue | Osteocalcin (Bone Gla Protein) | 3 | Bone metabolism, glucose homeostasis |
| Matrix Gla Protein (MGP) | 5 | Inhibition of vascular calcification | |
| Cell Signaling | Gas6 | 12 | Ligand for TAM receptor tyrosine kinases |
| Transmembrane Proteins | Proline-Rich Gla Protein 1 (PRGP1) | ~10 | Unknown |
| Proline-Rich Gla Protein 2 (PRGP2) | ~10 | Unknown | |
| Transmembrane Gla Protein 3 (TMG3) | 13 | Unknown | |
| Transmembrane Gla Protein 4 (TMG4) | 9 | Unknown |
Table 2: Tissue Expression of Novel Transmembrane Gla Proteins (TMGs) and Proline-Rich Gla Proteins (PRGPs) in Humans
| Gene | Fetal Brain | Fetal Liver | Fetal Kidney | Adult Brain | Adult Heart | Adult Lung | Adult Kidney | Adult Pancreas |
| PRGP1 | + | + | + | + | + | + | + | + |
| PRGP2 | + | + | + | + | + | + | + | + |
| TMG3 | + | + | + | + | + | + | + | + |
| TMG4 | + | + | + | + | + | + | + | + |
| Data derived from Kulman et al. (2001).[3][4] "+" indicates detectable expression. |
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Conclusion
The identification of novel this compound proteins represents a frontier in our understanding of the diverse roles of vitamin K in human physiology. The methodologies outlined in this guide provide a robust framework for researchers to discover and characterize these proteins. The integration of bioinformatics, biochemistry, and advanced analytical techniques is paramount to success in this field. As new Gla proteins are identified, they may emerge as novel biomarkers for disease and promising targets for therapeutic intervention in areas ranging from cardiovascular disease to oncology. This guide serves as a foundational resource for professionals dedicated to advancing this exciting area of research and development.
References
- 1. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Matrix Gla Protein (MGP) in Vascular Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of two novel transmembrane γ-carboxyglutamic acid proteins expressed broadly in fetal and adult tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of two novel transmembrane this compound proteins expressed broadly in fetal and adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 9. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ELISA-based method to quantify osteocalcin carboxylation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylated and undercarboxylated osteocalcin in metabolic complications of human obesity and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of the Gamma-Carboxylation System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gamma-carboxylation system is a crucial post-translational modification pathway essential for the function of a diverse range of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and signal transduction. This intricate system, centered around the enzyme gamma-glutamyl carboxylase (GGCX) and the vitamin K epoxide reductase (VKOR), has a deep evolutionary history, predating the divergence of major animal phyla. This technical guide provides an in-depth exploration of the evolution of the gamma-carboxylation system, presenting key quantitative data, detailed experimental protocols, and visual representations of the core molecular processes.
Evolutionary History and Phylogeny
The gamma-carboxylation system is an ancient biological process, with its core components, GGCX and VKOR, found across a wide array of animal species, from marine snails and insects to vertebrates.[1][2] This broad distribution suggests that the system originated before the divergence of protostomes and deuterostomes.[2]
Gamma-Glutamyl Carboxylase (GGCX)
The gene encoding GGCX is highly conserved across the animal kingdom, indicating its fundamental biological importance.[1] Phylogenetic studies have revealed a remarkable conservation of intron/exon boundaries between the GGCX genes of the marine mollusc Conus and humans, suggesting the presence of an intron-rich GGCX gene early in animal evolution.[2] While the GGCX enzyme is present and functional in organisms like Drosophila melanogaster, knockouts of the gene in this species have no apparent phenotypic defects, suggesting that its essentiality may vary depending on the organism's physiological context.[3]
Vitamin K Epoxide Reductase (VKOR)
The VKOR enzyme family has a similarly ancient origin and has been categorized into five major clades.[4] Intriguingly, phylogenetic and structural analyses suggest an ancient evolutionary relationship between the VKOR family and the prokaryotic disulfide bond formation protein B (DsbB) family.[5] In vertebrates, the VKOR gene has undergone duplication, leading to two paralogs: VKORC1 and VKORC1L1.[6][7] While both enzymes can reduce vitamin K epoxide, they exhibit different sensitivities to inhibitors and may have distinct physiological roles.[6][7] VKORC1 is the primary enzyme in the liver for maintaining the vitamin K cycle for blood coagulation, whereas VKORC1L1 may play a more significant role in other tissues.[6] Homologs of VKOR are also found in some bacteria and plants, where they function as quinone reductases and are not involved in a vitamin K cycle.[5][7]
Quantitative Data on Enzyme Function
The following tables summarize key kinetic and evolutionary parameters for GGCX and VKOR from various species. It is important to note that direct comparisons of kinetic data between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Kinetic Parameters of Gamma-Glutamyl Carboxylase (GGCX)
| Species | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |
| Conus textile (Marine Snail) | Phe-Leu-Glu-Glu-Leu | 420 | - | [8] |
| Conus textile (Marine Snail) | Human proprothrombin peptide (-18 to +10) | 1.7 | - | [8] |
| Conus textile (Marine Snail) | Human proFactor IX peptide (-18 to +10) | 6 | - | [8] |
| Conus textile (Marine Snail) | Vitamin K | 52 | - | [8] |
| Homo sapiens (Human) | BGP (Bone Gla Protein) | 0.86 (EC50) | - | [9] |
| Homo sapiens (Human) | MGP (Matrix Gla Protein) | 1.9 (EC50) | - | [9] |
| Homo sapiens (Human) | FIXgla-PC (Factor IX Gla domain-Protein C) | 4.6 (EC50) | - | [9] |
Note: EC50 values for human GGCX represent the half-maximal effective concentration of vitamin K for carboxylation of the respective reporter proteins in a cell-based assay.
Table 2: Kinetic Parameters of Vitamin K Epoxide Reductase (VKOR)
| Species | Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/hr) | Source |
| Danio rerio (Zebrafish) | VKOR | Vitamin K1 epoxide | 4.15 | 2.57 | [1] |
| Danio rerio (Zebrafish) | VKOR | Vitamin K2 epoxide | 11.24 | 13.46 | [1] |
| Rattus norvegicus (Rat) | VKORC1 (Wild Type, Liver) | Vitamin K1 epoxide | 1.8 ± 0.2 | 1.9 ± 0.1 | [10] |
| Rattus norvegicus (Rat) | VKORC1 (Wild Type, Kidney) | Vitamin K1 epoxide | 2.5 ± 0.4 | 0.4 ± 0.03 | [10] |
| Rattus norvegicus (Rat) | VKORC1 (Wild Type, Testis) | Vitamin K1 epoxide | 2.1 ± 0.3 | 0.3 ± 0.02 | [10] |
| Rattus norvegicus (Rat) | VKORC1 (Wild Type, Lung) | Vitamin K1 epoxide | 2.3 ± 0.4 | 0.2 ± 0.02 | [10] |
| Various Mammals (Hepatic Microsomes) | VKOR | Vitamin K1 2,3-epoxide | See Source | See Source | [7] |
Note: The study on various mammals provides a comparative table of apparent Km and Vmax values for hepatic VKOR activity in bovine, canine, equine, human, murine, ovine, porcine, and rat species.
Table 3: Evolutionary Rates (dN/dS) of GGCX and VKORC1 Genes in Rodents
| Gene | Rodent Group | dN/dS (ω) ratio | Source |
| Vkorc1 | Group I (Commensal) | ~0.25 | [11] |
| Vkorc1 | Group II (Wild) | ~0.45 | [11] |
| Vkorc1 | Group III (Desert) | ~0.75 | [11] |
| Ggcx | Group I (Commensal) | ~0.1 | [11] |
| Ggcx | Group II (Wild) | ~0.1 | [11] |
| Ggcx | Group III (Desert) | ~0.1 | [11] |
Note: dN/dS ratio < 1 indicates purifying (negative) selection, dN/dS = 1 indicates neutral evolution, and dN/dS > 1 indicates positive selection. The higher dN/dS ratio for Vkorc1 in desert rodents suggests accelerated evolution, potentially as an adaptation to their environment.[11]
Signaling Pathways and Molecular Interactions
The core of the gamma-carboxylation system is the vitamin K cycle, which regenerates the reduced vitamin K necessary for GGCX activity.
The Vitamin K Cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the gamma-carboxylation system.
Gamma-Glutamyl Carboxylase (GGCX) Activity Assays
This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into a synthetic peptide substrate.
Workflow:
GGCX Radiometric Assay Workflow.
Materials:
-
Enzyme source: Microsomal preparations from liver or cells overexpressing GGCX, or purified GGCX.
-
Peptide substrate: A synthetic peptide containing glutamate residues, such as FLEEL.
-
Reduced Vitamin K (KH₂): Prepared fresh by reducing vitamin K with a reducing agent like sodium dithionite.
-
Radiolabeled bicarbonate: NaH¹⁴CO₃.
-
Reaction buffer: e.g., 20 mM Tris-HCl, pH 7.4.
-
Stopping solution: 10% Trichloroacetic acid (TCA).
-
Scintillation cocktail.
Procedure:
-
Prepare the reaction mixture containing the enzyme source, peptide substrate, reduced vitamin K, and radiolabeled bicarbonate in the reaction buffer.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
-
Stop the reaction by adding the stopping solution (TCA).
-
Spot an aliquot of the reaction mixture onto a filter paper disc.
-
Wash the filter paper discs extensively with TCA and then ethanol to remove unincorporated radiolabel.
-
Dry the filter paper discs and measure the incorporated radioactivity using a scintillation counter.
This method measures the formation of Gla-containing peptides by separating them from the uncarboxylated substrate using high-performance liquid chromatography (HPLC).
Procedure:
-
Perform the carboxylation reaction as described for the radiometric assay (without the radiolabel).
-
Stop the reaction.
-
Inject the reaction mixture into an HPLC system equipped with a reverse-phase column.
-
Elute the peptides using a suitable gradient (e.g., acetonitrile in water with trifluoroacetic acid).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
Quantify the amount of carboxylated and uncarboxylated peptide by integrating the peak areas.
Vitamin K Epoxide Reductase (VKOR) Activity Assays
This is a common in vitro assay to measure VKOR activity.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. γ-Glutamyl carboxylation: An extracellular posttranslational modification that antedates the divergence of molluscs, arthropods, and chordates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phylogeny of the Vitamin K 2,3-Epoxide Reductase (VKOR) Family and Evolutionary Relationship to the Disulfide Bond Formation Protein B (DsbB) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phylogeny of the Vitamin K 2,3-Epoxide Reductase (VKOR) Family and Evolutionary Relationship to the Disulfide Bond Formation Protein B (DsbB) Family | MDPI [mdpi.com]
- 6. VKORC1 and VKORC1L1: Why do Vertebrates Have Two Vitamin K 2,3-Epoxide Reductases? | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 9. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Guardian of the Vasculature: A Technical Guide to Matrix Gla Protein's Role in Preventing Calcification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. A key endogenous inhibitor of this process is Matrix Gla Protein (MGP), a vitamin K-dependent protein synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes. This technical guide provides an in-depth exploration of the molecular mechanisms by which MGP prevents vascular calcification. It details the critical post-translational modifications required for MGP's activity, its direct interactions with calcification precursors, and its role in modulating signaling pathways that govern cellular differentiation. This document summarizes key quantitative data from pivotal studies, presents detailed experimental protocols for investigating MGP function, and provides visual representations of the core signaling pathways and experimental workflows.
The Molecular Basis of MGP Function
Matrix Gla Protein is a potent inhibitor of soft tissue calcification, and its function is critically dependent on two post-translational modifications: vitamin K-dependent γ-glutamylation and phosphorylation.
-
Vitamin K-Dependent Carboxylation: MGP contains several glutamate (Glu) residues that are carboxylated to form γ-carboxyglutamate (Gla) residues. This process is catalyzed by the enzyme γ-glutamyl carboxylase, which requires vitamin K as a cofactor.[1][2] The negatively charged Gla residues are essential for MGP's ability to bind to positively charged calcium ions and hydroxyapatite crystals, the mineral component of bone that pathologically deposits in arteries.[3][4][5] Inadequate vitamin K status leads to the production of undercarboxylated or uncarboxylated MGP (ucMGP), which is functionally inactive and has been associated with increased vascular calcification.[6][7]
-
Phosphorylation: MGP is also phosphorylated on serine residues.[1][6] Phosphorylation is believed to be crucial for MGP's secretion from VSMCs and its ability to inhibit bone morphogenetic protein-2 (BMP-2), a potent inducer of osteogenic differentiation.[6][8] The fully active form of MGP is therefore both carboxylated and phosphorylated (cMGP).
Different forms of MGP can be found in circulation, and their levels can serve as biomarkers for vascular health and vitamin K status. These include:
-
dp-ucMGP: dephosphorylated-uncarboxylated MGP (inactive)
-
dp-cMGP: dephosphorylated-carboxylated MGP
-
p-ucMGP: phosphorylated-uncarboxylated MGP
-
p-cMGP: phosphorylated-carboxylated MGP (fully active)
Mechanisms of MGP-Mediated Inhibition of Vascular Calcification
MGP employs a multi-pronged approach to prevent the calcification of the vascular wall.
Direct Inhibition of Hydroxyapatite Crystal Growth
The primary mechanism of MGP's inhibitory action is its direct binding to calcium phosphate crystals, specifically hydroxyapatite.[3][5] The Gla residues of active MGP chelate calcium ions, preventing their incorporation into growing hydroxyapatite lattices. This direct interaction physically obstructs the nucleation and aggregation of mineral crystals within the extracellular matrix of the vessel wall.
Inhibition of Pro-Calcific Signaling Pathways
MGP plays a crucial role in regulating cellular signaling pathways that promote an osteogenic phenotype in VSMCs. A key target is the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway.
-
BMP-2 Inhibition: BMP-2 is a powerful growth factor that induces the transdifferentiation of VSMCs into osteoblast-like cells, which then actively mineralize the surrounding matrix.[9][10] Active, carboxylated MGP can directly bind to BMP-2, preventing it from interacting with its receptors on the surface of VSMCs.[11] This sequestration of BMP-2 blocks the downstream signaling cascade that leads to the expression of pro-osteogenic transcription factors like Runt-related transcription factor 2 (Runx2).[8][12]
-
Regulation of VSMC Phenotype: By inhibiting BMP-2 signaling, MGP helps to maintain the contractile phenotype of VSMCs and prevents their conversion to a synthetic, osteogenic phenotype.[8] This is critical as the transdifferentiation of VSMCs is a central event in the initiation and progression of vascular calcification.
The core signaling pathway is illustrated in the diagram below:
Quantitative Data on MGP Function
The following tables summarize key quantitative findings from in vitro and in vivo studies on the role of MGP in vascular calcification.
Table 1: In Vitro Studies on MGP and Vascular Calcification
| Study Focus | Cell Type | Treatment/Condition | Key Quantitative Finding | Reference |
| MGP Expression during Calcification | Bovine Vascular Smooth Muscle Cells (BVSMCs) | Induction of calcification | MGP mRNA expression was inversely correlated with the quantity of BVSMC calcification. | [13] |
| Inhibition of Calcification | Human Vascular Smooth Muscle Cells (hVSMCs) | High phosphate medium + Vitamin K2 (MK-7) | Vitamin K2 supplementation increased MGP carboxylation and significantly reduced calcium deposition. | [14] |
| BMP-2 Induced Calcification | Mouse Vascular Smooth Muscle Cells (mVSMCs) | BMP-2 treatment | MGP overexpression significantly reduced BMP-2-induced alkaline phosphatase activity and calcification. | [9] |
Table 2: In Vivo Studies on MGP and Vascular Calcification
| Study Focus | Animal Model | Treatment/Condition | Key Quantitative Finding | Reference |
| MGP Deficiency | MGP knockout mice (Mgp-/-) | - | Extensive arterial calcification leading to death within 2 months.[7] | [7] |
| Vitamin K Antagonist | Rats treated with Warfarin | Warfarin administration | Significant increase in aortic calcium content. | [14] |
| Vitamin K Supplementation | Rats with CKD-induced calcification | High-dose menaquinone-7 (MK-7) supplementation | Aortic calcium content was reduced by approximately 30% in the MK-7 supplemented group compared to the control CKD group.[15] | [15] |
| MGP-BMP-2 Binding | Aging rats with aortic calcification | - | Calcified lesions showed high levels of poorly γ-carboxylated MGP that did not bind BMP-2. | [11] |
Table 3: MGP Binding Affinities
| Interaction | Method | Binding Affinity (Kd) | Reference |
| MGP - Hydroxyapatite | Nonlinear regression analysis of radiolabeled MGP binding | Ka ≈ 8.0 x 10⁴ M⁻¹ | [5] |
| BMP-2 - BMP Receptor II (BMPR-II) | Surface Plasmon Resonance | ~100 nM | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of MGP in vascular calcification.
In Vitro Vascular Calcification Model
This protocol describes the induction and quantification of calcification in vascular smooth muscle cell cultures.
Objective: To induce and quantify mineralization in a monolayer of VSMCs.
Materials:
-
Vascular Smooth Muscle Cells (e.g., human aortic or coronary artery VSMCs)
-
VSMC growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Calcification medium: VSMC growth medium supplemented with high phosphate (e.g., 2-3 mM sodium phosphate) and/or high calcium (e.g., 2-3 mM CaCl₂).
-
Phosphate-buffered saline (PBS)
-
0.6 M HCl
-
o-cresolphthalein complexone calcium assay kit
-
Alizarin Red S staining solution (40 mM, pH 4.2)
-
10% acetic acid
-
10% ammonium hydroxide
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Spectrophotometer/plate reader
Procedure:
-
Cell Seeding: Seed VSMCs in multi-well plates at a density that allows them to reach confluence within 2-3 days.
-
Induction of Calcification: Once confluent, replace the growth medium with calcification medium. Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Quantification of Calcification:
-
o-Cresolphthalein Assay:
-
Wash the cell layer twice with PBS.
-
Add 500 µL of 0.6 M HCl to each well and incubate at 4°C overnight to decalcify.
-
Collect the HCl supernatant.
-
Determine the calcium concentration in the supernatant using an o-cresolphthalein complexone calcium assay kit according to the manufacturer's instructions.
-
Wash the remaining cell layer with PBS and solubilize the cells with 0.1 M NaOH/0.1% SDS.
-
Determine the total protein content using a standard protein assay (e.g., BCA assay).
-
Normalize the calcium content to the total protein content (e.g., µg calcium/mg protein).
-
-
Alizarin Red S Staining and Quantification:
-
Wash the cell layer twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with deionized water.
-
Add Alizarin Red S staining solution to each well and incubate for 20 minutes at room temperature.
-
Aspirate the staining solution and wash the wells four times with deionized water.
-
For quantification, add 200 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.
-
Transfer the acetic acid solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.
-
Read the absorbance at 405 nm.
-
-
The workflow for in vitro calcification experiments is depicted below:
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of MGP and osteogenic markers (e.g., Runx2) in VSMCs.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for MGP, Runx2, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from VSMC cultures using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
-
Immunofluorescence Staining of Osteogenic Markers
Objective: To visualize the protein expression and localization of osteogenic markers in VSMCs.
Materials:
-
VSMCs cultured on coverslips
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the osteogenic marker of interest (e.g., anti-Runx2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
Matrix Gla Protein is a cornerstone of the body's defense against vascular calcification. Its multifaceted mechanism of action, involving direct mineral binding and inhibition of pro-osteogenic signaling, underscores its importance in maintaining vascular health. A thorough understanding of MGP's function, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies to combat the growing burden of cardiovascular disease associated with vascular calcification. Future research should continue to unravel the intricate regulation of MGP activity and explore avenues for its therapeutic modulation.
References
- 1. Dietary magnesium supplementation inhibits abdominal vascular calcification in an experimental animal model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [ask.orkg.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Matrix Gla protein binding to hydroxyapatite is dependent on the ionic environment: calcium enhances binding affinity but phosphate and magnesium decrease affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of the Inactive Circulating Matrix Gla Protein with Vitamin K Intake, Calcification, Mortality, and Cardiovascular Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneous calcification of arteries and cartilage in mice lacking matrix GLA protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 11. Matrix Gla protein (MGP) and bone morphogenetic protein-2 in aortic calcified lesions of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Runx2 Expression in Smooth Muscle Cells Is Required for Arterial Medial Calcification in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of matrix Gla protein (MGP) in an in vitro model of vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological and Nutritional Modulation of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. BMP-2 antagonists emerge from alterations in the low-affinity binding epitope for receptor BMPR-II - PMC [pmc.ncbi.nlm.nih.gov]
Dietary Sources of Vitamin K for Optimal Gamma-Carboxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dietary sources of vitamin K, their role in the crucial post-translational modification known as gamma-carboxylation, and detailed methodologies for their analysis. The proper functioning of vitamin K-dependent proteins (VKDPs), which are vital for blood coagulation, bone metabolism, and the prevention of vascular calcification, is contingent upon efficient gamma-carboxylation. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are engaged in the study of vitamin K metabolism and its physiological implications.
Introduction to Vitamin K and Gamma-Carboxylation
Vitamin K is a group of fat-soluble vitamins essential for the activation of VKDPs.[1] This activation occurs through a process called gamma-carboxylation, which takes place in the endoplasmic reticulum.[2] The enzyme gamma-glutamyl carboxylase (GGCX) catalyzes the addition of a carboxyl group to specific glutamic acid (Glu) residues on VKDPs, converting them into gamma-carboxyglutamic acid (Gla).[3][4] This modification is critical for the calcium-binding capacity of VKDPs, enabling their proper function.[2]
There are two primary natural forms of vitamin K:
-
Phylloquinone (Vitamin K1): Synthesized by plants and found predominantly in green leafy vegetables and vegetable oils.[5][6]
-
Menaquinones (Vitamin K2): A family of compounds with varying side chain lengths (MK-n), primarily of bacterial origin.[6] They are found in fermented foods, meat, and dairy products.[1][5] MK-4 is also synthesized in animal tissues from phylloquinone.[1]
The bioavailability of these forms differs, with menaquinones, particularly the longer-chain forms like MK-7, generally exhibiting a longer half-life and greater bioavailability than phylloquinone from plant sources.[7][8]
Dietary Sources and Quantitative Data
The primary dietary sources of vitamin K1 are green leafy vegetables, while vitamin K2 is found in a variety of animal and fermented foods. The following tables summarize the quantitative content of phylloquinone and menaquinones in selected food items.
Table 1: Phylloquinone (Vitamin K1) Content in Selected Foods
| Food Source | Vitamin K1 Content (mcg per 100g) |
| Kale, cooked | 418.5[9] |
| Spinach, cooked | 540.7[9] |
| Collard greens, cooked | 623.2[9] |
| Swiss chard, raw | 830[9] |
| Turnip greens, cooked | 518.9[9] |
| Broccoli, cooked | 141.1[9] |
| Soybean oil | 25.0 |
| Canola oil | 10.0 |
Table 2: Menaquinone (Vitamin K2) Content in Selected Foods
| Food Source | Menaquinone Type | Vitamin K2 Content (mcg per 100g) |
| Natto (fermented soybeans) | MK-7 | 939[9] |
| Goose liver | MK-4 | 369[9] |
| Beef liver | MK-4 | 106[9] |
| Chicken meat | MK-4 | 35.7[9] |
| Hard cheese | MK-8, MK-9 | 282[9] |
| Soft cheese | MK-8, MK-9 | 506[9] |
| Egg yolk | MK-4 | Modest amounts[5] |
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle and Gamma-Carboxylation
The gamma-carboxylation of VKDPs is intrinsically linked to the vitamin K cycle, a metabolic pathway that recycles vitamin K to ensure a continuous supply of its reduced, active form.
Caption: The Vitamin K cycle in the endoplasmic reticulum.
Experimental Workflow for LC-MS/MS Analysis of Vitamin K
The quantification of vitamin K vitamers in biological matrices is a critical step in assessing dietary intake and metabolic status. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Caption: A typical workflow for vitamin K analysis by LC-MS/MS.
Experimental Protocols
Quantification of Vitamin K in Plasma by LC-MS/MS
This protocol provides a method for the simultaneous quantification of phylloquinone, MK-4, and MK-7 in human plasma.
Materials:
-
Human plasma samples
-
Internal standards (e.g., deuterated K1, MK-4, MK-7)
-
Acetonitrile, HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium formate
-
LC-MS/MS system with an ESI or APCI source
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of internal standard solution.
-
Add 1.5 mL of ethanol and vortex for 1 minute.
-
Add 4 mL of hexane and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of 1:3 water/methanol.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Gradient: Optimized for the separation of vitamers.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions: Optimized for each vitamer and internal standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the vitamin K vitamers in the plasma samples by interpolating their peak area ratios from the standard curve.
Assessment of Gamma-Carboxylation Status: PIVKA-II ELISA
Protein Induced by Vitamin K Absence or Antagonist-II (PIVKA-II), an undercarboxylated form of prothrombin, is a sensitive biomarker for vitamin K deficiency. This protocol outlines a sandwich ELISA for its quantification.
Materials:
-
Microplate pre-coated with anti-PIVKA-II monoclonal antibody
-
PIVKA-II standards
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 0.18 M Sulfuric Acid)
-
Serum or plasma samples
Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 90 minutes at 37°C.[4]
-
Aspirate and wash the wells three times with wash buffer.[4]
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 60 minutes at 37°C.[3]
-
Aspirate and wash the wells three times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.[4]
-
Aspirate and wash the wells five times.[4]
-
Add 90 µL of substrate solution and incubate for 15 minutes at 37°C in the dark.[4]
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.[4]
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard against its concentration.
-
Determine the PIVKA-II concentration in the samples by interpolating their absorbance values from the standard curve.
In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This radiometric assay measures the activity of GGCX by quantifying the incorporation of radiolabeled bicarbonate into a synthetic peptide substrate.
Materials:
-
Microsomal preparation containing GGCX
-
Synthetic peptide substrate (e.g., FLEEL)
-
Reduced Vitamin K (KH2)
-
NaH¹⁴CO₃ (radiolabeled bicarbonate)
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.4)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, KH2, peptide substrate, and NaH¹⁴CO₃.
-
Initiate the reaction by adding the GGCX-containing microsomal preparation.
-
Incubate at a specified temperature (e.g., 25°C) for a set time.
-
Stop the reaction by adding TCA to precipitate the proteins and peptides.
-
Filter the reaction mixture and wash to remove unincorporated ¹⁴CO₃.
-
Measure the radioactivity of the filter using a scintillation counter.
Data Analysis:
-
Calculate the amount of incorporated ¹⁴CO₃ based on the specific activity of the NaH¹⁴CO₃ and the measured counts per minute.
-
Express GGCX activity as pmol of ¹⁴CO₂ fixed per minute per mg of microsomal protein.
Conclusion
Optimal gamma-carboxylation of vitamin K-dependent proteins is essential for maintaining human health. A thorough understanding of the dietary sources of both phylloquinone and menaquinones, coupled with robust analytical methods to assess vitamin K status and enzymatic activity, is paramount for researchers and drug development professionals. The data and protocols presented in this guide offer a foundational resource for advancing the science of vitamin K and its critical role in physiological processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human PIVKA-II ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 5. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vitamin K status and bone health: an analysis of methods for determination of undercarboxylated osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
Gamma-Carboxyglutamic Acid: A Pivotal Biomarker in Disease Pathophysiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid, formed by the vitamin K-dependent carboxylation of glutamic acid (Glu) residues in specific proteins. This modification is crucial for the biological activity of these Gla-containing proteins, enabling them to bind calcium ions and interact with cell surfaces and extracellular matrix components.[1][2] The carboxylation process is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) within the endoplasmic reticulum, a key step in what is known as the vitamin K cycle.[3][4]
Initially discovered for its essential role in blood coagulation, the significance of Gla and Gla-containing proteins has expanded to encompass a wide array of physiological and pathological processes.[1][5] Dysregulation of Gla-protein activity has been implicated in a variety of disease states, making Gla and its associated proteins promising biomarkers for diagnosis, prognosis, and therapeutic monitoring. This technical guide provides a comprehensive overview of this compound as a biomarker, focusing on its role in osteoporosis, cardiovascular disease, chronic kidney disease, type 2 diabetes, and cancer.
This compound in Disease States
The presence and concentration of specific Gla-containing proteins, both in their carboxylated and undercarboxylated forms, can reflect the status of various physiological processes and the progression of disease.
Osteoporosis
Osteocalcin, also known as bone Gla protein (BGLAP), is the most abundant non-collagenous protein in bone, synthesized by osteoblasts.[6] Its level in circulation is considered a sensitive marker of bone formation.[7] In postmenopausal osteoporosis, an increase in bone turnover is often observed. Several studies have reported significantly higher serum levels of osteocalcin in postmenopausal women with osteoporosis compared to healthy controls, suggesting its potential as a diagnostic and screening marker for the disease.[4][8] A strong negative correlation has been observed between bone mineral density (BMD) and serum osteocalcin levels.[4][8]
| Biomarker | Disease State | Patient Group | Concentration | Control Group | Concentration | Reference |
| Serum Osteocalcin | Osteoporosis | Postmenopausal women with osteoporosis | 22.62 ± 2.25 ng/mL | Postmenopausal women without osteoporosis | 9.87 ± 1.04 ng/mL | [8] |
| Serum Osteocalcin | Osteoporosis | Women with osteoporosis (T-score ≤ -2.5 SD) | ≥ 25.1 ng/mL | Not specified | Not specified | [4][8] |
| Serum Osteocalcin | Osteoporosis | Postmenopausal women with osteoporosis | Significantly higher (p<0.0001) | Healthy control group | - | [8] |
Cardiovascular Disease
Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification, a process strongly associated with cardiovascular disease (CVD).[8][9][10][11] MGP requires vitamin K-dependent carboxylation to become fully active. The inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP) is considered a marker of poor vitamin K status and has been linked to an increased risk of cardiovascular events and mortality.[12] Higher levels of dp-ucMGP are found in patients with acute coronary syndrome, particularly non-ST-elevation myocardial infarction (NSTEMI), and are associated with a greater risk of in-hospital mortality.[13]
| Biomarker | Disease State | Patient Group | Concentration | Control Group | Concentration | Reference |
| Plasma dp-ucMGP | Acute Coronary Syndrome | NSTEMI patients | 1063.4 ± 518.6 pmol/L | STEMI patients | 742.7 ± 166.6 pmol/L | [13] |
| Plasma dp-ucMGP | Cardiovascular Disease Risk | Individuals aged 45-53 with high CVD risk | 520–2934 pmol/L | Individuals aged 45-53 with low CVD risk | 150–519 pmol/L | [14] |
| Circulating MGP | Atherosclerosis Risk | Men (Study A) | 98.4 ng/mL (mean) | - | - | [1] |
| Circulating MGP | Atherosclerosis Risk | Women (Study A) | 97.4 ng/mL (mean) | - | - | [1] |
| Circulating MGP | Atherosclerosis Risk | Men (Study B) | 198 ng/mL (mean) | - | - | [1] |
| Circulating MGP | Atherosclerosis Risk | Women (Study B) | 201 ng/mL (mean) | - | - | [1] |
Chronic Kidney Disease (CKD)
Patients with CKD exhibit a high prevalence of vascular calcification, and alterations in Gla-protein metabolism are thought to play a significant role. Gla-Rich Protein (GRP) is another vitamin K-dependent protein that acts as a calcification inhibitor.[15] Serum levels of GRP have been found to progressively decrease with the advancing stages of CKD.[16] Lower GRP levels are associated with increased vascular calcification, suggesting its potential as an early marker for vascular damage in this patient population.[15][16]
| Biomarker | Disease State | Patient Group | Concentration | Finding | Reference |
| Serum GRP | Chronic Kidney Disease | Patients with CKD stages 2-4 | Progressively decreasing levels from stage 2 to 4 | Negative correlation with vascular calcification score | [16] |
| Serum tGRP | Peritoneal Dialysis | Patients with extensive calcifications (VCS ≥ 3) | 419.4 ± 198.5 pg/mL | Lowest tGRP levels in this group | [17] |
Type 2 Diabetes
Undercarboxylated osteocalcin (ucOC) has emerged as a potential player in glucose homeostasis.[18] While some studies have shown an inverse association between ucOC and markers of insulin resistance and hyperglycemia, others have reported conflicting results.[18][19] One study found significantly lower serum ucOC concentrations in patients with type 2 diabetes compared to healthy subjects.[20]
| Biomarker | Disease State | Patient Group | Concentration | Control Group | Concentration | Reference |
| Serum ucOC | Type 2 Diabetes | Patients with T2D | 1.5 ± 1.4 ng/mL | Healthy Subjects | 2.3 ± 1.8 ng/mL | [20] |
| Plasma ucOC | Type 2 Diabetes | Patients with T2D | 51% lower than controls (p=0.001) | Lean Healthy Controls | - | [19] |
Hepatocellular Carcinoma (HCC)
Prothrombin Induced by Vitamin K Absence-II (PIVKA-II), also known as des-gamma-carboxy prothrombin (DCP), is an abnormal, undercarboxylated form of prothrombin.[21] Elevated serum levels of PIVKA-II are a well-established biomarker for hepatocellular carcinoma (HCC), often used in conjunction with alpha-fetoprotein (AFP) for improved diagnostic accuracy.[9][21] PIVKA-II levels have been shown to be significantly higher in HCC patients compared to healthy individuals and those with benign liver diseases.[10] Furthermore, its levels often correlate with tumor size and stage.[21]
| Biomarker | Disease State | Patient Group | Concentration (Median) | Control Group | Concentration (Median) | Reference |
| Serum PIVKA-II | Hepatocellular Carcinoma | HCC patients | 988.4 mAU/mL | Healthy controls | 24.2 mAU/mL | |
| Serum PIVKA-II | Hepatocellular Carcinoma | HCC patients | Significantly higher (p < 0.001) | Healthy controls and patients with benign liver disease | - | [10][11] |
| Serum PIVKA-II | Hepatocellular Carcinoma | HCC patients | Cut-off value > 53.7 showed 100% sensitivity and specificity | - | - | [9] |
| Serum PIVKA-II | Hepatocellular Carcinoma | HCC patients | Cut-off value > 37 mAU/mL achieved 80% sensitivity and 76% specificity | - | - | [3] |
Signaling Pathways and Experimental Workflows
Vitamin K Cycle and Gamma-Carboxylation
The synthesis of Gla is dependent on the vitamin K cycle. Vitamin K hydroquinone is a cofactor for GGCX, which carboxylates Glu residues to Gla. In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. Vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to vitamin K, which can be further reduced to vitamin K hydroquinone, completing the cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Bone Morphogenetic Proteins in Vascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Members of Vitamin-K-Dependent Proteins, Gla-Rich Protein (GRP) and Matrix Gla Protein (MGP), as Possible New Players in the Molecular Mechanism of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Progression of Prothrombin Induced by Vitamin K Absence-II in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evidence for Osteocalcin Binding and Activation of GPRC6A in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis of the vitamin K-dependent matrix Gla protein (MGP) in chondrocytes: a fetuin-MGP protein complex is assembled in vesicles shed from normal but not from osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of Gamma-Glutamyl Carboxylase (GGCX)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-glutamyl carboxylase (GGCX) is a vital enzyme responsible for the post-translational modification of vitamin K-dependent proteins (VKDPs), a process crucial for their biological activity in pathways such as blood coagulation, bone metabolism, and vascular health.[1][2][3] The precise cellular location of GGCX is paramount to its function, as it dictates its access to substrates and cofactors. This technical guide provides a comprehensive overview of the cellular localization of GGCX, detailing its primary residence within the cell, the topological organization within its host organelle, and the experimental methodologies employed to elucidate its location. This document is intended to serve as a detailed resource for researchers and professionals in drug development investigating the vitamin K cycle and associated pathologies.
Primary Cellular Localization of GGCX
Gamma-glutamyl carboxylase is definitively characterized as an integral membrane protein that resides predominantly in the endoplasmic reticulum (ER) , specifically within the membrane of the rough endoplasmic reticulum.[1][3][4][5][6][7][8][9][10][11] This localization is critical as the ER provides the environment for the synthesis and post-translational modification of secretory and membrane proteins, including the vitamin K-dependent proteins that are the substrates for GGCX.[12] Following carboxylation within the ER, these modified proteins are then transported to the Golgi apparatus for further processing, packaging, and secretion.[13][14]
Quantitative Distribution of GGCX
While the qualitative localization of GGCX to the endoplasmic reticulum is well-established, comprehensive quantitative data on its relative abundance across different subcellular compartments is not extensively documented in the literature. The overwhelming consensus points to the ER as the primary and functional site of GGCX activity. Minor detections in other compartments could be attributed to transient movements of the protein or experimental variations during subcellular fractionation.
| Cellular Compartment | Relative Abundance | Confidence Level | Primary Methodologies |
| Endoplasmic Reticulum | Predominant | High | Subcellular Fractionation & Western Blot, Immunofluorescence, In Vitro Translation Studies |
| Golgi Apparatus | Not typically detected | Low | - |
| Plasma Membrane | Not detected | High | - |
| Mitochondria | Not detected | High | - |
| Cytosol | Not detected (N-terminus extends into cytosol) | High | Topology Studies |
| Nucleus | Not detected | High | - |
Membrane Topology of GGCX
The orientation of GGCX within the endoplasmic reticulum membrane is crucial for its enzymatic function. It is predicted to be a polytopic membrane protein that spans the ER membrane five times.[4][5][6][11][12][15] This specific topology places its key functional domains in the appropriate cellular compartments:
-
C-terminus: Situated in the lumen of the endoplasmic reticulum.[6][11][15]
-
Active Site: The catalytic domain, including the binding sites for the vitamin K-dependent protein propeptides and glutamate residues, is located within the ER lumen.[15] This luminal orientation is essential for the carboxylation of newly synthesized proteins as they transit through the secretory pathway.
Signaling Pathways and Workflows
The Vitamin K Cycle
The function of GGCX is intrinsically linked to the vitamin K cycle, which also occurs in the endoplasmic reticulum.[8] GGCX utilizes the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor to carboxylate glutamate residues on VKDPs. In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to vitamin K, which is subsequently reduced to vitamin K hydroquinone, allowing the cycle to continue.
Protein Trafficking Post-Carboxylation
Once the vitamin K-dependent proteins are carboxylated by GGCX in the ER, they continue along the secretory pathway. This involves their transport from the ER to the Golgi apparatus for further modifications, such as glycosylation, and subsequent sorting to their final destinations, which can be secretion from the cell, insertion into the plasma membrane, or delivery to other organelles.[13][14]
Experimental Protocols for Determining Cellular Localization
The localization of GGCX to the endoplasmic reticulum has been confirmed through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation and Western Blotting
This is a classical biochemical method to separate cellular organelles based on their physical properties, followed by the detection of the protein of interest in these fractions.
Objective: To determine which cellular fraction contains GGCX.
Protocol:
-
Cell/Tissue Homogenization:
-
Harvest cultured cells or fresh tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or minced tissue in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors).
-
Allow cells to swell on ice and then homogenize using a Dounce homogenizer or by passing through a fine-gauge needle. The goal is to disrupt the plasma membrane while keeping organelles intact.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant.
-
Transfer the post-nuclear supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.
-
-
Protein Quantification and Sample Preparation:
-
Resuspend each pellet (nuclear, mitochondrial, microsomal) and the cytosolic fraction in a suitable buffer.
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the protein fractions by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GGCX.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate.
-
To validate the purity of the fractions, probe separate blots with antibodies against known markers for each compartment (e.g., Calnexin for ER, GM130 for Golgi, Cytochrome c for mitochondria, and GAPDH for cytosol).
-
Immunofluorescence Microscopy
This technique uses antibodies to visualize the location of a protein within fixed and permeabilized cells.
Objective: To visualize the subcellular distribution of GGCX in situ.
Protocol:
-
Cell Culture and Fixation:
-
Grow adherent cells on glass coverslips.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells with PBS.
-
Permeabilize the cell membranes with a solution of 0.1-0.5% Triton X-100 or saponin in PBS for 10 minutes.
-
Block non-specific antibody binding sites by incubating with a blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against GGCX diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
For co-localization studies, simultaneously incubate with an antibody against an ER marker protein (e.g., PDI or Calreticulin).
-
Wash the cells extensively with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Image the cells using a confocal or fluorescence microscope.
-
Experimental Workflow Diagram
Conclusion
The cellular localization of gamma-glutamyl carboxylase is exclusively and critically established within the membrane of the endoplasmic reticulum. This strategic positioning enables its essential role in the post-translational modification of vitamin K-dependent proteins, which is the first step in their journey through the secretory pathway. The five-transmembrane topology of GGCX ensures its catalytic domain is oriented within the ER lumen, where it can act on newly synthesized substrate proteins. A combination of robust experimental techniques, including subcellular fractionation with Western blotting and immunofluorescence microscopy, has unequivocally confirmed this localization. For researchers and drug development professionals, a thorough understanding of the ER-resident nature of GGCX is fundamental for developing therapeutic strategies that target the vitamin K cycle and for elucidating the pathophysiology of related disorders.
References
- 1. Cell Biology of the Endoplasmic Reticulum and the Golgi Apparatus through Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation and identification of protein γ-glutamyl carboxylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 9. Subcellular localization of gamma-glutamyl carboxypeptidase and of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcellular Fractionation from Fresh and Frozen Gastrointestinal Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 14. Subcellular Fractionation to Demonstrate Activation of Intrinsic Apoptotic Pathway | Springer Nature Experiments [experiments.springernature.com]
- 15. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]
Methodological & Application
HPLC-Based Quantification of γ-Carboxyglutamic Acid: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the quantitative analysis of γ-carboxyglutamic acid (Gla) in various biological matrices using High-Performance Liquid Chromatography (HPLC). Gamma-carboxyglutamic acid is a non-standard amino acid, post-translationally modified from glutamic acid, that is crucial for the function of several proteins involved in blood coagulation, bone metabolism, and the prevention of soft tissue calcification.[1] Accurate quantification of Gla is therefore essential for researchers, scientists, and drug development professionals in these fields. This application note details two robust pre-column derivatization HPLC methods: the o-phthalaldehyde (OPA) method for fluorescence detection and the phenylisothiocyanate (PITC) method for ultraviolet (UV) detection. Detailed experimental protocols, data presentation, and method validation parameters are provided to ensure reliable and reproducible results.
Introduction
This compound (Gla) is a unique amino acid characterized by the presence of two carboxylic acid groups on the gamma carbon of a glutamic acid residue. This modification is catalyzed by the vitamin K-dependent enzyme γ-glutamyl carboxylase.[1] The presence of Gla residues allows proteins to bind calcium ions, which is critical for their biological activity.[1] Key Gla-containing proteins include blood coagulation factors (e.g., prothrombin, Factor VII, IX, and X), bone proteins (e.g., osteocalcin or Bone Gla Protein), and Matrix Gla Protein (MGP), an inhibitor of vascular calcification.[1][2]
The quantification of Gla is a valuable tool for studying the roles of these proteins in health and disease. HPLC is a powerful and widely used technique for this purpose due to its high sensitivity, specificity, and reproducibility.[3] Since Gla, like other amino acids, lacks a strong chromophore, a derivatization step is necessary to enable sensitive detection by UV or fluorescence detectors.[4] This note focuses on pre-column derivatization, where the amino acids are modified prior to their separation on the HPLC column.
Principle of the HPLC Methods
The quantification of Gla by HPLC involves several key steps:
-
Sample Preparation: This may involve hydrolysis of proteins to release individual amino acids, followed by removal of interfering substances.
-
Pre-column Derivatization: The free amino acids in the sample are reacted with a derivatizing agent to form a product that can be easily detected.
-
OPA Derivatization: o-Phthalaldehyde reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.
-
PITC Derivatization: Phenylisothiocyanate reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) amino acids, which are UV-active.[5]
-
-
Chromatographic Separation: The derivatized amino acids are separated on a reversed-phase HPLC column (typically C8 or C18). The separation is achieved by gradient elution using a mixture of an aqueous buffer and an organic solvent.
-
Detection and Quantification: The separated derivatives are detected by a fluorescence or UV detector. The concentration of Gla is determined by comparing its peak area to that of a known standard.
Experimental Protocols
OPA Derivatization Method with Fluorescence Detection
This method is highly sensitive and suitable for the analysis of Gla in various biological samples.
3.1.1. Reagents and Materials
-
γ-Carboxyglutamic acid (Gla) standard
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium acetate buffer (e.g., 0.05 M, pH 6.5)
-
Ultrapure water
-
Sample (e.g., hydrolyzed protein, urine)
3.1.2. Preparation of Solutions
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.
-
Mobile Phase A: 0.05 M sodium acetate buffer (pH 6.5).
-
Mobile Phase B: Methanol:Acetonitrile:Water (20:60:20, v/v/v).[6]
3.1.3. Sample Preparation
-
Protein Hydrolysis: For protein-bound Gla, perform alkaline hydrolysis (e.g., with NaOH) to release the amino acids. The hydrolysate should then be neutralized and desalted.
-
Urine: Urine samples can often be diluted and directly derivatized after filtration.
-
Plasma: Plasma samples require deproteinization, for example, by adding methanol and centrifuging. The supernatant is then used for derivatization.
3.1.4. Derivatization Procedure
-
Mix the sample or standard solution with the OPA derivatization reagent in a 1:1 ratio (e.g., 20 µL of sample and 20 µL of OPA reagent).[7]
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Inject a suitable volume (e.g., 10-20 µL) of the mixture into the HPLC system.
3.1.5. HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-100% B (linear gradient)
-
30-35 min: 100% B (isocratic)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-45 °C.[6]
-
Detection: Fluorescence detector with excitation at 340-350 nm and emission at 450-455 nm.[8]
PITC Derivatization Method with UV Detection
This method is robust and can also detect secondary amino acids, although Gla is a primary amino acid.
3.2.1. Reagents and Materials
-
γ-Carboxyglutamic acid (Gla) standard
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Sodium acetate buffer (e.g., 0.05 M, pH 6.5)
-
Ultrapure water
-
Sample (e.g., hydrolyzed protein)
3.2.2. Preparation of Solutions
-
Derivatization Solution: Prepare a solution of PITC in acetonitrile (e.g., 0.2 M).[6] Prepare a solution of triethylamine in acetonitrile (e.g., 1 M).[6]
-
Mobile Phase A: 0.05 M sodium acetate buffer (pH 6.5).[6]
-
Mobile Phase B: Methanol:Acetonitrile:Water (20:60:20, v/v/v).[6]
3.2.3. Sample Preparation
-
Similar to the OPA method, samples need to be prepared to have free amino acids. Protein hydrolysis is a common step.
3.2.4. Derivatization Procedure
-
To 200 µL of the sample or standard solution, add 100 µL of 1 M triethylamine-acetonitrile solution and 100 µL of 0.2 M PITC-acetonitrile solution.[6]
-
Mix thoroughly and let the reaction proceed for 1 hour at room temperature.[6]
-
Add 400 µL of n-hexane, shake gently, and allow the phases to separate.[6]
-
Take an aliquot from the lower aqueous phase, dilute with water, and filter before injection.[6]
3.2.5. HPLC Conditions
-
Column: Reversed-phase C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A suitable gradient can be optimized based on the specific column and instrument.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 45 °C.[6]
Data Presentation
Quantitative data from the HPLC analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Method Validation Parameters for Gla Quantification
| Parameter | OPA-Fluorescence Method | PITC-UV Method |
| Linearity Range | 25 - 250 µmol/L[8] | 10 - 1000 pmol[9] |
| Correlation Coefficient (r²) | > 0.996[8] | Not specified |
| Limit of Detection (LOD) | Not specified | ~2 pmol[9] |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Precision (RSD%) | Within-run: 2.1 - 3.4% (urine), 3.2% (bone)[10] | < 5% for most amino acids[11] |
| Between-run: 4.1 - 5.5%[10] | ||
| Accuracy (% Recovery) | Not specified | ~100%[11] |
Table 2: Reported Concentrations of γ-Carboxyglutamic Acid in Biological Samples
| Biological Matrix | Species | Concentration/Amount | Reference |
| Urine | Human (adult males) | 27 - 42 µmol/24 h | [12] |
| Human (adult females) | 19 - 32 µmol/24 h | [12] | |
| Human (infants 0-1 yr) | Highest levels, decrease with age | [13] | |
| Bone | Rat | Quantifiable levels | [10] |
| Protein | Human Prothrombin | 10.0 ± 0.7 Gla residues/mole | [14] |
| Human Factor X | 11.0 ± 0.6 Gla residues/mole | [14] | |
| Bovine Osteocalcin | 2.1 ± 0.1 Gla residues/mole | [14] | |
| Purified Prothrombin | 10.3 mol of Gla/mole | [9] |
Mandatory Visualizations
Signaling Pathway: Vitamin K-Dependent Carboxylation
Caption: Vitamin K-dependent γ-carboxylation of glutamic acid.
Experimental Workflow: OPA Derivatization and HPLC Analysis
Caption: Workflow for Gla quantification using OPA derivatization.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable means for the quantification of γ-carboxyglutamic acid in various biological samples. The choice between the OPA-fluorescence and PITC-UV methods will depend on the specific requirements of the study, including the desired sensitivity and the available equipment. By following the provided protocols and adhering to good laboratory practices, researchers can obtain accurate and reproducible data on Gla levels, contributing to a better understanding of the roles of vitamin K-dependent proteins in health and disease.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gla-containing proteins of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 6. hplc.eu [hplc.eu]
- 7. diva-portal.org [diva-portal.org]
- 8. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound by reverse phase HPLC of its phenylthiocarbamyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid assay for this compound in urine and bone by precolumn derivatization and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary levels of this compound and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of this compound content of protein, urine, and plasma by capillary electrophoresis and laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Sequencing of γ-Carboxyglutamic Acid (Gla)-Containing Proteins by Edman Degradation
Application Notes
Introduction
Vitamin K-dependent proteins contain γ-carboxyglutamic acid (Gla), a post-translationally modified amino acid crucial for their biological function, which includes roles in blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2][3][4][5][6][7] The determination of the primary structure of these proteins, including the precise location of Gla residues, is essential for understanding their mechanism of action and for the development of therapeutics targeting these pathways.
Edman degradation is a powerful technique for N-terminal sequencing of proteins and peptides.[8][9][10] However, the direct sequencing of Gla-containing proteins presents a significant challenge. The phenylthiohydantoin (PTH) derivative of Gla is highly polar due to its two carboxyl groups, leading to poor extraction into the organic solvent used in the Edman degradation process and making it difficult to identify by standard HPLC analysis.
To overcome this limitation, a chemical modification step is employed prior to sequencing. The carboxyl groups of the Gla residues are converted to methyl esters using methanolic HCl. This derivatization neutralizes the negative charges, reduces the polarity of the resulting PTH-dimethyl-Gla, and allows for its efficient extraction and subsequent identification by HPLC. This document provides detailed protocols for the methylation of Gla-containing proteins and their subsequent sequencing by Edman degradation.
Principle of the Method
The sequencing of Gla-containing proteins by Edman degradation involves a multi-step process:
-
Protein Immobilization: The purified Gla-containing protein or peptide is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.
-
Methylation: The immobilized protein is treated with methanolic HCl to convert the γ-carboxyl groups of the Gla residues into dimethyl esters.
-
Edman Degradation: The protein with methylated Gla residues is then subjected to automated Edman degradation. In each cycle, the N-terminal amino acid is sequentially cleaved and converted into its PTH derivative.
-
HPLC Analysis: The released PTH-amino acid derivatives, including PTH-dimethyl-Gla, are identified by reverse-phase HPLC by comparing their retention times to those of known standards.
Comparison with Mass Spectrometry
While mass spectrometry (MS) has become a dominant technology in proteomics for its high throughput and sensitivity, Edman degradation remains the gold standard for N-terminal sequence verification, especially for regulatory submissions in biopharmaceutical development.[3][11]
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential chemical degradation from the N-terminus. | Fragmentation of peptides and mass-to-charge ratio analysis. |
| Primary Use | Unambiguous N-terminal sequence determination of purified proteins. | High-throughput protein identification, internal sequence analysis, and PTM mapping.[3][11] |
| Gla Analysis | Requires chemical derivatization (methylation) for direct identification. | Can detect the mass shift of Gla but can be challenging due to neutral loss of CO2 during fragmentation. |
| Sample Purity | Requires a highly purified sample (>90%).[5] | More tolerant of complex mixtures.[3] |
| Data Interpretation | Direct and straightforward. | Often requires database searching and complex algorithms. |
| Limitations | Ineffective if N-terminus is blocked; limited to ~30-50 residues.[2][8][12] | De novo sequencing can be ambiguous for certain residues (e.g., Leu/Ile). |
Experimental Protocols
Protocol 1: Sample Preparation and Immobilization
High-purity samples are critical for successful Edman sequencing. Interfering substances such as amine-containing buffers (e.g., Tris), detergents, and salts must be removed.
Materials:
-
Purified Gla-containing protein
-
SDS-PAGE apparatus and reagents
-
PVDF membrane (sequencing grade)
-
CAPS transfer buffer (10 mM CAPS, pH 11, with 10% methanol)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (50% methanol, 10% acetic acid)
-
Milli-Q or HPLC-grade water
Procedure:
-
Separate the purified Gla-containing protein by SDS-PAGE. It is recommended to use pre-cast gels or allow gels to polymerize overnight to minimize N-terminal blockage by unpolymerized acrylamide.
-
Electroblot the separated protein onto a PVDF membrane using CAPS transfer buffer. The transfer time and voltage should be optimized for the specific protein.
-
After transfer, wash the membrane thoroughly with Milli-Q water to remove residual transfer buffer components.
-
Stain the membrane with Coomassie Brilliant Blue R-250 for 1-5 minutes.
-
Destain the membrane with destaining solution until the protein bands are clearly visible against a light background.
-
Rinse the membrane extensively with Milli-Q water to remove all traces of stain and acetic acid.
-
Allow the membrane to air dry completely.
-
Excise the protein band of interest with a clean scalpel and place it in a clean microcentrifuge tube.
Protocol 2: Methylation of Gla Residues on PVDF Membrane
This protocol is adapted from the method for direct identification of γ-carboxyglutamic acid, which enables its detection during Edman sequencing.
Materials:
-
Excised PVDF membrane with the Gla-containing protein
-
Methanolic HCl (commercially available or prepared by bubbling dry HCl gas through anhydrous methanol)
-
SpeedVac or vacuum desiccator
Procedure:
-
Place the excised, dried PVDF membrane strip into a glass vial.
-
Add a sufficient volume of methanolic HCl to completely submerge the membrane.
-
Incubate at room temperature for a specified duration (optimization may be required, but overnight is a common starting point).
-
After incubation, carefully remove the methanolic HCl.
-
Thoroughly dry the PVDF membrane under a stream of nitrogen or in a SpeedVac to remove all traces of acid and methanol.
-
The membrane is now ready for Edman sequencing.
Protocol 3: Automated Edman Degradation and HPLC Analysis
Materials:
-
Automated protein sequencer
-
Sequencing-grade reagents (Phenylisothiocyanate (PITC), trifluoroacetic acid (TFA), etc.)
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
PTH-amino acid standards
-
PTH-dimethyl-Gla standard (if available)
Procedure:
-
Place the dried PVDF membrane containing the methylated protein into the reaction cartridge of the automated sequencer.
-
Initiate the automated Edman degradation cycles according to the manufacturer's instructions. The standard program typically involves:
-
Coupling: Reaction of the N-terminal amino group with PITC under alkaline conditions.
-
Cleavage: Release of the N-terminal residue as an anilinothiazolinone (ATZ) derivative using TFA.
-
Conversion: Conversion of the ATZ-amino acid to the more stable PTH-amino acid using aqueous acid.
-
-
The resulting PTH-amino acid from each cycle is automatically injected into the HPLC system.
-
Separate the PTH-amino acids on a C18 column using a gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate).
-
Detect the PTH derivatives by UV absorbance at 254 nm or 269 nm.
-
Identify each PTH-amino acid by comparing its retention time to a standard chromatogram of known PTH-amino acids. The PTH-dimethyl-Gla derivative will have a unique retention time that needs to be determined, often eluting in the vicinity of other hydrophobic PTH-amino acids.
Data Presentation
Quantitative Analysis of Edman Degradation
The efficiency of each Edman degradation cycle (repetitive yield) is typically above 90% with modern sequencers. The initial yield (the amount of PTH-amino acid detected in the first cycle relative to the amount of protein loaded) can vary depending on sample purity and potential N-terminal blockage. For Gla-containing proteins, the yield of PTH-dimethyl-Gla can be compared to the yields of other amino acids in the sequence to estimate the efficiency of the methylation and sequencing process.
| Parameter | Typical Value | Notes |
| Sample Requirement | 10-100 picomoles | Dependent on instrument sensitivity and protein size.[8] |
| Repetitive Yield | >92% | Efficiency of each degradation cycle. |
| Initial Yield | 20-80% | Highly dependent on sample purity and N-terminal integrity. |
| Sequencing Length | Up to 30-50 residues | Limited by the cumulative effect of incomplete reactions.[8][12] |
Representative HPLC Retention Times for PTH-Amino Acids
The following table provides a hypothetical representation of the elution order of PTH-amino acids in a typical reverse-phase HPLC separation. The exact retention time of PTH-dimethyl-Gla must be determined empirically by sequencing a known Gla-containing peptide after methylation or by synthesizing a standard. Its reduced polarity suggests it will elute later than PTH-Glu and PTH-Asp.
| Elution Order | PTH-Amino Acid | Expected Retention Position of PTH-dimethyl-Gla |
| 1 | Aspartic Acid (Asp) | |
| 2 | Asparagine (Asn) | |
| 3 | Serine (Ser) | |
| 4 | Glutamine (Gln) | |
| 5 | Threonine (Thr) | |
| 6 | Glycine (Gly) | |
| 7 | Glutamic Acid (Glu) | |
| ... | ... | Expected to elute in this region with other hydrophobic residues |
| Alanine (Ala) | ||
| Tyrosine (Tyr) | ||
| Methionine (Met) | ||
| Valine (Val) | ||
| Proline (Pro) | ||
| Tryptophan (Trp) | ||
| Phenylalanine (Phe) | ||
| Isoleucine (Ile) | ||
| Leucine (Leu) | ||
| Lysine (Lys) |
Visualizations
Experimental Workflow
Caption: Workflow for N-terminal sequencing of Gla-containing proteins.
Vitamin K-Dependent Carboxylation Pathway
Caption: The Vitamin K cycle and protein carboxylation.
References
- 1. The role of Gla proteins in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 7. Gla-containing proteins of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. ehu.eus [ehu.eus]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Role of Matrix Gla Protein in the Complex Network of Coronary Artery Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of γ-Carboxyglutamic Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of a class of proteins known as Gla-proteins. These proteins are primarily involved in processes requiring calcium binding, most notably the blood coagulation cascade, bone metabolism, and signal transduction. The unique calcium-chelating properties of Gla residues, conferred by the two carboxylic acid groups on the γ-carbon of the glutamic acid side chain, are essential for the proper folding and function of these proteins.
The chemical synthesis of peptides containing Gla presents unique challenges due to the lability of the γ-carboxyglutamyl moiety, which is susceptible to decarboxylation under acidic conditions. This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of Gla-containing peptides, addressing key aspects from the choice of protecting groups to final purification and characterization.
Key Challenges in Gla-Peptide Synthesis
The synthesis of Gla-containing peptides requires careful consideration of the following challenges:
-
Side-Chain Protection: The two γ-carboxyl groups of Gla must be adequately protected throughout the synthesis to prevent unwanted side reactions. The choice of protecting group is critical and must be stable to the iterative deprotection and coupling conditions of SPPS.
-
Decarboxylation: The γ-dicarboxylic acid moiety is prone to decarboxylation, particularly under strong acidic conditions used for cleavage from the solid support. This results in the conversion of Gla to glutamic acid, leading to a loss of biological activity.
-
Coupling Efficiency: The sterically hindered nature of protected Gla residues can sometimes lead to lower coupling efficiencies.
-
Purification: The hydrophilicity and multiple charged states of Gla-containing peptides can pose challenges for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirmation of the correct incorporation and integrity of Gla residues requires specialized analytical techniques, primarily mass spectrometry.
Protecting Group Strategies for Gla
The selection of an appropriate protecting group for the γ-carboxyl functions of Gla is a critical determinant of the success of the synthesis. The ideal protecting group should be stable during peptide chain elongation and readily removable during the final cleavage step without causing decarboxylation.
Table 1: Comparison of Common Protecting Groups for the γ-Carboxyl Group of Gla
| Protecting Group | Abbreviation | Chemical Strategy | Advantages | Disadvantages |
| Di-tert-butyl ester | Gla(OtBu)₂ | Fmoc/tBu | High stability to the basic conditions of Fmoc deprotection. Cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker using trifluoroacetic acid (TFA). | Susceptible to decarboxylation during prolonged exposure to strong acids. |
| Di-cyclohexyl ester | Gla(OcHx)₂ | Boc/Bzl | Found to be stable during the synthesis of protected peptides using the Boc strategy.[1] Quantitatively cleaved by final HF treatment without decarboxylation.[1] | Requires the use of hazardous hydrofluoric acid (HF) for cleavage. |
For Fmoc-based SPPS, the di-tert-butyl ester is the most commonly used protecting group for Gla. For Boc-based synthesis, the di-cyclohexyl ester has been shown to be effective.[1]
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Gla-Containing Peptide
This protocol describes the manual synthesis of a generic Gla-containing peptide using Fmoc/tBu chemistry.
1. Resin Swelling and Fmoc Deprotection: a. Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel. b. Drain the DMF and add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes, then drain the solution. d. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
2. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 1-2 hours. For Fmoc-Gla(OtBu)₂-OH, a longer coupling time may be beneficial. e. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. f. After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
3. Repetitive Cycles: a. Repeat steps 1 and 2 for each amino acid in the peptide sequence.
4. Final Fmoc Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 1.
5. Cleavage and Global Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). c. Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours. d. Filter the cleavage mixture to separate the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. f. Centrifuge the mixture to pellet the peptide. g. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. h. Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of Gla-Containing Peptides by RP-HPLC
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized for the specific peptide. e. Detection: Monitor the elution at 214 nm and 280 nm.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the purity and identity of the collected fractions by analytical HPLC and mass spectrometry. c. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Table 2: Representative RP-HPLC Gradient for a Hydrophilic Gla-Peptide
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 45 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the molecular weight of the synthesized peptide and to ensure the integrity of the Gla residues.
1. Sample Preparation: a. Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. Mass Spectrometry Analysis: a. Use an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the peptide. b. Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence and the presence of Gla residues. A characteristic neutral loss of 44 Da (CO₂) or 88 Da (2x CO₂) from the precursor and fragment ions is indicative of the presence of Gla.[2]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Gla-Peptide Synthesis
Caption: Workflow for Fmoc-based solid-phase synthesis of Gla-peptides.
Signaling Pathway: Blood Coagulation Cascade
Gla-containing proteins are essential for the blood coagulation cascade. The Gla domains of factors II (prothrombin), VII, IX, and X, as well as proteins C and S, mediate their calcium-dependent binding to phospholipid membranes of activated platelets, localizing the coagulation reactions to the site of injury.
Caption: The role of Gla-domain proteins in the blood coagulation cascade.
Conclusion
The synthesis of γ-carboxyglutamic acid-containing peptides is a challenging but achievable goal with careful planning and execution. The protocols and guidelines presented in this document provide a framework for the successful synthesis, purification, and characterization of these important biomolecules. The choice of an appropriate protecting group strategy, coupled with optimized solid-phase synthesis and purification protocols, will enable researchers to access high-purity Gla-peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Multiple γ-Carboxyglutamic Acid (Gla) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of a class of proteins known as Gla proteins. These proteins are primarily involved in critical physiological processes, including blood coagulation, bone metabolism, and the prevention of soft tissue calcification. The presence of multiple Gla residues within a peptide sequence confers the ability to bind calcium ions, which is essential for their interaction with negatively charged phospholipid membranes and subsequent biological activity.
The chemical synthesis of peptides containing multiple Gla residues presents unique challenges due to the bulky and highly charged nature of this modified amino acid. This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides rich in Gla residues, using the widely adopted Fmoc/tBu strategy.
Core Concepts in the Synthesis of Multi-Gla Peptides
The synthesis of peptides with multiple Gla residues relies on the principles of solid-phase peptide synthesis, with special considerations for the unique properties of the Gla-containing building blocks.
Key Components:
-
Solid Support: A polymeric resin, such as Wang or Rink Amide resin, serves as the insoluble support onto which the peptide chain is assembled.
-
Amino Acid Building Blocks: Nα-Fmoc protected amino acids with acid-labile side-chain protecting groups are used. For the incorporation of γ-carboxyglutamic acid, the building block of choice is Fmoc-L-Gla(OtBu)₂-OH . The two tert-butyl (OtBu) esters on the γ-carboxyl groups prevent interference during peptide chain elongation.
-
Coupling Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of a peptide bond.
-
Deprotection Reagents: A solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain in each cycle.
-
Cleavage and Final Deprotection: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the solid support and simultaneously remove the side-chain protecting groups from all amino acid residues, including the OtBu groups from the Gla residues.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing multiple Gla residues, exemplified by the synthesis of Conantokin-G, a 17-amino acid peptide with five Gla residues.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Gla(OtBu)₂-OH)
-
Coupling reagent: HBTU
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at a ratio of 82.5:5:5:5:2.5)[1]
-
Precipitation solvent: Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Protocol: Solid-Phase Synthesis of Conantokin-G
Sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH₂[2][3]
1. Resin Preparation: a. Place the Fmoc-Rink Amide resin in a reaction vessel. b. Swell the resin in DMF for at least 1 hour.
2. N-terminal Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate the mixture for 3 minutes, then drain. d. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and HBTU (2.9-4.5 equivalents) in DMF.[1] b. Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.[1] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. Note: For the coupling of the sterically hindered Fmoc-L-Gla(OtBu)₂-OH, a longer coupling time of up to 60 minutes or even a double coupling may be necessary to ensure complete reaction.[2] e. Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
4. Washing: a. After a complete coupling reaction, drain the reaction mixture. b. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
5. Repeat Synthesis Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the Conantokin-G sequence.
6. Final Deprotection: a. After coupling the final amino acid (Glycine), perform a final N-terminal Fmoc deprotection (Step 2).
7. Cleavage and Side-Chain Deprotection: a. Wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.[2] c. Filter the resin and collect the filtrate containing the cleaved peptide.
8. Peptide Precipitation: a. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual cleavage cocktail components. d. Dry the crude peptide pellet under vacuum.
Purification and Characterization
1. Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water). b. Purify the peptide using a preparative reverse-phase C18 column on an HPLC system. c. Elute the peptide using a linear gradient of Solvent B (0.1% TFA in 90% acetonitrile/10% water) against Solvent A.[2] d. Collect fractions and analyze for purity by analytical RP-HPLC. e. Pool the fractions containing the pure peptide and lyophilize to obtain the final product.
2. Characterization: a. Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. b. Amino Acid Analysis: Determine the amino acid composition of the peptide to confirm the presence of all residues in the correct ratio. c. Circular Dichroism (CD) Spectroscopy: For peptides like Conantokin-G, CD spectroscopy can be used to confirm its secondary structure (e.g., α-helix formation in the presence of divalent cations).[2]
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a multi-Gla peptide, using Conantokin-G as an example.
| Parameter | Typical Value | Notes |
| Crude Peptide Purity (post-synthesis) | 50-70% | Highly dependent on the efficiency of each coupling and deprotection step. The presence of multiple bulky Gla residues can lead to a higher proportion of deletion and truncated sequences.[2] |
| Final Peptide Purity (post-HPLC) | >95% | Achievable with optimized RP-HPLC conditions. A shallow gradient is often required to resolve closely eluting impurities.[2] |
| Overall Yield (post-purification) | 10-30% | This is a typical yield for a peptide of this complexity and length synthesized on a research scale. Losses during purification can be significant.[2] |
Visualizations
Experimental Workflow for Multi-Gla Peptide Synthesis
References
Application Notes and Protocols: Development and Application of Monoclonal Antibodies Specific for γ-Carboxyglutamic Acid (Gla) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid, derived from glutamic acid through a vitamin K-dependent carboxylation reaction.[1][2] This modification is crucial for the biological activity of a class of proteins known as Gla-containing proteins or vitamin K-dependent proteins (VKDPs).[3] Gla residues are excellent chelators of calcium ions, a property that is essential for the proper conformation and function of these proteins in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][4][5][6]
The development of monoclonal antibodies (mAbs) that specifically recognize Gla residues provides a powerful tool for the identification, purification, and functional characterization of Gla-containing proteins. These antibodies can distinguish between the carboxylated (active) and undercarboxylated (inactive) forms of these proteins, offering valuable insights into disease states associated with vitamin K deficiency or antagonism, such as osteoporosis and cardiovascular diseases.[6][7][8]
These application notes provide detailed protocols for the generation and characterization of anti-Gla monoclonal antibodies, as well as their application in various immunoassays.
I. Development of Monoclonal Antibodies Specific for Gla Residues
The generation of high-affinity, specific monoclonal antibodies against Gla residues is a multi-step process that begins with the synthesis of a suitable immunogen, followed by hybridoma technology and rigorous screening.
Antigen Preparation: Gla-Containing Peptide Conjugate
To elicit an immune response specific to the Gla residue and not the surrounding peptide backbone, a synthetic peptide containing Gla is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH).
Protocol: Preparation of Gla-Peptide-KLH Conjugate
-
Peptide Synthesis: Synthesize a peptide containing one or more Gla residues. A C-terminal cysteine is often included to facilitate conjugation to the carrier protein. A typical peptide sequence could be a short fragment from a known Gla-containing protein.
-
Carrier Protein Preparation: Dissolve 100 mg of KLH in 2 ml of 0.1 M Na-Phosphate buffer, pH 7.8.[9][10] Dialyze overnight against the same buffer to remove any contaminants.[9][10]
-
Conjugation using a Crosslinker (e.g., MBS):
-
Activate the carrier protein by adding a maleimide group.
-
Dissolve the Gla-containing peptide in conjugation buffer.
-
Mix the activated carrier protein with the peptide solution. The sulfhydryl group of the C-terminal cysteine on the peptide will react with the maleimide group on the carrier protein, forming a stable thioether bond.[11]
-
-
Purification of the Conjugate: Remove unconjugated peptide by dialysis or size-exclusion chromatography.
-
Verification: Confirm the conjugation by techniques such as SDS-PAGE, looking for a shift in the molecular weight of the carrier protein, and by ELISA to confirm the presence of the Gla-peptide on the KLH.
Hybridoma Technology
Hybridoma technology is a well-established method for producing monoclonal antibodies.[12] It involves the fusion of antibody-producing B-cells from an immunized animal with immortal myeloma cells.
Experimental Workflow for Hybridoma Production
Caption: Workflow for generating anti-Gla monoclonal antibodies.
Protocol: Hybridoma Production
-
Immunization:
-
Immunize BALB/c mice intraperitoneally with 50-100 µg of the Gla-peptide-KLH conjugate emulsified in Complete Freund's Adjuvant for the primary immunization.
-
Boost the mice at 2-3 week intervals with the same antigen in Incomplete Freund's Adjuvant.
-
Monitor the antibody titer in the mouse serum by ELISA. Once a high titer is achieved, perform a final boost with the antigen in saline 3-4 days before fusion.
-
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Culture HGPRT-deficient myeloma cells (e.g., Sp2/0-Ag14) to the log phase of growth.
-
Mix the splenocytes and myeloma cells at a ratio of 5:1 to 10:1.
-
Fuse the cells by the slow addition of 50% polyethylene glycol (PEG).
-
-
Selection of Hybridomas in HAT Medium:
-
After fusion, gently resuspend the cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.
-
Aminopterin blocks the de novo nucleotide synthesis pathway. Unfused myeloma cells, which lack the enzyme HGPRT, cannot use the salvage pathway and will die. Unfused B-cells have a limited lifespan in culture. Only the hybridoma cells, which have the immortality of the myeloma cells and a functional HGPRT gene from the B-cells, will survive.[4][5][13][14]
-
Plate the cells in 96-well plates.
-
-
Screening for Gla-Specific Antibodies:
-
After 10-14 days, screen the culture supernatants for the presence of the desired antibodies using an ELISA coated with the Gla-peptide-BSA conjugate.
-
-
Cloning and Expansion:
-
Clone the hybridomas from the positive wells by limiting dilution to ensure monoclonality. This involves diluting the cell suspension to a concentration where, on average, each well of a 96-well plate receives a single cell.[10][15]
-
Expand the positive clones and re-test for antibody production.
-
Cryopreserve the stable, antibody-producing hybridoma cell lines.
-
II. Characterization of Anti-Gla Monoclonal Antibodies
Once stable hybridoma cell lines are established, the secreted monoclonal antibodies need to be thoroughly characterized for their specificity, affinity, and cross-reactivity.
Antibody Purification
Monoclonal antibodies can be purified from the hybridoma culture supernatant or from ascites fluid (if producing antibodies in vivo) using protein A or protein G affinity chromatography.
Specificity and Cross-Reactivity Analysis
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity
-
Coating: Coat separate wells of a 96-well microtiter plate with 100 µL of:
-
Gla-containing peptide conjugated to a carrier different from the immunogen (e.g., BSA).
-
The corresponding peptide with glutamic acid (Glu) instead of Gla, conjugated to the same carrier.
-
Various purified Gla-containing proteins (e.g., Prothrombin, Protein C, Protein S, Osteocalcin, Matrix Gla Protein).
-
Incubate overnight at 4°C.
-
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the purified anti-Gla mAb or hybridoma supernatant to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm.[16][17]
Expected Results: A strong signal should be observed in the wells coated with the Gla-peptide and Gla-containing proteins, while a minimal signal should be seen in the wells with the Glu-peptide. The degree of signal in the wells with different Gla-proteins will indicate the cross-reactivity of the antibody.
Protocol: Western Blotting for Specificity
-
Sample Preparation: Separate various purified Gla-containing proteins and their uncarboxylated counterparts by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Gla mAb (typically 1-10 µg/mL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated anti-mouse IgG secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]
Expected Results: The antibody should recognize the Gla-containing proteins but not their uncarboxylated forms. For multi-chain proteins like Factor VIIa, FIXa, FXa, and Protein C, only the light chain containing the Gla residues should be recognized.[18]
Binding Affinity Determination
Surface Plasmon Resonance (SPR), often performed using a Biacore instrument, is a powerful technique for the real-time, label-free analysis of binding kinetics and affinity.[18][19][20][21]
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Covalently immobilize the anti-Gla mAb onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of the Gla-containing protein (analyte) over the sensor surface and monitor the change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19][22]
Quantitative Data Summary
| Antibody Clone | Target Antigen | ka (M-1s-1) | kd (s-1) | KD (nM) | Reference |
| MA2.1-Fab | HLA-A2 | - | - | 1.2 x 109 M-1 (Affinity) | [23] |
| PA2.1-Fab | HLA-A2 | - | - | 1.9 x 107 M-1 (Affinity) | [23] |
| Anti-PSA mAb | PSA | (4.1 ± 0.6) x 104 | (4.5 ± 0.6) x 10-5 | 1.1 ± 0.2 | [22] |
| Palivizumab (glycoform with galactose at α6) | - | - | - | ~6 | [24] |
| Palivizumab (glycoform without galactose at α6) | - | - | - | ~110 | [24] |
III. Applications of Anti-Gla Monoclonal Antibodies
Anti-Gla monoclonal antibodies are versatile tools for studying the roles of vitamin K-dependent proteins in health and disease.
Quantification of Carboxylated and Undercarboxylated Proteins
ELISA assays can be designed to specifically measure the levels of carboxylated or undercarboxylated forms of a particular Gla-protein, such as osteocalcin or Matrix Gla Protein (MGP), in biological samples. This is particularly useful for assessing vitamin K status and for studying diseases like osteoporosis and vascular calcification.[7][8][15][16][25][26]
Application Workflow: ELISA for Undercarboxylated Osteocalcin
Caption: Workflow for a sandwich ELISA to detect undercarboxylated osteocalcin.
Immunopurification of Gla-Containing Proteins
Anti-Gla mAbs can be coupled to a solid support (e.g., agarose beads) to create an affinity column for the specific purification of Gla-containing proteins from complex mixtures like plasma or cell culture media.
Investigating Signaling Pathways
Gla-containing proteins are involved in various signaling pathways. For example, Growth Arrest-Specific 6 (Gas6) is a Gla-containing protein that acts as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[27][28] The Gas6-Axl signaling pathway is implicated in processes like cell survival, proliferation, and immune regulation, and its dysregulation is associated with cancer.[27] Anti-Gla antibodies can be used to study the role of Gas6 carboxylation in its binding to Axl and the subsequent downstream signaling.
Gas6-Axl Signaling Pathway
Caption: Simplified Gas6-Axl signaling pathway.
IV. Conclusion
Monoclonal antibodies specific for Gla residues are indispensable reagents for advancing our understanding of the roles of vitamin K-dependent proteins in health and disease. The protocols and application notes provided here offer a comprehensive guide for researchers to develop and utilize these powerful tools in their studies. The ability to specifically detect and quantify the carboxylated state of these proteins opens up new avenues for diagnostics, drug development, and fundamental research into the intricate biology of Gla-containing proteins.
References
- 1. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Vitamin K-Dependent Proteins Using a Gla-Specific Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 3. Vitamin K-dependent protein - Wikipedia [en.wikipedia.org]
- 4. The role of Gla proteins in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. Extrahepatic Vitamin K-Dependent Gla-Proteins–Potential Cardiometabolic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel conformation-specific antibodies against matrix this compound (Gla) protein: undercarboxylated matrix Gla protein as marker for vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Gla protein and the long-term incidence and progression of coronary artery and aortic calcification in the Multi-Ethnic Study of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utminers.utep.edu [utminers.utep.edu]
- 10. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cryo-EM structure and functional basis of prothrombin recognition by a type I antiprothrombin antiphospholipid antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Human Undercarboxylated Osteocalcin ELISA Kit (A78998) [antibodies.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. Recombinant Antibodies with Unique Specificities Allow for Sensitive and Specific Detection of Uncarboxylated Osteocalcin in Human Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 20. Comparison of the Results of SPR Analysis of Antigen-antibody Interactions Performed Using Optical Biosensors Biacore X-100 (“Cytiva”, USA) and MI-S200D (“Inter-Bio”, China) | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic analysis of a high-affinity antibody/antigen interaction performed by multiple Biacore users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The binding of monoclonal antibodies to cell-surface molecules. A quantitative analysis with immunoglobulin G against two alloantigenic determinants of the human transplantation antigen HLA-A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sceti.co.jp [sceti.co.jp]
- 27. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Undercarboxylated Osteocalcin (ucOC) via Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteocalcin, a protein predominantly synthesized by osteoblasts, undergoes a vitamin K-dependent post-translational modification where three glutamic acid (Glu) residues are carboxylated to form gamma-carboxyglutamic acid (Gla) residues. A proportion of osteocalcin, however, is released into the bloodstream in its undercarboxylated form (ucOC), containing at least one uncarboxylated Glu residue. Initially viewed as a simple marker of bone turnover, ucOC has emerged as a crucial hormone with significant endocrine functions.[1] It plays a vital role in glucose homeostasis by stimulating insulin secretion and enhancing insulin sensitivity.[2][3] Consequently, the accurate measurement of ucOC is of paramount importance for research in metabolic diseases, such as type 2 diabetes, as well as in studies related to bone health and fracture risk.[1][4][5][6]
These application notes provide detailed protocols for the two primary immunoassay methods used to quantify ucOC: the direct Enzyme-Linked Immunosorbent Assay (ELISA) and the indirect Hydroxyapatite (HAP) Binding Assay.
Principle of ucOC Immunoassays
Immunoassays for ucOC are designed to specifically quantify the undercarboxylated form of osteocalcin, distinguishing it from the carboxylated form (cOC).
-
Direct ELISA: This method utilizes monoclonal antibodies that specifically recognize and bind to the uncarboxylated Glu residues of osteocalcin.[1][3] The assay typically follows a sandwich ELISA format where a capture antibody coated on a microplate binds to osteocalcin, and a detection antibody, specific for the uncarboxylated epitope, is used for quantification. This method offers high sensitivity and specificity.[3]
-
Indirect Hydroxyapatite (HAP) Binding Assay: This technique is based on the differential binding affinity of carboxylated and undercarboxylated osteocalcin to hydroxyapatite, a calcium-containing mineral matrix.[7] Carboxylated osteocalcin has a high affinity for HAP and binds to it, while undercarboxylated osteocalcin has a much lower affinity and remains in the supernatant.[8] The ucOC in the supernatant is then quantified using a total osteocalcin immunoassay.[7]
Quantitative Data Summary
The performance of commercially available ucOC ELISA kits can vary. The following table summarizes key quantitative data for several human ucOC ELISA kits.
| Parameter | Kit 1 | Kit 2 | Kit 3 | Kit 4 |
| Sensitivity | 3.75 pg/ml[9] | 0.094 ng/ml[9] | < 0.039 ng/ml | 0.094 ng/mL[10] |
| Detection Range | 6.25 pg/ml - 400 pg/ml[9] | 0.156 ng/ml - 10 ng/ml[9] | 0.156 ng/ml - 10 ng/ml[11] | 0.156-10ng/ml[10] |
| Intra-assay Precision | CV% < 8%[11] | CV% < 8% | CV% < 8% | CV% < 8% |
| Inter-assay Precision | CV% < 10%[11] | CV% < 10% | CV% < 10% | CV% < 10% |
| Sample Type | Serum, plasma, cell culture supernates[11] | Serum, plasma, cell culture supernates | Serum, plasma, cell culture supernates | Cell Culture Supernatant, cell or tissue lysate, Other liquid samples[10] |
| Reactivity | Human[9] | Human[9] | Human[11] | Human[10] |
Experimental Protocols
Protocol 1: Direct ucOC ELISA
This protocol provides a general procedure for a sandwich ELISA. Always refer to the specific manufacturer's instructions for the kit you are using.
A. Materials:
-
ucOC ELISA Kit (microplate pre-coated with capture antibody, standards, detection antibody, HRP-conjugate, wash buffer, substrate, stop solution)
-
Precision pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized or distilled water
-
Absorbent paper
B. Sample Preparation:
-
Serum: Allow whole blood to clot at room temperature for 30-60 minutes.[1] Centrifuge at 1000 x g for 15-20 minutes at 2-8°C.[1][12] Carefully collect the serum supernatant.
-
Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant.[1][12] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][12] Collect the plasma supernatant.
-
Cell Culture Supernatant: Centrifuge at 1000 x g for 20 minutes at 2-8°C to remove cellular debris.[12]
C. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microplate wells for standards, samples, and blanks.
-
Add 100 µL of standards, samples, and blank (sample diluent) to the appropriate wells. It is recommended to run all in duplicate.[1]
-
Cover the plate and incubate for 90 minutes at 37°C.[11]
-
Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of 1x Wash Buffer per well.[1] After the last wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[1]
-
Add 100 µL of the biotinylated detection antibody working solution to each well.[1]
-
Cover the plate and incubate for 60 minutes at 37°C.[11]
-
Repeat the wash step as in step 5.
-
Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.[1]
-
Repeat the wash step as in step 5.
-
Add 90 µL of TMB substrate solution to each well.[12]
-
Cover the plate and incubate in the dark at 37°C for 15-30 minutes.[1]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1]
-
Read the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.[1]
D. Data Analysis:
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from all other OD values.
-
Plot a standard curve with the concentration of the standards on the x-axis and the corresponding corrected OD on the y-axis.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of ucOC in the samples.
Protocol 2: Indirect Hydroxyapatite (HAP) Binding Assay
This protocol describes the separation of ucOC from its carboxylated form prior to quantification.
A. Materials:
-
Hydroxyapatite (HAP) slurry (e.g., 50% w/v in a suitable buffer)
-
Microcentrifuge tubes
-
Rotator or shaker
-
Refrigerated microcentrifuge
-
Total osteocalcin immunoassay kit
B. Procedure:
-
In a microcentrifuge tube, add 50 µL of serum or plasma sample.[1]
-
Add 50 µL of the 50% HAP slurry to the sample.[1]
-
Incubate the mixture for 30-60 minutes at 4°C with gentle agitation (e.g., on a rotator).[1]
-
Centrifuge the tubes at 2000 x g for 5 minutes at 4°C to pellet the HAP.[1]
-
Carefully collect the supernatant, which contains the unbound ucOC.[1]
-
Measure the osteocalcin concentration in the supernatant using a reliable total osteocalcin immunoassay, following the manufacturer's protocol. The resulting concentration represents the level of ucOC in the original sample.
Signaling Pathway and Experimental Workflow
ucOC Signaling Pathway
Undercarboxylated osteocalcin acts as a hormone, primarily through the G protein-coupled receptor GPRC6A.[2] This interaction triggers downstream signaling cascades that influence various physiological processes, including insulin secretion and sensitivity.[2][9]
Caption: ucOC binds to GPRC6A, activating PLC and AC pathways.
Experimental Workflow: Direct ucOC ELISA
The following diagram illustrates the key steps in a direct ucOC ELISA protocol.
Caption: Workflow of a direct sandwich ELISA for ucOC measurement.
Troubleshooting
For common ELISA troubleshooting, refer to the following table:
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagent omission or inactivity | Ensure all reagents were added in the correct order and are within their expiration dates. |
| Insufficient incubation time/temperature | Follow the recommended incubation times and temperatures precisely. | |
| Improper washing | Ensure complete aspiration of wells between washes and use the recommended wash buffer volume. | |
| High Background | High concentration of detection antibody or HRP conjugate | Optimize the concentrations of detection reagents. |
| Insufficient washing | Increase the number of wash steps or the soaking time during washes. | |
| Cross-reactivity | Use high-quality, specific antibodies. | |
| Poor Standard Curve | Inaccurate pipetting or standard dilution | Calibrate pipettes and ensure accurate preparation of standard dilutions. |
| Improper plate washing | Ensure uniform and thorough washing of all wells. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
| Plate not sealed properly during incubation | Ensure the plate is sealed tightly to prevent evaporation. | |
| Temperature variation across the plate | Ensure uniform incubation temperature. |
References
- 1. benchchem.com [benchchem.com]
- 2. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. GPRC6A Mediates Responses to Osteocalcin in β-Cells In Vitro and Pancreas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Osteocalcin Binding and Activation of GPRC6A in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. idexxbioanalytics.com [idexxbioanalytics.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human ucOC(Undercarboxylated Osteocalcin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. file.elabscience.com [file.elabscience.com]
Measuring the Activity of Gamma-Glutamyl Carboxylase (GGCX): In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl carboxylase (GGCX) is a vital enzyme located in the endoplasmic reticulum that catalyzes the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[1][2] This carboxylation is a critical step for the biological activity of VKDPs, which are essential for blood coagulation, bone metabolism, and the prevention of vascular calcification.[1] The dysregulation of GGCX activity is linked to various bleeding disorders and other diseases.[1][3] Therefore, the accurate and reliable measurement of GGCX activity is crucial for fundamental research, drug discovery, and clinical diagnostics.[1]
These application notes provide detailed protocols for three commonly used in vitro and cell-based assays to measure GGCX activity: a radiometric assay, an HPLC-based fluorescence assay, and a cell-based ELISA. Each method presents distinct advantages and is suitable for different research applications.
Signaling Pathway: The Vitamin K Cycle and Gamma-Glutamyl Carboxylation
The activity of GGCX is intricately linked to the vitamin K cycle.[1] This cycle is essential for the continuous supply of the reduced form of vitamin K (vitamin K hydroquinone, KH2), which is a necessary cofactor for the carboxylation reaction catalyzed by GGCX.[1][4] During carboxylation, GGCX uses the energy from the oxygenation of KH2 to drive the addition of a carboxyl group to glutamate residues.[2] Concurrently, KH2 is oxidized to vitamin K epoxide (KO).[2][5] The enzyme vitamin K epoxide reductase (VKOR) then reduces KO back to vitamin K, which is subsequently reduced to KH2, completing the cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and biochemical approaches to define GGCX carboxylation of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Studying Gamma-Carboxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxylation is a critical post-translational modification essential for the biological activity of a range of proteins, most notably the vitamin K-dependent (VKD) clotting factors. This process, catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), involves the addition of a carboxyl group to specific glutamic acid (Glu) residues, converting them into gamma-carboxyglutamic acid (Gla). The presence of Gla residues is crucial for the calcium-binding properties of these proteins, which in turn governs their conformation and function in processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification.
The study of gamma-carboxylation is paramount for understanding the molecular basis of various physiological and pathological conditions, including bleeding disorders and thrombosis. Furthermore, it is of significant interest in drug development, particularly for the screening and characterization of anticoagulants like warfarin, which target the vitamin K cycle.
These application notes provide detailed protocols for three powerful cell-based assay methodologies to study gamma-carboxylation: an ELISA-based reporter assay, a flow cytometry-based assay, and mass spectrometry-based analysis. Each method offers unique advantages for qualitative and quantitative assessment of this vital post-translational modification.
Key Signaling Pathway: The Vitamin K Cycle
Gamma-carboxylation is intrinsically linked to the vitamin K cycle, a metabolic pathway that recycles vitamin K to ensure a continuous supply of its reduced form, vitamin K hydroquinone (KH2), which is a necessary cofactor for GGCX.
Caption: The Vitamin K Cycle and its role in gamma-carboxylation.
ELISA-Based Reporter Assay for Gamma-Carboxylation
This is a widely used and robust method for quantifying gamma-carboxylation in a high-throughput manner. It relies on the expression of a reporter protein in mammalian cells, where the extent of its carboxylation can be measured using a specific antibody. A common reporter is a chimeric protein, such as one containing the Gla domain of Factor IX fused to the backbone of Protein C (FIXgla-PC), which is secreted into the cell culture medium.[1][2]
Experimental Workflow
Caption: Workflow for the ELISA-based reporter assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the FIXgla-PC reporter protein.
-
Complete growth medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Vitamin K1 (phylloquinone) stock solution.
-
Warfarin stock solution.
-
96-well ELISA plates.
-
Coating Buffer: 50 mM sodium carbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 1% BSA.
-
Sample Diluent: PBST with 0.1% BSA.
-
Capture Antibody: Mouse anti-carboxylated FIX Gla-domain monoclonal antibody (mAb).
-
Detection Antibody: HRP-conjugated sheep anti-human Protein C antibody.
-
TMB Substrate Solution.
-
Stop Solution (e.g., 2N H2SO4).
-
Purified carboxylated FIXgla-PC for standard curve.
Procedure:
-
Cell Seeding: Seed the HEK293-FIXgla-PC cells in a 24-well plate at a density that allows them to reach approximately 60% confluency the next day.
-
Treatment: The following day, replace the medium with fresh complete growth medium supplemented with the desired concentrations of vitamin K1 and/or inhibitors (e.g., warfarin). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture medium and centrifuge to remove any cell debris. The supernatant can be used directly for the ELISA or stored at -80°C.
-
ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of the capture antibody diluted in Coating Buffer (e.g., 2 µg/mL). Incubate overnight at 4°C.[2]
-
Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add 100 µL of standards (serially diluted purified FIXgla-PC) and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated detection antibody, diluted in Sample Diluent, to each well. Incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Measurement: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the purified standards. Use this curve to determine the concentration of carboxylated FIXgla-PC in the cell culture samples.
Quantitative Data Summary
| Compound | IC50 (nM) in HEK 293-C3 cells |
| (S)-Warfarin | 25[3] |
| (R,S)-Warfarin (racemic) | 125[3] |
| (R)-Warfarin | 288[3] |
Flow Cytometry-Based Assay for Cell Surface Gamma-Carboxylation
This method allows for the quantitative analysis of gamma-carboxylation on the surface of living cells. It is particularly useful for studying the carboxylation of transmembrane proteins or reporter constructs that are anchored to the cell membrane. An engineered HEK293 cell line expressing a chimeric protein (F9CH), which includes the Gla domain of factor IX fused to a transmembrane anchor, can be used for this purpose.
Detailed Protocol
Materials:
-
HEK293 cells engineered to express a cell-surface gamma-carboxylated reporter protein (e.g., F9CH).
-
Complete growth medium.
-
Vitamin K1 and/or inhibitors.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Primary Antibody: A conformation-specific monoclonal antibody that recognizes the calcium-bound, gamma-carboxylated Gla domain of the reporter protein.
-
Secondary Antibody: A fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG).
-
Propidium Iodide (PI) or other viability dye.
Procedure:
-
Cell Culture and Treatment: Culture and treat the engineered HEK293 cells with vitamin K1 and/or inhibitors as described in the ELISA protocol.
-
Cell Harvesting: Gently detach the cells from the culture plate using a non-enzymatic cell dissociation solution to preserve cell surface epitopes.
-
Washing: Transfer the cells to a tube and wash twice with cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Primary Antibody Staining: Resuspend the cell pellet in the primary antibody solution (diluted in staining buffer) and incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cell pellet in the fluorescently-labeled secondary antibody solution and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold staining buffer.
-
Viability Staining: Resuspend the cells in staining buffer containing a viability dye like PI just before analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring data for forward scatter, side scatter, and the fluorescence channel corresponding to your secondary antibody.
-
Data Analysis: Gate on the live, single-cell population. The median fluorescence intensity (MFI) of this population is proportional to the amount of gamma-carboxylated reporter protein on the cell surface.
Mass Spectrometry-Based Analysis of Gamma-Carboxylation
Mass spectrometry (MS) provides a powerful and direct method to identify and quantify gamma-carboxylation at the peptide level. This approach can confirm the presence of Gla residues and even pinpoint their specific locations within a protein.
Detailed Protocol
Materials:
-
Cell culture supernatant or cell lysate containing the protein of interest.
-
Ammonium bicarbonate buffer.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (or other suitable protease).
-
Formic acid.
-
Acetonitrile.
-
C18 desalting columns.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation from Cell Culture:
-
Supernatant: Collect the cell culture medium and concentrate the protein of interest if necessary.
-
Cell Lysate: Wash the cells with PBS, then lyse them using a buffer compatible with MS analysis (avoiding harsh detergents if possible).
-
-
Reduction and Alkylation:
-
Denature the protein sample in a buffer containing a chaotropic agent like urea.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the concentration of the denaturing agent.
-
Add trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Clean up the peptides using a C18 desalting column to remove salts and other contaminants. Elute the peptides with a solution of acetonitrile and formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides into an LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column with a gradient of increasing acetonitrile concentration.
-
As peptides elute, they are ionized and analyzed by the mass spectrometer. The instrument will acquire MS1 spectra to determine the mass-to-charge ratio of the peptides and MS2 spectra (fragmentation data) for peptide sequencing.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS2 spectra.
-
Crucially, include a variable modification for the addition of a carboxyl group (+44 Da) on glutamic acid residues in your search parameters.
-
The identification of peptides with this mass shift confirms the presence of gamma-carboxylation. Quantitative analysis can be performed using label-free or label-based approaches.
-
Propeptide Influence on Carboxylation
The propeptide sequence of VKD proteins is a key recognition site for GGCX, and its affinity for the enzyme can influence the efficiency of carboxylation. This relationship can be studied using the cell-based assays described above by creating reporter constructs with different propeptides.
Caption: Influence of propeptide affinity on carboxylation efficiency.
Conclusion
The cell-based assays detailed in these application notes provide a comprehensive toolkit for investigating gamma-carboxylation. The ELISA-based reporter assay is ideal for high-throughput screening of compounds that modulate the vitamin K cycle. Flow cytometry offers a powerful method for analyzing carboxylation on the cell surface in a multiparametric fashion. Finally, mass spectrometry provides the ultimate level of detail, allowing for direct confirmation and localization of Gla residues. The choice of assay will depend on the specific research question, but together, these methods empower researchers to delve into the intricate biology of this vital post-translational modification.
References
Application Notes and Protocols: Use of Synthetic Gla Analogs in Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid found in a class of proteins known as Gla-containing proteins.[1][2] This modification is catalyzed by a vitamin K-dependent carboxylase and is crucial for the biological activity of these proteins, primarily by enabling them to bind calcium ions (Ca²⁺).[1][2] The Gla residues, by chelating Ca²⁺, induce conformational changes that are essential for protein-membrane interactions and subsequent physiological functions.[1][3]
Gla-containing proteins are key players in various biological processes, including:
-
Blood Coagulation: Factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S, require their Gla domains to bind to phospholipid membranes at sites of vascular injury, a critical step in the coagulation cascade.[1][4]
-
Bone Metabolism and Mineralization: Osteocalcin (bone Gla protein) and Matrix Gla Protein (MGP) are involved in bone mineralization and the prevention of soft tissue and vascular calcification.[1][5]
-
Cell Growth and Signaling: Growth arrest-specific protein 6 (Gas6) is another Gla-containing protein involved in cell signaling pathways.
Synthetic Gla analogs and peptides containing these analogs are invaluable tools for functional studies. They allow researchers to dissect the specific roles of Gla residues in protein function, investigate the mechanisms of protein-membrane interactions, and develop potential therapeutic agents. These synthetic molecules can be designed with specific modifications to probe structure-function relationships in a controlled manner.[6]
This document provides detailed application notes and protocols for utilizing synthetic Gla analogs in key functional studies.
I. Key Functional Studies Employing Synthetic Gla Analogs
Synthetic Gla analogs are instrumental in a variety of functional assays. Below is a summary of common applications.
Table 1: Applications of Synthetic Gla Analogs in Functional Studies
| Application Area | Specific Assay/Technique | Purpose of Using Synthetic Gla Analogs | Key Gla-Containing Proteins Studied |
| Protein-Membrane Interactions | Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics of Gla domains to phospholipid membranes. | Prothrombin, Factor IX, Factor X, Protein C |
| Liposome Binding Assays | To determine the calcium-dependent binding of Gla-containing peptides to synthetic vesicles. | Prothrombin, MGP | |
| Blood Coagulation | Activated Partial Thromboplastin Time (aPTT) Assay | To assess the effect of synthetic Gla analogs on the intrinsic and common coagulation pathways. | Factor IX, Factor X |
| Prothrombin Time (PT) Assay | To evaluate the impact of synthetic analogs on the extrinsic coagulation pathway. | Factor VII | |
| Enzyme Kinetics | Chromogenic Substrate Assays | To measure the enzymatic activity of Gla-containing proteases in the presence of synthetic analogs that may act as inhibitors or modulators. | Factor Xa, Thrombin |
| Cellular Signaling | Cell-Based Reporter Assays | To investigate the role of Gla domains in mediating cellular responses, such as receptor activation. | Gas6 |
| Calcification Inhibition | In Vitro Calcification Assays | To study the ability of synthetic MGP analogs to prevent the formation of calcium phosphate crystals.[7] | Matrix Gla Protein (MGP) |
II. Experimental Protocols
Protocol 1: Assessing Protein-Membrane Binding using Surface Plasmon Resonance (SPR)
This protocol outlines the use of SPR to quantify the interaction between a synthetic Gla-containing peptide and a phospholipid membrane.
Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of a synthetic Gla domain peptide for a phosphatidylserine-containing lipid bilayer.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Synthetic Gla-containing peptide (e.g., corresponding to the Gla domain of Factor IX)
-
Synthetic lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
Running buffer: HBS-Ca²⁺ (10 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4)
-
Liposome preparation equipment (e.g., extruder)
-
Chloroform
Methodology:
-
Liposome Preparation: a. Prepare a lipid mixture of DOPC and DOPS (e.g., 80:20 molar ratio) in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Rehydrate the lipid film in HBS buffer (without Ca²⁺) to form multilamellar vesicles. e. Create small unilamellar vesicles (SUVs) by extruding the vesicle suspension through a polycarbonate membrane with a 100 nm pore size.
-
SPR Sensor Chip Preparation: a. Dock the L1 sensor chip in the SPR instrument. b. Perform a conditioning step with isopropanol and NaOH injections as per the manufacturer's instructions to clean the chip surface. c. Inject the prepared SUVs over the L1 chip surface to create a stable lipid bilayer.
-
Binding Analysis: a. Prepare a series of dilutions of the synthetic Gla peptide in the HBS-Ca²⁺ running buffer (e.g., ranging from 0.1 µM to 10 µM). b. Inject the peptide solutions over the immobilized lipid bilayer at a constant flow rate. c. Monitor the change in response units (RU) to measure association. d. After the association phase, switch back to the running buffer to monitor dissociation. e. Regenerate the sensor surface between cycles if necessary (e.g., with a brief injection of EDTA to chelate Ca²⁺).
-
Data Analysis: a. Subtract the reference flow cell signal from the active flow cell signal to obtain sensorgrams. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Protocol 2: In Vitro Coagulation Assay (aPTT)
This protocol describes how to use an activated partial thromboplastin time (aPTT) assay to evaluate the anticoagulant or procoagulant activity of a synthetic Gla analog.
Objective: To measure the effect of a synthetic Gla peptide on the time it takes for plasma to clot via the intrinsic pathway.
Materials:
-
Coagulometer
-
Normal human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (25 mM)
-
Synthetic Gla analog solution at various concentrations
-
Control peptide (e.g., a scrambled sequence or a non-carboxylated version)
Methodology:
-
Sample Preparation: a. Pre-warm the coagulometer, plasma, aPTT reagent, and CaCl₂ solution to 37°C. b. In a cuvette, mix 50 µL of normal human plasma with 10 µL of the synthetic Gla analog solution (or control peptide/buffer for baseline). c. Incubate the mixture for a defined period (e.g., 2 minutes) at 37°C.
-
Assay Procedure: a. Add 50 µL of the pre-warmed aPTT reagent to the plasma-peptide mixture. b. Incubate for the manufacturer-specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors. c. Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl₂. d. The coagulometer will automatically measure the time until a fibrin clot is formed.
-
Data Analysis: a. Record the clotting time in seconds. b. Compare the clotting times of samples containing the synthetic Gla analog to the control samples. c. A prolongation of the clotting time indicates an anticoagulant effect, while a shortening suggests a procoagulant effect. d. Plot the clotting time against the concentration of the synthetic analog to determine a dose-response relationship.
III. Quantitative Data Summary
The following table summarizes representative quantitative data from functional studies using synthetic Gla-containing peptides.
Table 2: Representative Quantitative Data from Functional Studies
| Gla-Containing Peptide | Assay | Phospholipid Composition | Ca²⁺ Conc. (mM) | Binding Affinity (KD) | Reference |
| Human Protein C (1-18) | Potentiometry | N/A | Varied | 0.4 mM | [8] |
| Human Protein C (1-38) | Potentiometry | N/A | Varied | 0.4 mM (high affinity sites) | [8] |
| CI(gla)(gla)IC (oxidized) | Potentiometry | N/A | Varied | 1.6 mM | [8] |
| Synthetic MGP | Circular Dichroism | N/A | 0.2 mM | Sharp increase in α-helicity | [9][10] |
IV. Visualizations: Signaling Pathways and Workflows
Diagram 1: Calcium-Dependent Membrane Binding of Gla Domains
This diagram illustrates the conformational change in a Gla domain upon calcium binding, which facilitates its interaction with a phospholipid membrane.
Caption: Ca²⁺ induces a conformational change in the Gla domain, exposing hydrophobic residues for membrane insertion.
Diagram 2: Experimental Workflow for SPR Analysis
This diagram outlines the major steps involved in analyzing the binding of a synthetic Gla peptide to a lipid surface using Surface Plasmon Resonance.
Caption: Workflow for determining binding kinetics of Gla peptides to lipid membranes using SPR.
Diagram 3: Role of Gla Proteins in the Coagulation Cascade
This simplified diagram shows the central role of Gla-containing proteins (Factors IX and X) in the common pathway of blood coagulation.
Caption: Gla-containing proteins are essential for the assembly of enzyme complexes on phospholipid surfaces.
References
- 1. Gla domain - Wikipedia [en.wikipedia.org]
- 2. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 3. Structure of the Ca(2+)-free Gla domain sheds light on membrane binding of blood coagulation proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Matrix Gla Protein in the Complex Network of Coronary Artery Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and concise synthesis of fully protected analogues of l-gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of matrix Gla protein [escholarship.org]
- 8. Binding of calcium to synthetic peptides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total chemical synthesis of human matrix Gla protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gamma-Glutamyl Carboxylase (GGCX) Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gamma-glutamyl carboxylase (GGCX) assay conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my carboxylase activity lower than expected?
A1: Low GGCX activity can stem from several factors related to the enzyme, substrates, or reaction conditions.
-
Enzyme Integrity: Ensure the GGCX-containing microsomal preparation has not undergone multiple freeze-thaw cycles, which can denature the enzyme. Confirm the protein concentration and purity. Some mutations can lead to GGCX misfolding and degradation.[1]
-
Substrate Quality and Concentration:
-
Vitamin K Hydroquinone (KH2): This reduced form of vitamin K is highly unstable and susceptible to oxidation. Prepare it fresh by incubating Vitamin K with a reducing agent like dithiothreitol (DTT) just before use.[2] Ensure it is used at an optimal concentration, as both insufficient and excessive amounts can inhibit the reaction.
-
Peptide/Protein Substrate: The choice of substrate is critical. Short peptides like FLEEL have low affinity (millimolar Km range) for GGCX.[3] The presence of a propeptide sequence dramatically increases the binding affinity and stimulates enzyme activity.[4][5] Substrates with a covalently linked propeptide can have Km values three orders of magnitude lower than simple peptides.[3] Verify the integrity and concentration of your substrate.
-
-
Cofactor Availability: The reaction requires O2 and CO2 as cofactors.[4] Ensure the reaction buffer is adequately equilibrated with air and contains a source of CO2, typically from sodium bicarbonate (e.g., NaH¹⁴CO₃ in radiometric assays).[2][3]
-
Reaction Buffer Composition: The pH, ionic strength, and detergent concentration are crucial. A common buffer is 50 mM MOPS at pH 7.4.[3] Detergents like CHAPS and phospholipids like phosphatidylcholine are often included to maintain the enzyme's activity in its membrane environment.[3]
Q2: My assay shows a high background signal. What are the common causes?
A2: High background is a frequent issue, particularly in radiometric assays.
-
Incomplete Removal of Unincorporated Radiola bel: In ¹⁴CO₂-based assays, unincorporated NaH¹⁴CO₃ is the primary source of high background. After stopping the reaction with trichloroacetic acid (TCA), it is essential to boil the sample to drive off all remaining gaseous ¹⁴CO₂ before scintillation counting.[3] Insufficient washing of the precipitated, carboxylated peptide can also contribute to this issue.[3]
-
Non-Enzymatic Carboxylation: While less common, ensure that control reactions lacking the enzyme or the Glu-substrate do not show significant signal.
-
Contaminated Reagents: Verify that none of the assay components, particularly the NaH¹⁴CO₃ stock, are contaminated.
Q3: My results are not reproducible. What factors affect assay variability?
A3: Poor reproducibility can be traced to inconsistencies in reagent preparation and handling.
-
Vitamin K Hydroquinone (KH2) Preparation: As mentioned in A1, the stability of KH2 is a major factor. Inconsistent reduction of Vitamin K will lead to variable active cofactor concentrations between experiments. Standardize the reduction protocol (time, temperature, DTT concentration) precisely.[2]
-
Pipetting Errors: Given the small volumes often used in these assays, ensure accurate and consistent pipetting, especially for the enzyme and substrates.
-
Incubation Time and Temperature: GGCX activity is sensitive to both time and temperature. Use a calibrated incubator or water bath set to 37°C and ensure incubation times are identical across all samples and experiments.[3]
-
Microsomal Preparation Quality: Variability between different batches of microsomal preparations can be a significant source of inconsistency. Characterize each new batch for its specific activity.
Q4: What is the role of the propeptide, and do I need it for my assay?
A4: The propeptide is a sequence located at the N-terminus of vitamin K-dependent protein precursors that is crucial for their recognition and efficient carboxylation by GGCX.[4]
-
Function: The propeptide binds to a specific site on GGCX, tethering the substrate to the enzyme and stimulating its catalytic activity.[2][4] This binding is a high-affinity interaction that positions the adjacent Gla domain (containing the glutamate residues) correctly within the enzyme's active site.[6]
-
Necessity in Assays: While simple peptide substrates (e.g., FLEEL) can be carboxylated, their affinity for the enzyme is very low.[3] Including a propeptide, either covalently linked to the substrate or as a separate molecule in the reaction mix, significantly increases the Vmax/Km and makes the assay much more efficient and sensitive.[3] For substrates mimicking physiological proteins like Factor IX, the propeptide is considered essential for achieving physiologically relevant kinetics.[5]
Data Presentation: Optimizing Assay Components
The optimal concentration of reagents can vary based on the source of the enzyme and the specific substrate used. The following table provides typical concentration ranges for key components in an in vitro GGCX assay.
| Component | Typical Concentration Range | Key Considerations | Reference |
| GGCX Source | Microsomal Preparations | Activity varies by preparation; must be empirically determined. | [3] |
| Glu-containing Substrate | |||
| Simple Peptide (e.g., FLEEL) | 1 - 30 mM | High concentration needed due to low affinity (high Km). | [2][3] |
| Propeptide-containing Substrate | 1 - 10 µM | High affinity (low Km) allows for much lower concentrations. | [3] |
| Propeptide (if added separately) | 2 - 5 µM | Stimulates activity towards simple peptide substrates. | [2] |
| Vitamin K Hydroquinone (KH₂) | 10 - 100 µM | Prepare fresh. Concentration should be optimized for each system. | [2][3] |
| Dithiothreitol (DTT) | 1 - 5 mM | Used to reduce Vitamin K and maintain a reducing environment. | [3] |
| Sodium Bicarbonate (NaH¹⁴CO₃) | 0.1 - 1.0 mM (containing 5-10 µCi) | Source of CO₂ for the carboxylation reaction. | [2][3] |
| CHAPS | 0.1% - 0.5% (w/v) | Detergent used to solubilize and stabilize the membrane-bound enzyme. | [2][3] |
| Phosphatidylcholine | 0.1 - 0.5 mg/mL | Phospholipid that can help maintain enzyme structure and activity. | [3] |
| Reaction Buffer | 25 - 50 mM MOPS, pH 7.4 | Maintain stable pH throughout the incubation. | [2][3] |
Experimental Protocols
Protocol: Standard Radiometric GGCX Assay
This protocol measures the incorporation of ¹⁴CO₂ into a synthetic peptide substrate.
1. Preparation of Reduced Vitamin K (KH₂): a. Prepare a stock solution of Vitamin K₁ in ethanol. b. In a separate tube, mix an appropriate volume of the Vitamin K₁ stock with DTT in the reaction buffer. c. Incubate this mixture in the dark at 37°C for at least 15 minutes to ensure complete reduction. Prepare this solution immediately before use.
2. Reaction Mixture Assembly: a. In a microcentrifuge tube on ice, combine the following in order:
- Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)
- CHAPS and Phosphatidylcholine
- Peptide substrate (e.g., FLEEL) and, if applicable, a separate propeptide.
- Freshly prepared Vitamin K Hydroquinone (KH₂) solution.
- NaH¹⁴CO₃ (radiolabeled sodium bicarbonate). b. Pre-incubate the mixture for 5 minutes at 37°C.
3. Initiation of Reaction: a. Initiate the reaction by adding the GGCX-containing microsomal preparation to the pre-warmed reaction mixture. b. Vortex briefly and incubate at 37°C for a defined period (e.g., 30-60 minutes).
4. Stopping the Reaction and Removing Unincorporated ¹⁴CO₂: a. Stop the reaction by adding an equal volume of cold 10% Trichloroacetic Acid (TCA).[3] b. Vortex the sample. c. Crucially, boil the sample for 3-5 minutes in a fume hood to drive off all unincorporated ¹⁴CO₂. [3] d. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated, carboxylated peptide. e. Carefully aspirate the supernatant. Wash the pellet with 5% TCA and repeat the centrifugation.
5. Quantification: a. Resuspend the final pellet in a suitable solvent (e.g., 0.1 M NaOH). b. Transfer the resuspended pellet to a scintillation vial. c. Add scintillation cocktail, mix well, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Visualizations
Caption: The Vitamin K cycle and GGCX-mediated carboxylation.[3]
Caption: Workflow for the radiometric GGCX activity assay.[3]
References
- 1. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the propeptide and gamma-glutamic acid domain of factor IX for in vitro carboxylation by the vitamin K-dependent carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Troubleshooting Low Yield in Recombinant Gla Protein Expression
Welcome to the technical support center for recombinant Gla (gamma-carboxyglutamic acid) protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of active, fully carboxylated Gla-containing proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of active recombinant Gla proteins?
Low yield of functional Gla proteins is often attributed to inefficiencies in the post-translational gamma-carboxylation process. Key factors include:
-
Insufficient activity of the gamma-glutamyl carboxylase (GGCX): The host cells may not express enough of this critical enzyme to handle the overexpression of the recombinant protein.
-
Limiting levels of reduced vitamin K: The GGCX requires reduced vitamin K as a cofactor. The cell's endogenous vitamin K cycle, particularly the enzyme vitamin K epoxide reductase (VKOR), may not be able to regenerate reduced vitamin K fast enough.[1][2]
-
Suboptimal expression system: The chosen host cells (e.g., E. coli) may lack the necessary machinery for proper folding and post-translational modifications of complex eukaryotic proteins. Mammalian cells are generally preferred for Gla protein expression.[3]
-
High expression rates leading to incomplete carboxylation: Strong promoters can lead to such high rates of protein synthesis that the carboxylation machinery becomes overwhelmed, resulting in a mixture of fully-, partially-, and non-carboxylated protein.[2]
-
Incorrect protein folding: Improperly folded proteins may not be efficiently recognized by the GGCX enzyme.
Q2: I am observing a good total protein expression level, but the biological activity is low. What could be the issue?
This is a classic sign of incomplete or absent gamma-carboxylation. The glutamic acid residues in the Gla domain of your protein are likely not being converted to this compound.[2] This modification is essential for the calcium-binding ability and subsequent biological activity of Gla proteins.[2][4] You should proceed to quantify the degree of carboxylation of your purified protein.
Q3: Which expression systems are recommended for Gla proteins?
Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) and Baby Hamster Kidney (BHK) cells, are generally the preferred systems.[1][5][6] This is because they possess the necessary endoplasmic reticulum-resident machinery for post-translational modifications, including the GGCX and VKOR enzymes that constitute the vitamin K cycle.[5][7] While other systems like yeast or insect cells can be used, they may require co-expression of the necessary carboxylation enzymes.[3]
Troubleshooting Guides
Issue 1: Low Overall Protein Yield
If you are experiencing low total protein expression, independent of carboxylation, consider the following general troubleshooting steps for recombinant protein production:
| Potential Cause | Suggested Solution |
| Suboptimal Codon Usage | The codons in your gene of interest may be rare in the host organism, leading to translational stalling. Synthesize a codon-optimized version of your gene for the chosen expression host.[8][9] |
| Protein Toxicity | The expressed protein may be toxic to the host cells.[8] Use an inducible expression system to delay protein production until the cell culture has reached a high density.[9] Consider lowering the induction temperature to slow down protein expression.[8] |
| Plasmid/Vector Issues | Ensure the integrity of your expression vector by re-sequencing the cloned gene. Verify that the promoter is strong enough and that the selection marker is appropriate.[9] |
| Inefficient Transfection/Transformation | Optimize your transfection or transformation protocol. For mammalian cells, use a high-quality transfection reagent and optimize the DNA-to-reagent ratio. |
| Poor Cell Health | Ensure your cell culture is healthy and free from contamination. Use fresh, low-passage cells for expression experiments. |
Issue 2: Low Yield of Active (Fully Carboxylated) Protein
This is the most common challenge in Gla protein expression. The following steps can help you enhance the efficiency of gamma-carboxylation.
| Potential Cause | Suggested Solution |
| Insufficient Vitamin K | Supplement the cell culture medium with Vitamin K1. Typical concentrations range from 1 to 10 µg/mL. The optimal concentration should be determined empirically for your specific protein and cell line. |
| Rate-Limiting VKOR Activity | The regeneration of reduced vitamin K by VKOR can be a bottleneck.[1] Co-express VKORC1 alongside your Gla protein to enhance the recycling of vitamin K.[1] Adding reduced forms of vitamin K directly to the medium can also bypass this step.[4] |
| Insufficient GGCX Activity | The endogenous GGCX levels may not be sufficient. Co-express GGCX with your target protein to increase the carboxylation capacity of the host cells.[1][5] |
| Suboptimal Propeptide Sequence | The propeptide region of the Gla protein is crucial for recognition by GGCX.[10][11] Ensure the native propeptide is included in your construct. Some studies suggest that the propeptide of Factor IX is particularly efficient at directing carboxylation.[11][12] |
| High Expression Rate | A very high rate of protein synthesis can overwhelm the carboxylation machinery.[2] Switch to a weaker promoter or reduce the concentration of the inducer (e.g., IPTG, doxycycline) to slow down the rate of expression and allow more time for proper modification. |
Experimental Protocols
Protocol 1: Quantification of Recombinant Protein by SDS-PAGE and Densitometry
This protocol provides a method to estimate the concentration of your purified recombinant protein.
-
Prepare Protein Standards: Create a dilution series of a known protein standard, such as Bovine Serum Albumin (BSA), with concentrations ranging from 0.1 to 2.0 mg/mL.
-
Sample Preparation: Mix your purified protein samples and the BSA standards with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared standards and your unknown samples onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain like Coomassie Brilliant Blue or use a stain-free gel system.
-
Imaging: Digitize the gel image using a gel documentation system.
-
Densitometry Analysis: Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.[13][14][15]
-
Draw a box around each band to measure its mean gray value.
-
Subtract the background intensity from each measurement.
-
-
Standard Curve: Plot the background-corrected intensity of the BSA standards against their known concentrations to generate a standard curve.
-
Quantification: Use the standard curve to determine the concentration of your recombinant protein based on its band intensity.[14]
Protocol 2: Assessing Gamma-Carboxylation Efficiency via Calcium-Dependent Mobility Shift Assay
This is a straightforward method to qualitatively assess whether your protein is carboxylated. Fully carboxylated Gla proteins bind calcium, which can lead to a conformational change and a shift in mobility on a non-denaturing gel.
-
Sample Preparation: Prepare two aliquots of your purified protein.
-
To one aliquot, add EDTA to a final concentration of 5 mM (this will chelate any available calcium).
-
To the second aliquot, add CaCl2 to a final concentration of 5 mM.
-
-
Native PAGE: Load both treated samples onto a native polyacrylamide gel (do not include SDS in the gel or running buffer).
-
Electrophoresis: Run the gel at a low voltage in a cold room or on ice to minimize protein denaturation.
-
Analysis: Stain the gel and compare the migration of the two samples. A slower migration of the calcium-treated sample compared to the EDTA-treated sample indicates a calcium-dependent conformational change, which is characteristic of a properly folded and carboxylated Gla domain.
Visual Guides
The Vitamin K Cycle and Gamma-Carboxylation
The following diagram illustrates the essential pathway for the post-translational modification of Gla proteins. The gamma-glutamyl carboxylase (GGCX) utilizes reduced vitamin K to convert glutamate (Glu) residues on the target protein to gamma-carboxyglutamate (Gla). The resulting vitamin K epoxide is then recycled back to its reduced form by the vitamin K epoxide reductase (VKOR).
Caption: The Vitamin K cycle is crucial for Gla protein synthesis.
Troubleshooting Workflow for Low Yield of Active Gla Protein
This flowchart provides a logical sequence of steps to diagnose and resolve issues with low yields of active Gla protein.
Caption: A step-by-step guide to troubleshooting low Gla protein yield.
References
- 1. Engineering of a recombinant vitamin K-dependent gamma-carboxylation system with enhanced this compound forming capacity: evidence for a functional CXXC redox center in the system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2451963B1 - Method of increasing the expression yield of vitamin k-dependent proteins - Google Patents [patents.google.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. Methods of increasing the expression yield of vitamin k-dependent proteins - Eureka | Patsnap [eureka.patsnap.com]
- 5. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol for recombinant protein quantification by densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Gla Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of gamma-carboxyglutamic acid (Gla) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing Gla peptides with Collision-Induced Dissociation (CID)?
A1: The most prevalent issue is the characteristic neutral loss of the carboxyl group (44 Da) from the Gla residue.[1][2] During CID, this fragmentation pathway is highly favored and often dominates the MS/MS spectrum, resulting in minimal fragmentation of the peptide backbone.[1] This makes it difficult to obtain sequence information and confidently localize the Gla modification sites, especially in peptides with multiple Gla residues.[1][2]
Q2: Why am I observing low signal intensity or poor sensitivity for my Gla peptide?
A2: Low signal intensity is a frequent challenge and is often due to the inherent anionic nature of Gla peptides.[3] The multiple carboxyl groups on Gla residues impart a significant negative charge, which leads to poor ionization efficiency in the commonly used positive electrospray ionization (ESI) mode with acidic mobile phases.[3] Additionally, factors like ion suppression from complex sample matrices, suboptimal sample concentration, or inadequate instrument tuning can further diminish signal intensity.[4][5]
Q3: Is Electron Transfer Dissociation (ETD) a better fragmentation method for Gla peptides?
A3: Yes, for sequencing purposes, ETD is generally superior to CID for Gla-containing peptides.[1] ETD induces fragmentation of the peptide backbone (cleavage of the N-Cα bond) while leaving the labile Gla modification intact.[6] This provides more extensive sequence coverage, which is crucial for both identifying the peptide and localizing the Gla sites.[1] However, combining both CID and ETD can be a powerful, complementary approach.[1]
Q4: Can standard proteomics software be used to analyze data from Gla peptide experiments?
A4: Standard proteomics software may struggle with Gla peptide data. The generation of atypical fragment ions, such as those resulting from the neutral loss of CO2, may not be recognized by conventional search algorithms.[3] This can lead to failed or incorrect peptide identifications. It is often necessary to specify the mass shift of carboxylation as a variable modification and manually validate the spectra, paying close attention to the characteristic neutral losses.
Troubleshooting Guides
Problem 1: Poor Fragmentation and Inability to Localize Gla Sites
Question: My MS/MS spectra for a known Gla peptide are dominated by a single peak corresponding to the neutral loss of CO2, and I cannot get any sequence information. How can I resolve this?
Answer: This is a classic issue when using CID on Gla peptides. The energy required for backbone fragmentation is higher than the energy needed to cleave the carboxyl group from the Gla residue.
Solutions and Recommendations:
-
Switch to an Alternative Fragmentation Method:
-
Electron Transfer Dissociation (ETD): This is the most effective solution. ETD cleaves the peptide backbone while preserving the Gla modification, allowing for straightforward sequencing and site localization.[1][6]
-
Higher-Energy Collisional Dissociation (HCD): In some cases, HCD can provide more backbone fragmentation than traditional CID, but it may still be accompanied by significant neutral loss.
-
-
Optimize CID Parameters:
-
Use Lower Collision Energy: While it may seem counterintuitive, stepping down the collision energy can sometimes reduce the dominance of the neutral loss peak and allow for the detection of low-abundance backbone fragment ions.
-
Use a "Stepped" Collision Energy: Applying a range of collision energies during a single MS/MS scan can help generate a wider variety of fragments.
-
-
Combine Fragmentation Techniques: If your instrument allows, an alternating CID/ETD scan can provide the most comprehensive data. CID will confirm the presence of the Gla residue (via neutral loss), and ETD will provide the sequence and localization.[1]
Comparison of Fragmentation Techniques for Gla Peptides
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragmentation | Preferential neutral loss of CO2 (44 Da) from Gla residues.[1][2] | Cleavage of the N-Cα peptide backbone.[6] |
| Sequence Coverage | Generally poor for larger or multiply-carboxylated peptides.[1] | Generally high, allowing for comprehensive sequencing.[1][7] |
| Gla Site Localization | Difficult due to lack of backbone fragments.[2] | Straightforward due to preservation of the modification.[6] |
| Best Use Case | Confirming the presence of Gla (via neutral loss). | De novo sequencing and confident site localization. |
Problem 2: Low Signal Intensity and Poor Peak Shape
Question: My Gla peptide is showing a very weak signal, or the chromatographic peak is broad and tailing. What steps can I take to improve this?
Answer: This problem often stems from a combination of poor ionization efficiency and suboptimal chromatographic conditions. The anionic nature of Gla peptides makes them challenging to analyze under standard reversed-phase conditions with acidic modifiers.
Solutions and Recommendations:
-
Optimize Ionization and Mobile Phase pH:
-
Use Negative Ion Mode: Due to the negatively charged carboxyl groups, Gla peptides ionize much more efficiently in negative ESI mode.[3]
-
Use Alkaline Mobile Phase: Switching to a mobile phase with an alkaline pH (e.g., using ammonium bicarbonate or ammonium hydroxide) can significantly enhance the signal of Gla peptides in negative ion mode.[3] A study on prothrombin Gla peptides showed that an alkaline mobile phase in negative mode yielded two intense fragment ions, showing good sensitivity for targeted analysis.[2]
-
-
Improve Chromatography:
-
Column Choice: Use a column with a wide pore size (e.g., 300 Å) for larger peptides to ensure proper interaction with the stationary phase.[8]
-
Mitigate Metal Interactions: Poor peak shape can be caused by the interaction of acidic residues with metal surfaces in the LC system. Using bio-inert or PEEK-lined columns and tubing can significantly improve peak shape and recovery.[9]
-
Optimize Gradient: A shallower gradient may be necessary to properly resolve Gla peptides from other components.
-
-
Address Ion Suppression:
-
Improve Sample Cleanup: Ensure your sample preparation method effectively removes salts, detergents, and other matrix components that can cause ion suppression.[10][11] Techniques like solid-phase extraction (SPE) are highly recommended.
-
Dilute the Sample: If the matrix is complex, diluting the sample can reduce the concentration of interfering compounds and lessen ion suppression.[12]
-
Impact of Ionization Mode and pH on Gla Peptide Signal Intensity
| Condition | Relative MS Response | Rationale |
| Positive Mode / Acidic pH | Low | Poor ionization due to the anionic nature of Gla residues.[3] |
| Negative Mode / Acidic pH | Moderate | Better ionization than positive mode, but acidic pH can still suppress the signal. |
| Negative Mode / Alkaline pH | High | Optimal condition for deprotonating carboxyl groups, leading to the best ionization efficiency and sensitivity. [2] |
Experimental Protocols
Protocol 1: Recommended LC-MS/MS Method for Gla Peptide Analysis
This protocol is optimized for sensitivity and is based on the principle that alkaline conditions in negative ion mode are superior for Gla peptide detection.[2]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a binary pump.
-
Column: A C18 reversed-phase column suitable for peptides (e.g., 2.1 mm x 100 mm, 1.7 µm particle size, 130 Å pore size).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.0.
-
Mobile Phase B: 10 mM Ammonium Bicarbonate in 80% Acetonitrile / 20% Water, pH 9.0.
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2% to 45% B (linear gradient)
-
45-50 min: 45% to 95% B (wash)
-
50-55 min: 95% B (hold)
-
55-60 min: 95% to 2% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: A polarity switching method can be used to acquire both positive and negative ion data simultaneously. Positive mode is useful for identification, while negative mode is better for quantification.[2]
-
Fragmentation: Use an alternating ETD/CID scan if available. For quantification, a targeted approach like Parallel Reaction Monitoring (PRM) focusing on specific precursor-to-fragment transitions in negative mode is recommended.[2]
-
Protocol 2: Data Analysis Workflow for Gla Peptides
-
Spectral Processing: Convert raw data files to a peak list format (e.g., MGF).
-
Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra against a protein sequence database.
-
Specify Modifications:
-
Set gamma-carboxylation of Glutamic Acid (Glu) as a variable modification (+43.9898 Da).
-
Include other potential modifications such as oxidation of Methionine.
-
-
Enzyme Specificity: Set the enzyme used for digestion (e.g., Trypsin/P).
-
Fragmentation Settings: If using a search engine that allows it, specify the fragmentation type (CID/ETD). For CID data, be aware that the search engine may not automatically account for the dominant neutral loss.
-
Manual Validation: Critically inspect the peptide-spectrum matches (PSMs) for Gla-containing peptides.
-
For CID spectra, look for the precursor ion and a prominent peak corresponding to the neutral loss of one or more CO2 groups.
-
For ETD spectra, verify the presence of c- and z-type fragment ions that cover the peptide sequence and confirm the location of the Gla modification.
-
-
Quantification: For quantitative studies, use the peak area of the precursor ion from the MS1 scan or the area of specific fragment ions from a targeted PRM scan.[2] For best results, perform quantification using data acquired in negative ion mode with an alkaline mobile phase.[2]
Visualizations
Experimental and Data Analysis Workflow
Caption: Workflow for Gla peptide analysis from sample preparation to data interpretation.
Troubleshooting Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity of Gla peptides.
Role of Gla Residues in Protein Function
Caption: Simplified diagram showing the role of Gla residues in mediating protein-membrane interactions.
References
- 1. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced detection and identification of glycopeptides in negative ion mode mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
Technical Support Center: Analysis of Gla-Containing Peptides by MS/MS
Welcome to the technical support center for the mass spectrometric analysis of peptides containing gamma-carboxyglutamic acid (Gla). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the MS/MS analysis of this labile post-translational modification.
Frequently Asked Questions (FAQs)
Q1: Why is the neutral loss of CO2 (44 Da) a common problem when analyzing Gla-containing peptides with Collision-Induced Dissociation (CID)?
The this compound (Gla) residue contains two carboxylic acid groups on its gamma-carbon. This structure is thermally labile and prone to decarboxylation upon collisional activation. In CID, the vibrational excitation of the peptide ion provides enough energy to readily induce the neutral loss of one of the carboxyl groups as CO2 (44 Da).[1] This fragmentation pathway is often favored over cleavage of the peptide backbone, resulting in a dominant neutral loss peak in the MS/MS spectrum and a lack of informative sequence ions, making it difficult to confirm the peptide sequence and pinpoint the location of the Gla modification.
Q2: What are the recommended alternative fragmentation methods to minimize CO2 loss from Gla-peptides?
Electron Transfer Dissociation (ETD) is a highly recommended fragmentation method for analyzing Gla-containing peptides.[1] Unlike CID, ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to the peptide ion, leading to cleavage of the N-Cα bond in the peptide backbone. This process is much "softer" and typically preserves labile post-translational modifications like gamma-carboxylation.[2]
Other promising fragmentation techniques include:
-
Higher-Energy Collisional Dissociation (HCD): While still a collisional activation method, HCD can sometimes provide more backbone fragmentation compared to CID for modified peptides. However, it can still result in significant neutral loss.
-
Ultraviolet Photodissociation (UVPD): This technique uses high-energy photons to induce fragmentation and has been shown to be effective in preserving labile modifications and providing extensive sequence coverage.[3][4][5]
Q3: Can chemical modification help in preventing the neutral loss of CO2?
Yes, chemical derivatization of the Gla residues can stabilize them and prevent CO2 loss during MS/MS analysis. The most common method is methyl esterification , which converts the carboxylic acid groups into their corresponding methyl esters.[6] This modification adds 14 Da for each methyl group added and effectively blocks the decarboxylation pathway, allowing for more extensive peptide backbone fragmentation even with CID.
Q4: How do I interpret the MS/MS spectrum of a Gla-containing peptide?
When analyzing a Gla-peptide, especially with CID or HCD, you should look for a prominent peak corresponding to the precursor ion mass minus 44 Da (the neutral loss of CO2). The presence of this peak is a strong indicator of a Gla residue. With ETD, you should observe a series of c- and z-type fragment ions that allow for sequencing of the peptide backbone. The mass of the Gla residue (173.032 Da) will be included in the fragment ions containing this modification.
Troubleshooting Guides
Issue 1: Dominant neutral loss of CO2 and poor sequence coverage with CID/HCD.
-
Problem: The MS/MS spectrum is dominated by a single peak representing the loss of 44 Da, with very few b- and y-ions for sequence confirmation.
-
Solution:
-
Switch to ETD: If your instrument is equipped with ETD capabilities, this is the most effective solution. ETD will preferentially cleave the peptide backbone while preserving the Gla modification.[1][2]
-
Optimize HCD energy: If using HCD, try lowering the normalized collision energy (NCE). This may reduce the extent of neutral loss, although it might also decrease overall fragmentation efficiency. A stepped NCE approach could also be beneficial.
-
Consider UVPD: If available, UVPD is another excellent option for preserving labile modifications and obtaining rich fragmentation spectra.[3][4][5]
-
Chemical Derivatization: Perform methyl esterification of the Gla residues prior to MS analysis to block the neutral loss pathway.[6]
-
Issue 2: Low signal intensity of Gla-containing peptides.
-
Problem: The precursor ion intensity of the Gla-peptide is weak, leading to poor quality MS/MS spectra.
-
Solution:
-
Sample Preparation: Ensure efficient digestion and cleanup of your protein sample. The presence of detergents or salts can suppress ionization.
-
LC-MS Conditions: Optimize your liquid chromatography method. Gla-peptides can be highly acidic and may exhibit poor retention on standard C18 columns. Consider using a different stationary phase or ion-pairing reagents.
-
Ionization Source Parameters: Tune the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) to maximize the signal for your peptides of interest.
-
Issue 3: Ambiguous localization of the Gla modification.
-
Problem: You have identified a peptide that likely contains a Gla residue, but you cannot definitively assign its position.
-
Solution:
-
Use ETD or UVPD: These fragmentation methods provide more extensive backbone cleavage, generating a more complete series of fragment ions that will allow for precise localization of the modification.[1][2][4]
-
Manual Spectral Interpretation: Carefully examine the MS/MS spectrum for fragment ions that either contain or lack the mass of the Gla residue. The presence or absence of specific b-, y-, c-, or z-ions can help pinpoint the modification site.
-
Consider Multiple Enzyme Digestion: Digesting your protein with different proteases will generate overlapping peptides. Analyzing these different peptide sequences can help to confirm the location of the Gla residue.
-
Data Presentation
The following table summarizes the general performance of different fragmentation techniques for the analysis of Gla-containing peptides.
| Fragmentation Technique | Prevention of CO2 Neutral Loss | Peptide Backbone Fragmentation | Suitability for Gla-Peptide Analysis |
| CID | Poor | Poor to Moderate | Not Recommended |
| HCD | Moderate | Moderate | Better than CID, but still challenging |
| ETD | Excellent | Excellent | Highly Recommended |
| UVPD | Excellent | Excellent | Highly Recommended |
Experimental Protocols
Protocol 1: Analysis of Gla-Peptides using Electron Transfer Dissociation (ETD)
This protocol provides a general guideline for setting up an ETD experiment on a hybrid ion trap-Orbitrap mass spectrometer.
-
Sample Preparation:
-
Perform in-solution or in-gel digestion of the protein sample using an appropriate protease (e.g., trypsin, Glu-C).
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Reconstitute the peptides in a solvent suitable for LC-MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Parameters:
-
LC System: Use a nano-flow HPLC system with a C18 column.
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Develop a suitable gradient to separate the peptides of interest.
-
Mass Spectrometer: Operate in positive ion mode.
-
MS1 Scan: Acquire full scan MS spectra in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.
-
MS2 Method (Data-Dependent Acquisition):
-
Select the most intense precursor ions for fragmentation.
-
Use a dynamic exclusion list to prevent repeated fragmentation of the same ion.
-
ETD Parameters:
-
Reagent: Fluoranthene radical anions.
-
Reaction Time: This is a critical parameter and may need to be optimized. Start with a default setting (e.g., 100 ms) and adjust based on the charge state of the precursor ion. Longer reaction times may be needed for lower charge states.[7]
-
Supplemental Activation: Enable supplemental activation (e.g., low-energy CID) to enhance the fragmentation of the charge-reduced precursor ions.
-
-
-
-
Data Analysis:
-
Use a database search engine (e.g., Sequest, Mascot) to identify the peptides.
-
Specify this compound as a variable modification (+43.9898 Da on glutamic acid).
-
Manually inspect the ETD spectra to confirm the peptide sequence and the localization of the Gla residue based on the presence of c- and z-ions.
-
Protocol 2: Methyl Esterification of Gla-Containing Peptides
This protocol describes a method for the chemical derivatization of Gla residues to prevent CO2 loss.[8]
-
Reagents:
-
Methanol (MeOH), anhydrous
-
Trimethylchlorosilane (TMSCl)
-
Peptide sample (lyophilized)
-
-
Procedure:
-
Dissolve the lyophilized peptide sample in anhydrous methanol.
-
Slowly add trimethylchlorosilane to the peptide solution while stirring. A typical molar ratio is 2 equivalents of TMSCl per carboxylic acid group.
-
Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by LC-MS by observing the mass shift corresponding to the addition of methyl groups (+14 Da per carboxyl group).
-
After the reaction is complete, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the derivatized peptide in a solvent suitable for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the methyl-esterified peptides using standard CID or HCD fragmentation methods.
-
When performing the database search, remember to specify the mass of the methyl-esterified Gla residue as a variable modification.
-
Visualizations
Caption: Experimental workflow for the analysis of Gla-containing peptides.
Caption: Comparison of CID and ETD for Gla-peptide fragmentation.
References
- 1. Characterization of γ-carboxylated tryptic peptides by collision-induced dissociation and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ultraviolet Photodissociation of Tryptic Peptide Backbones at 213 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequencing-Grade De novo Analysis of MS/MS Triplets (CID/HCD/ETD) From Overlapping Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of γ-Carboxyglutamic Acid (Gla) Containing Peptides
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of γ-carboxyglutamic acid (Gla) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard building block for incorporating Gla in Fmoc-SPPS?
A1: The standard and most widely used building block is Fmoc-L-Gla(OtBu)₂-OH . The Nα-Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle with a mild base (e.g., piperidine). The gamma-dicarboxylic acid is permanently protected with two acid-labile tert-butyl (OtBu) esters. These protecting groups are stable to the basic conditions of Fmoc removal but are cleaved during the final step with strong acid, typically trifluoroacetic acid (TFA).
Q2: What is the primary instability issue associated with Gla residues during peptide synthesis?
A2: The primary instability is the decarboxylation of the Gla side chain, where one of the γ-carboxyl groups is lost, converting the Gla residue into a standard glutamic acid (Glu) residue. This results in a mass loss of 44 Da in the final peptide. This side reaction is most prevalent during the final cleavage and deprotection step under strong acidic conditions.
Q3: Is the Gla side chain stable during the repetitive Fmoc-deprotection steps?
A3: The di-tert-butyl ester protection on the Gla side chain is robust and generally stable to the standard basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF). Issues are more likely to arise from process failures, such as inadequate washing after deprotection, which could expose the subsequent coupling reaction to residual base, rather than inherent instability of the Gla(OtBu)₂ moiety itself.
Q4: How can I detect decarboxylation in my crude peptide?
A4: Decarboxylation is readily identified using mass spectrometry and HPLC analysis.
-
Mass Spectrometry (MS): Look for a secondary mass peak that is 44 Da lighter than the expected mass of your target peptide. For example, if your target peptide has an expected mass of 2000.0 Da, the decarboxylated impurity will appear at or near 1956.0 Da. Searches of CID spectra can also reveal a neutral loss of 44 Da (CO₂).[1]
-
High-Performance Liquid Chromatography (HPLC): The decarboxylated peptide (now containing a less polar Glu residue instead of the highly polar Gla) will typically have a longer retention time on a reversed-phase column. This results in a post-peak shoulder or a distinct, later-eluting peak relative to the main product peak.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of Gla-containing peptides.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Mass spectrum shows a significant peak at [M-44] | Decarboxylation of Gla during final cleavage. This is the most common cause, often due to harsh acidic conditions (prolonged exposure, high temperature). | 1. Optimize Cleavage Cocktail: Use a scavenger cocktail designed to minimize side reactions. A standard, effective cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) . TIS is crucial for scavenging the tert-butyl cations generated.[2][3] 2. Control Cleavage Time and Temperature: Perform the cleavage at room temperature for a minimal duration. Start with 1.5-2 hours and optimize based on test cleavages.[3] Avoid heating. 3. Perform a Test Cleavage: Before cleaving the entire batch, use a small amount of resin (10-20 mg) to test your cleavage conditions and analyze the extent of decarboxylation. |
| HPLC shows a significant post-peak or broad tailing on the main peak. | Partial decarboxylation. The later-eluting impurity is likely the decarboxylated peptide, which is less polar. | 1. Confirm Identity with LC-MS: Confirm that the later-eluting peak corresponds to the [M-44] mass. 2. Optimize Cleavage Conditions: Refer to the steps above to reduce the extent of decarboxylation. 3. Improve Purification Gradient: If decarboxylation is minimal but separation is poor, use a shallower gradient during preparative HPLC to improve the resolution between the target peptide and the decarboxylated species. |
| Low overall yield and multiple unidentified peaks in HPLC/MS. | 1. Incomplete Deprotection/Coupling: Standard SPPS issues unrelated to Gla. 2. Non-specific Side Reactions: Cationic species generated during cleavage can modify sensitive residues (Trp, Met, Cys, Tyr). | 1. Review Synthesis Cycles: Ensure complete Fmoc deprotection (Kaiser test) and coupling at each step. 2. Use a Comprehensive Scavenger Cocktail: If your peptide contains other sensitive residues, a more robust cocktail like Reagent K (TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5) may be necessary, but be aware that longer cleavage times might be needed, potentially increasing decarboxylation risk.[4] Always start with the mildest effective cocktail. |
| Mass spectrum shows a peak at [M+56] or [M+100] | Incomplete removal of protecting groups. This corresponds to residual tert-butyl groups from the Gla side chain (+56 Da for one tBu, assuming H₂O adduct) or other residues like Lys(Boc) (+100 Da). | 1. Extend Cleavage Time: Increase the cleavage duration cautiously (e.g., from 2 hours to 3-4 hours) and re-analyze.[3] 2. Ensure Sufficient Reagent Volume: Use an adequate volume of cleavage cocktail to fully swell and penetrate the resin (typically 10 mL per gram of resin). |
Data Presentation: Gla Stability in TFA Cleavage
While specific kinetic data for Gla decarboxylation is scarce in literature, the following table provides a representative guide to the expected relative stability of the Gla side chain under various common cleavage conditions. The percentages are illustrative, based on established principles of peptide chemistry where longer exposure to acid and higher temperatures increase side reactions.
| Cleavage Cocktail (v/v/v) | Time (Hours) | Temperature | Expected Decarboxylation Level | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 1.5 | Room Temp | Low (<5%) | Recommended starting condition for Gla-peptides. Offers good protection group removal with minimal side reactions. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 4.0 | Room Temp | Moderate (5-15%) | Extended time may be needed for stubborn protecting groups on other residues but increases risk of Gla decarboxylation. |
| 95% TFA / 5% H₂O | 2.0 | Room Temp | Moderate to High | Lack of TIS allows reactive tert-butyl cations to cause various side reactions, potentially accelerating degradation pathways. |
| Reagent K | 2.0 | Room Temp | Low-Moderate | A robust cocktail for peptides with many sensitive residues, but the complex mixture and potentially longer required times can slightly increase decarboxylation risk compared to the optimized TIS cocktail. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 2.0 | 35°C | High (>20%) | Elevated temperatures should be strictly avoided as they significantly accelerate the rate of decarboxylation and other side reactions. |
Note: This data is illustrative and intended for comparative purposes. Actual decarboxylation rates will vary based on the specific peptide sequence, resin, and other protecting groups present. Always perform a small-scale test cleavage to determine optimal conditions for your specific peptide.
Experimental Protocols
Protocol 1: Optimized Global Cleavage and Deprotection of Gla-Containing Peptides
Objective: To cleave the peptide from the resin and remove all side-chain protecting groups, including the di-tert-butyl esters from Gla, while minimizing decarboxylation.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, Triisopropylsilane (TIS)
-
Ice-cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel. Wash the resin with DCM (3 x 1 min) to ensure it is dry and free of residual DMF. Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio . For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin at room temperature. Gently agitate the mixture to ensure the resin is fully suspended and swollen.
-
Incubation: Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.
-
Peptide Filtration: Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether (e.g., add the ~3 mL of filtrate to 30 mL of cold ether). A white precipitate of the crude peptide should form immediately.
-
Peptide Isolation:
-
Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., at 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether, vortexing briefly, and repeating the centrifugation. Perform this wash step twice more to remove residual scavengers and cleavage byproducts.
-
-
Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to yield the crude product. The peptide is now ready for analysis (HPLC, MS) and purification.
Visualizations
Mechanism of Gla Instability
References
- 1. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purifying Hydrophobic Gla-Containing Proteins
Welcome to the technical support center for challenges in purifying hydrophobic Gla-containing proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of hydrophobic Gla-containing proteins.
Problem 1: Low Protein Yield
Question: I am experiencing a very low yield of my hydrophobic Gla-containing protein after purification. What are the possible causes and how can I improve it?
Answer:
Low protein yield is a common issue and can stem from several factors throughout the purification workflow. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inefficient Cell Lysis and Protein Extraction: The hydrophobic nature of your protein might hinder its release from the cellular environment.
-
Protein Aggregation: Hydrophobic proteins have a tendency to aggregate, leading to their loss during centrifugation or filtration steps.
-
Solution:
-
Work at lower protein concentrations to minimize intermolecular interactions.[2]
-
Adjust the pH of your buffers. Proteins are least soluble at their isoelectric point (pI), so shifting the pH away from the pI can increase solubility.[2]
-
Incorporate additives like glycerol, arginine, or non-detergent sulfobetaines into your buffers to enhance protein stability and prevent aggregation.[2][3][4]
-
-
-
Suboptimal Chromatography Conditions: The binding, washing, or elution conditions in your chromatography steps may not be optimized for your specific protein.
-
Solution:
-
Binding: Ensure the buffer conditions (pH, ionic strength) are optimal for the interaction between your protein and the resin. Insufficient binding time can also be a factor, so consider reducing the flow rate.[5]
-
Washing: Use a wash buffer that is stringent enough to remove non-specifically bound proteins but does not elute your target protein.
-
Elution: The elution buffer may not be strong enough to disrupt the binding. You might need to increase the concentration of the eluting agent (e.g., salt, imidazole) or change the pH.
-
-
Problem 2: Protein Aggregation During Purification
Question: My hydrophobic Gla-containing protein is aggregating at various stages of purification. How can I prevent this?
Answer:
Protein aggregation is a major challenge for hydrophobic proteins. Here are several strategies to mitigate this issue:
-
Buffer Optimization:
-
pH and Ionic Strength: As mentioned, avoid the protein's pI. Modulating the ionic strength of the buffer with salts can also help to shield electrostatic interactions that may contribute to aggregation.[2]
-
Additives: Various additives can be used to stabilize your protein:
-
Glycerol: Acts as a protein stabilizer by promoting a more compact protein conformation.[2]
-
Arginine: Can suppress aggregation by interacting with hydrophobic patches on the protein surface.[3][4][6]
-
Non-ionic detergents: Low concentrations of mild detergents can help to keep hydrophobic regions solubilized.[2]
-
-
-
Temperature Control: Perform purification steps at a controlled temperature. While 4°C is common, some proteins are more stable at room temperature. It is crucial to determine the optimal temperature for your specific protein.
-
Concentration Management: Avoid high protein concentrations, as this increases the likelihood of aggregation. If a high concentration is necessary for downstream applications, perform a final concentration step just before use and consider adding stabilizing excipients.[2]
Below is a decision tree to guide you through troubleshooting protein aggregation:
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when purifying a novel hydrophobic Gla-containing protein?
A1: The first and most critical step is to perform a thorough literature review on similar proteins. Understanding the known properties of related Gla-containing proteins can provide a valuable starting point for developing your purification strategy. Following this, an initial screening of detergents and buffer conditions is highly recommended to identify conditions that solubilize and stabilize your protein of interest.
Q2: How do I choose the right detergent for my hydrophobic Gla-containing protein?
A2: There is no universal "best" detergent, and the optimal choice is protein-dependent.[1] It is advisable to screen a panel of detergents, including non-ionic (e.g., Triton X-100, DDM) and zwitterionic (e.g., CHAPS) options. The goal is to find a detergent that effectively solubilizes the protein without compromising its structure and function. Comparing the total protein yield obtained with different detergents can be a good starting point.[7][8]
Q3: Can I use affinity chromatography for my hydrophobic Gla-containing protein?
A3: Yes, affinity chromatography is a powerful tool for purifying Gla-containing proteins. Immunoaffinity chromatography, using antibodies that specifically recognize the Gla domain or other epitopes on the protein, can provide a high degree of purification in a single step.[9] For recombinant proteins, incorporating an affinity tag (e.g., His-tag) is a common and effective strategy.[10]
Q4: My protein is expressed in inclusion bodies. What is the best strategy for purification?
A4: Expression in inclusion bodies is common for hydrophobic proteins. The general strategy involves:
-
Isolation of inclusion bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation.
-
Solubilization: The inclusion bodies are solubilized using strong denaturants like urea or guanidine hydrochloride.
-
Refolding: The denatured protein is then refolded into its native conformation by removing the denaturant, often through dialysis or rapid dilution. This step is critical and may require optimization of buffer conditions, including the use of additives that prevent aggregation.
Data Presentation
Table 1: Comparison of Detergents for Protein Extraction
| Detergent | Type | Organism/Cell Type | Total Protein Yield (mg/mL) | Notes |
| T-PER™ Reagent | Non-ionic | Cultured Mammalian Cells | 1.44 ± 0.02[8] | A mild, non-denaturing detergent formulation.[8] |
| M-PER™ Reagent | Non-ionic | Cultured Mammalian Cells | 1.29 ± 0.02[8] | Another gentle, non-denaturing detergent formulation.[8] |
| DDM | Non-ionic | E. coli (expressing AqpZ) | Higher relative yield | Readily solubilizes the protein. |
| C8E4 | Non-ionic | E. coli (expressing AqpZ) | Higher relative yield | Protein precipitated during buffer exchange.[7] |
Note: Protein yields are highly dependent on the specific protein and experimental conditions.
Table 2: Effect of Additives on Protein Aggregation
| Additive | Concentration | Effect on Aggregation | Mechanism of Action |
| Glycerol | 10-20% (v/v) | Reduces aggregation | Stabilizes the native protein conformation.[2] |
| Arginine | 50-500 mM | Suppresses aggregation | Interacts with hydrophobic surfaces, preventing protein-protein interactions.[3][4][6] |
| Urea | 1-2 M | Can reduce aggregation | Acts as a mild denaturant, can help solubilize aggregates.[4] |
Experimental Protocols
Protocol 1: Barium Citrate Precipitation for Enrichment of Gla-Containing Proteins
This protocol describes a classical method for the initial enrichment of vitamin K-dependent proteins from plasma or cell culture supernatant.
Materials:
-
Plasma or cell culture supernatant containing the Gla-protein.
-
1 M Barium Chloride (BaCl₂) solution.
-
0.15 M Sodium Chloride (NaCl).
-
Wash Buffer: 0.1 M BaCl₂ in 0.15 M NaCl.
-
Elution Buffer: 0.2 M Sodium Citrate or 0.1 M EDTA, pH 7.4.
-
Centrifuge capable of 5,000 x g at 4°C.
Procedure:
-
Precipitation:
-
To 1 liter of plasma or supernatant, slowly add 100 ml of 1 M BaCl₂ while stirring gently at 4°C.
-
Continue stirring for 1 hour at 4°C to allow for complete precipitation.
-
-
Pelleting:
-
Centrifuge the mixture at 5,000 x g for 20 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Washing:
-
Resuspend the pellet in 100 ml of Wash Buffer.
-
Centrifuge again at 5,000 x g for 20 minutes at 4°C and discard the supernatant. Repeat this wash step once more.
-
-
Elution:
-
Resuspend the washed pellet in a minimal volume of Elution Buffer (e.g., 20-50 ml). The chelating agent will remove the barium ions, resolubilizing the Gla-containing proteins.
-
Stir for 30 minutes at 4°C.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to remove any insoluble material.
-
-
Downstream Processing:
-
The supernatant containing the enriched Gla-proteins is now ready for further purification steps, such as ion-exchange or immunoaffinity chromatography.
-
Protocol 2: Immunoaffinity Chromatography of a Gla-Containing Protein (Example: Protein C)
This protocol outlines the general steps for purifying a Gla-containing protein using a monoclonal antibody specific to its calcium-induced conformation.[9]
Materials:
-
Enriched protein sample (e.g., from barium citrate precipitation).
-
Immunoaffinity resin coupled with a conformation-specific anti-Protein C monoclonal antibody.
-
Binding/Wash Buffer: Tris-buffered saline (TBS), pH 7.4, containing 5 mM CaCl₂.
-
Elution Buffer: TBS, pH 7.4, containing 10 mM EDTA.
-
Neutralization Buffer: 1 M Tris-HCl, pH 7.4.
-
Chromatography column.
Procedure:
-
Column Preparation:
-
Pack the immunoaffinity resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the protein sample onto the equilibrated column. The presence of Ca²⁺ in the buffer is crucial for the antibody to recognize and bind the Gla domain of Protein C.[9]
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound Protein C with the Elution Buffer. EDTA will chelate the Ca²⁺ ions, causing a conformational change in the protein and disrupting the antibody-antigen interaction.[9]
-
Collect fractions and immediately neutralize them by adding a small amount of Neutralization Buffer to preserve protein activity.
-
-
Analysis:
-
Analyze the collected fractions for protein concentration and purity using methods like SDS-PAGE and Western blotting.
-
Visualizations
References
- 1. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Flipping out: role of arginine in hydrophobic interactions and biological formulation design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Immunoaffinity purification of protein C by using conformation-specific monoclonal antibodies to protein C-calcium ion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Purification Methods [comis.med.uvm.edu]
Technical Support Center: Troubleshooting High Background in Gla-Specific Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in gamma-carboxyglutamic acid (Gla)-specific immunoassays. High background can obscure specific signals, leading to reduced assay sensitivity and inaccurate quantification of Gla-containing proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in immunoassays?
High background fluorescence or signal can make it difficult to interpret your data.[1] The primary causes include:
-
Inadequate Blocking: Unoccupied sites on the microplate surface can non-specifically bind assay components, which is a primary source of high background signals.[2]
-
Antibody Concentration: Using primary or secondary antibody concentrations that are too high can result in non-specific binding.[1][3]
-
Insufficient Washing: Inadequate washing may not remove all unbound antibodies and other reagents.[1][3]
-
Cross-Reactivity: The antibody may bind to unintended proteins with similar structural features.[4][5]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with antibody-antigen binding.[6][7]
-
Reagent Quality: Contaminated or expired reagents can contribute to background noise.[8]
Q2: How can I determine if matrix effects are causing high background in my Gla-specific immunoassay?
To determine if you have a matrix problem, you can perform a spike and recovery experiment. Add a known amount of your standard Gla-protein to a sample and compare the reading to a standard diluted in the standard dilution buffer. If the readings do not match, the matrix is the likely cause.[6] Another method is to perform a linearity of dilution test. If serially diluting the sample does not result in a proportional decrease in the measured concentration, matrix effects are likely present.[9]
Q3: What is the difference between protein-based and detergent-based blockers?
Protein blockers, like bovine serum albumin (BSA) or non-fat dry milk, physically adsorb to and block open spaces on the microplate surface.[10][11] They are considered permanent blockers.[10][12] Non-ionic detergents, such as Tween-20, are temporary blockers that work by reducing non-specific interactions and are most effective when included in wash buffers.[10][13]
Troubleshooting Guides
Below are common issues and step-by-step solutions for troubleshooting high background in your Gla-specific immunoassays.
Issue 1: High Background Signal in All Wells (Including Blanks)
This often points to a problem with the assay reagents or the overall protocol execution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol/Experimental Guideline |
| Inadequate Blocking | Optimize the blocking step. | 1. Select an appropriate blocking buffer: Common choices include 1-5% BSA, 0.1-3% non-fat dry milk, or commercial protein-free blockers.[11] For Gla-assays where biotin-streptavidin systems are used, avoid milk-based blockers as they can contain biotin.[2] 2. Increase blocking incubation time or concentration: Try increasing the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) or the concentration of the blocking agent.[10] 3. Test different blockers: If one type of blocker is ineffective, test another (e.g., switch from BSA to a commercial protein-free blocker).[2] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies. | 1. Primary Antibody Titration: Perform a dilution series of the primary antibody (e.g., 1:50, 1:100, 1:200, etc.) while keeping the secondary antibody concentration constant.[14] 2. Secondary Antibody Titration: Once the optimal primary antibody concentration is determined, perform a similar dilution series for the secondary antibody. 3. Select the concentration that provides the best signal-to-noise ratio. |
| Insufficient Washing | Optimize the washing steps. | 1. Increase the number of washes: Increase from 3 to 5 or 6 washes between each step. 2. Increase wash volume: Ensure each well is completely filled with wash buffer (e.g., 300 µL for a 96-well plate). 3. Increase soaking time: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash. 4. Add a detergent: Include a non-ionic detergent like 0.05% Tween-20 in your wash buffer to help reduce non-specific binding.[12] |
| Reagent Contamination | Check the quality of all reagents. | 1. Prepare fresh buffers and solutions. 2. Ensure reagents are not expired. [8] 3. Filter turbid solutions. |
Troubleshooting Workflow for High Background in All Wells
Caption: Troubleshooting workflow for high background in all wells.
Issue 2: High Background Signal in Sample Wells Only
This suggests an issue related to the sample itself, such as matrix effects or antibody cross-reactivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol/Experimental Guideline |
| Matrix Effects | Mitigate interference from sample components. | 1. Dilute the sample: Dilute samples 1:2 to 1:5 in the assay diluent. This can dilute out interfering substances.[6] Ensure the final concentration of the Gla-protein is within the assay's linear range. 2. Use a matrix-matched standard curve: Prepare your standards in a sample matrix that is similar to your samples but known to be free of the target Gla-protein.[6] 3. Sample pre-treatment: Consider methods like centrifugation to remove particulates or filtration.[7] |
| Antibody Cross-Reactivity | Ensure antibody specificity. | 1. Review antibody datasheet: Confirm the antibody is specific for the Gla-modified form of the protein and has been tested for cross-reactivity against the uncarboxylated form or other related proteins. 2. Use a more specific antibody: Consider using a monoclonal antibody, which recognizes a single epitope and may offer higher specificity than a polyclonal antibody.[15][16] 3. Perform a cross-reactivity test: Test the antibody against the uncarboxylated form of the protein and other structurally similar proteins to confirm specificity. |
| Non-Specific Binding of Sample Proteins | Improve blocking of sample-derived interference. | 1. Add blocking agents to the sample diluent: Including normal serum from the host species of the secondary antibody in the sample diluent can help block non-specific binding sites on sample proteins. 2. Use specialized sample diluents: Commercial diluents are available that are specifically formulated to reduce matrix effects and non-specific binding.[17] |
Logical Flow for Diagnosing Sample-Specific High Background
Caption: Diagnostic workflow for sample-specific high background.
The Vitamin K Cycle and Gla-Protein Carboxylation
Gla-specific immunoassays target proteins that have undergone a crucial post-translational modification dependent on Vitamin K. Understanding this pathway is essential for appreciating the specificity required of the antibodies used in these assays.
Vitamin K-dependent proteins are modified by the enzyme gamma-glutamyl carboxylase, which converts specific glutamic acid (Glu) residues to this compound (Gla).[18] This process is vital for the biological activity of these proteins, which include clotting factors (e.g., prothrombin, Factor VII, IX, X) and anticoagulant proteins (Protein C, S, Z).[19][20] The Gla residues are essential for calcium binding, which in turn is necessary for the proteins to interact with negatively charged phospholipid surfaces, a key step in the blood coagulation cascade.[21]
Caption: The Vitamin K cycle and protein carboxylation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. hiyka.com [hiyka.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 7. arp1.com [arp1.com]
- 8. biocompare.com [biocompare.com]
- 9. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. biocompare.com [biocompare.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. labcluster.com [labcluster.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. seracare.com [seracare.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. mdpi.com [mdpi.com]
- 19. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin K-Dependent Coagulation Factors That May be Responsible for Both Bleeding and Thrombosis (FII, FVII, and FIX) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Gla Protein Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in the purification of gamma-carboxyglutamic acid (Gla) containing proteins.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Gla proteins, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my Gla protein yield consistently low?
Answer:
Low protein yield can stem from several factors throughout the purification process, from initial binding to final elution. The key is to systematically evaluate each step.
Potential Causes & Solutions:
-
Inefficient Binding to Resin:
-
Incorrect pH or Ionic Strength: The binding efficiency of proteins is highly dependent on the pH and salt concentration of the buffer.[1][2] For Gla proteins, which rely on calcium for proper folding and function, the presence of calcium in the binding buffer is critical.[3]
-
Solution: Screen a range of pH values (typically 6.5-8.0) and salt concentrations (e.g., 100-200 mM NaCl) to find the optimal binding conditions.[1][4] Ensure your binding buffer contains an adequate concentration of calcium chloride (e.g., 5-10 mM) to maintain the structural integrity of the Gla domain.[5]
-
-
Protein Loss During Wash Steps:
-
Wash Buffer is Too Stringent: Aggressive wash conditions can strip the target protein from the column along with contaminants.
-
Solution: Decrease the stringency of the wash buffer. This can be achieved by lowering the salt concentration or removing any mild detergents or additives present in the wash buffer.[6]
-
-
Harsh Elution Conditions:
-
Protein Denaturation: Using a very low pH elution buffer (e.g., pH < 3.0) can effectively dissociate the protein, but it may also cause irreversible denaturation and aggregation.[7]
-
Solution: Use a milder elution buffer, such as 0.1 M glycine at a pH of 2.5-3.0, and immediately neutralize the eluted fractions with a high pH buffer like 1 M Tris-HCl, pH 8.5.[7] This minimizes the protein's exposure time to harsh conditions.
-
-
Proteolytic Degradation:
Question: My purified Gla protein is aggregating. How can I prevent this?
Answer:
Protein aggregation is a common problem, often caused by suboptimal buffer conditions that lead to the exposure of hydrophobic regions or incorrect disulfide bond formation.
Potential Causes & Solutions:
-
Suboptimal Buffer pH or Ionic Strength:
-
Cause: An incorrect pH can alter the surface charge of the protein, leading to aggregation. Similarly, very low salt concentrations can sometimes reduce protein solubility.[4]
-
Solution: Perform a buffer screen to identify the optimal pH and salt concentration for your specific Gla protein's stability.[9] Sometimes, increasing the salt concentration to 200 mM KCl or higher can prevent aggregation.[4]
-
-
Oxidation of Cysteine Residues:
-
Cause: The formation of non-native disulfide bonds between protein molecules can lead to aggregation.
-
Solution: Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffers to maintain a reducing environment.[4][10] Note that DTT and β-mercaptoethanol are less stable at room temperature and should be added fresh.[10]
-
-
Hydrophobic Interactions:
-
Cause: High protein concentrations can increase the likelihood of aggregation driven by hydrophobic interactions.[10]
-
Solution:
-
Work at Lower Concentrations: If possible, purify and store the protein at a lower concentration.[10]
-
Use Stabilizing Additives: Incorporate additives that are known to reduce aggregation. Arginine (0.1-2 M) is commonly used to suppress aggregation by interacting with the protein surface.[] Osmolytes like glycerol (5-10%) or sucrose can also stabilize proteins.[10][]
-
Add Non-denaturing Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20) can help solubilize proteins and prevent aggregation.[10]
-
-
Question: My Gla protein is pure, but it shows no biological activity. What went wrong?
Answer:
Loss of activity is typically due to protein denaturation or the loss of essential cofactors during purification. For Gla proteins, the presence of calcium is paramount.
Potential Causes & Solutions:
-
Loss of Structural Calcium:
-
Cause: The Gla domain requires calcium ions to fold into its correct, active conformation.[3] Using chelating agents like EDTA in your buffers will strip these essential ions and render the protein inactive.
-
Solution: Avoid EDTA in all buffers. Ensure that sufficient calcium (e.g., 5-10 mM CaCl₂) is present in your buffers throughout the purification and in the final storage buffer to maintain the protein's native structure.
-
-
Denaturation from pH Extremes:
-
Improper Storage:
-
Cause: Purified proteins are often unstable at 4°C for extended periods. Freeze-thaw cycles can also lead to aggregation and loss of activity.[10]
-
Solution: Store the purified protein at -80°C in a buffer containing a cryoprotectant like glycerol (up to 50%).[10][] Aliquot the protein into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of calcium in my purification buffers for Gla proteins? A1: Calcium ions are essential for the proper folding and biological activity of Gla proteins. The this compound (Gla) residues in the Gla domain chelate calcium ions, which induces a conformational change necessary for the protein to interact with cell membranes and other binding partners.[3] Its presence in buffers (typically 5-10 mM) is critical for maintaining structural integrity and function.
Q2: What is a good starting pH for my purification buffer? A2: A good starting point for most protein purification protocols is a buffer with a pH between 6.5 and 8.0.[1] The optimal pH is protein-specific and should be determined empirically. It is crucial to choose a buffering agent whose buffering range brackets your desired pH.
Q3: Which additives are best for preventing aggregation? A3: Several additives can help prevent aggregation. Arginine (0.1-2 M) is effective at reducing aggregation by shielding hydrophobic patches.[] Osmolytes like glycerol (5-10%) and sugars such as sucrose or trehalose stabilize proteins.[10][] For proteins with exposed cysteine residues, reducing agents like DTT or TCEP are recommended.[4][10]
Q4: How should I design an effective elution buffer? A4: The goal of an elution buffer is to disrupt the interaction between your protein and the chromatography resin without permanently damaging the protein. For affinity chromatography, a common strategy is to use a low pH buffer, such as 0.1 M glycine-HCl at pH 2.5-3.0.[7] It is critical to immediately add a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to the collection tubes to bring the pH back to a neutral range and preserve protein activity.[2][7]
Key Buffer Component Data
The tables below summarize common buffer systems and additives used in protein purification.
Table 1: Common Buffer Systems for Protein Purification
| Buffer System | Effective pH Range | Common Concentration (mM) | Notes |
| Tris-HCl | 7.0 - 9.0 | 20 - 100 | Widely used, but pH is temperature-dependent. |
| HEPES | 6.8 - 8.2 | 20 - 50 | Less temperature-sensitive than Tris. |
| Phosphate (PBS) | 6.0 - 8.0 | 20 - 100 | Can precipitate with divalent cations like Ca²⁺ at high concentrations. |
| MOPS | 6.5 - 7.9 | 20 - 50 | Good for maintaining a stable pH. |
| Citric Acid | 3.0 - 6.2 | 20 - 50 | Often used for low pH elution steps.[9] |
Table 2: Common Additives for Protein Stability and Solubility
| Additive | Type | Typical Concentration | Purpose |
| Sodium Chloride (NaCl) | Salt | 50 - 500 mM | Modulates ionic strength for binding/elution. |
| Calcium Chloride (CaCl₂) | Salt | 5 - 10 mM | Essential for Gla protein folding and activity. [5] |
| Arginine | Stabilizer | 0.1 - 2 M | Prevents protein aggregation.[] |
| Glycerol | Stabilizer/Cryoprotectant | 5 - 50% | Stabilizes protein structure and prevents freezing damage.[10][] |
| Sucrose / Trehalose | Stabilizer | 5 - 10% | Stabilizes proteins via hydroxyl groups.[] |
| DTT / TCEP | Reducing Agent | 1 - 5 mM | Prevents oxidation of cysteine residues.[4][10] |
| Tween 20 / Triton X-100 | Non-ionic Detergent | 0.01 - 0.1% | Prevents aggregation by solubilizing proteins.[10] |
Experimental Protocols
Protocol 1: General Buffer Preparation for Gla Protein Affinity Chromatography
This protocol outlines the preparation of standard buffers for a typical affinity purification workflow for a Gla protein.
-
Lysis/Binding Buffer (pH 7.4):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
10 mM CaCl₂
-
Optional: 1 mM DTT (add fresh)
-
Optional: Protease Inhibitor Cocktail (add fresh)
-
Prepare by dissolving salts in deionized water, adjusting the pH with HCl, and bringing to the final volume. Filter sterilize using a 0.22 µm filter.
-
-
Wash Buffer (pH 7.4):
-
50 mM Tris-HCl, pH 7.4
-
300-500 mM NaCl (higher salt to remove non-specific binders)
-
10 mM CaCl₂
-
Optional: 0.05% Tween 20
-
Prepare and filter as described for the binding buffer.
-
-
Elution Buffer (pH 2.8):
-
100 mM Glycine-HCl
-
Prepare by dissolving glycine in deionized water and adjusting the pH to 2.8 using concentrated HCl. Filter sterilize.
-
-
Neutralization Buffer:
-
1 M Tris-HCl, pH 8.5
-
Prepare and filter sterilize. Add approximately 100 µL of this buffer for every 1 mL of eluted protein fraction to rapidly neutralize the pH.
-
Visualizations
// Invisible edges for alignment CellLysis -> Equilibration [style=invis]; Clarification -> Loading [style=invis]; BufferExchange -> Wash [style=invis]; } END_DOT Caption: General workflow for Gla protein purification.
// Nodes Start [label="Problem:\nProtein is Aggregating", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Is the buffer pH optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSalt [label="Is the ionic\nstrength sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReducing [label="Does the protein have\nfree cysteines?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="Is the protein\nconcentration high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_pH [label="Solution:\nPerform pH screen\n(e.g., pH 6.5-8.5)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Salt [label="Solution:\nIncrease salt conc.\n(e.g., >200mM NaCl/KCl)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reducing [label="Solution:\nAdd reducing agent\n(1-5mM DTT or TCEP)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Additives [label="Solution:\nAdd stabilizers\n(Arginine, Glycerol)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Protein is Soluble", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckpH; CheckpH -> CheckSalt [label=" Yes"]; CheckpH -> Sol_pH [label="No "]; Sol_pH -> CheckSalt [color="#5F6368"];
CheckSalt -> CheckReducing [label=" Yes"]; CheckSalt -> Sol_Salt [label="No "]; Sol_Salt -> CheckReducing [color="#5F6368"];
CheckReducing -> CheckConc [label="No "]; CheckReducing -> Sol_Reducing [label="Yes "]; Sol_Reducing -> CheckConc [color="#5F6368"];
CheckConc -> End [label="No "]; CheckConc -> Sol_Additives [label="Yes "]; Sol_Additives -> End [color="#5F6368"]; } END_DOT Caption: Troubleshooting decision tree for protein aggregation.
References
- 1. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. Gla domain - Wikipedia [en.wikipedia.org]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. pnas.org [pnas.org]
- 6. goldbio.com [goldbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. zellbio.eu [zellbio.eu]
- 9. photophysics.com [photophysics.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Analysis of Undercarboxylated Proteins
Welcome to the technical support center for the analysis of undercarboxylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of studying these important post-translationally modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are undercarboxylated proteins and why are they important?
A1: Undercarboxylated proteins are forms of vitamin K-dependent proteins that have not undergone complete gamma-glutamyl carboxylation. This post-translational modification is crucial for the biological activity of these proteins, which play key roles in processes like blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] For example, undercarboxylated osteocalcin (ucOC), a protein produced in bone, is being investigated as a hormone involved in glucose and energy metabolism.[3] Another clinically relevant undercarboxylated protein is "Protein Induced by Vitamin K Absence or Antagonist-II" (PIVKA-II), an abnormal form of prothrombin that can be elevated in patients with hepatocellular carcinoma.[4][5][6]
Q2: What are the main challenges in analyzing undercarboxylated proteins?
A2: The primary challenges in analyzing undercarboxylated proteins stem from the need to differentiate between the carboxylated and undercarboxylated forms of the same protein. Standard immunoassays may not distinguish between these forms, leading to inaccuracies.[7] Mass spectrometry analysis is also challenging due to the acidic nature of these proteins and the neutral loss of CO2 from the gamma-carboxy glutamic acid (Gla) residues during fragmentation.[8][9] Furthermore, sample handling and stability are critical, as the carboxylation state can be influenced by storage conditions and freeze-thaw cycles.
Q3: Which analytical methods are commonly used to measure undercarboxylated proteins?
A3: Several methods are used, each with its own advantages and limitations:
-
Direct Immunoassays (ELISA): These are the most common methods and use monoclonal antibodies that specifically target the uncarboxylated glutamic acid (Glu) residues.[10]
-
Hydroxyapatite (HAP) Binding Assays: This method separates carboxylated osteocalcin, which binds to HAP, from the undercarboxylated form, which remains in the supernatant and is then quantified by immunoassay.[7][10]
-
Mass Spectrometry (MS): MS-based methods offer high specificity and can identify the exact sites of carboxylation.[8][11] However, they are technically demanding and may suffer from low sensitivity for Gla-containing peptides.[9]
-
Western Blotting: This technique can be used for the qualitative and semi-quantitative detection of undercarboxylated proteins, often requiring specific antibodies that can differentiate between the carboxylation states.[11]
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Reagents added in the wrong order or prepared incorrectly. | Double-check the protocol and ensure all steps are followed precisely. Prepare fresh reagents.[12][13] |
| Antibody concentration is too low. | Increase the primary or secondary antibody concentration. Consider performing a titration to find the optimal concentration.[14] | |
| Insufficient incubation time or incorrect temperature. | Ensure incubation times and temperatures are as specified in the protocol.[13][14] | |
| Capture antibody or antigen did not adhere to the plate. | Use ELISA-validated plates. Increase the coating incubation time, for instance, to overnight at 4°C. | |
| Standard has degraded. | Use a fresh vial of the standard and ensure it was reconstituted and stored correctly.[12] | |
| High Background | Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[13][14] |
| Insufficient washing or blocking. | Increase the number of wash steps and ensure complete aspiration of wash buffer. Increase blocking time or try a different blocking agent.[13][14] | |
| Cross-reactivity between antibodies. | Ensure the secondary antibody is specific to the primary antibody's host species. Run controls to check for cross-reactivity.[13][14] | |
| Incubation time is too long or temperature is too high. | Reduce incubation times and ensure the correct temperature is maintained.[13][14] | |
| Poor Duplicates/High Variability | Inaccurate pipetting. | Check pipette calibration. Use fresh tips for each sample and standard. Ensure thorough mixing of reagents.[13][14] |
| Inconsistent washing. | Use an automated plate washer if available to ensure uniform washing across the plate.[13] | |
| Edge effects. | Ensure consistent temperature across the plate during incubations. Use a plate sealer. Avoid using the outermost wells if edge effects are persistent.[12] |
Mass Spectrometry Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Signal/Low Sequence Coverage for Carboxylated Peptides | Neutral loss of CO2 during fragmentation. | Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD).[8] |
| Hydrophobicity of the protein limiting proteolysis. | Optimize digestion conditions, possibly using a different protease or adding detergents compatible with MS.[8] | |
| Poor ionization of Gla-containing peptides. | Derivatization methods, such as methylation of Gla residues, can improve detection.[8] | |
| Sample contamination with salts or detergents. | Ensure thorough sample clean-up using methods like dialysis, desalting columns, or precipitation.[15][16] | |
| Incorrect PTM Assignment | Poor fragmentation pattern in MS/MS spectrum. | Optimize collision energy and other MS parameters to improve fragmentation.[17] |
| Co-elution of peptides with the same PTM at different sites. | Improve chromatographic separation by adjusting the gradient, column, or mobile phase.[17] | |
| Misidentification of isobaric PTMs. | Use a high-resolution mass spectrometer to differentiate between modifications with very similar masses (e.g., trimethylation and acetylation).[17] | |
| Low Reproducibility | Inconsistent sample preparation. | Standardize all sample preparation steps, including protein extraction, reduction, alkylation, and digestion.[15] |
| Variability in peptide enrichment. | If enriching for modified peptides, ensure the affinity purification method is consistent and efficient.[15] |
Western Blotting Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded. | Quantify protein concentration before loading and increase the amount if necessary (e.g., 50-100 μg for low abundance proteins).[18] |
| Poor antibody affinity or concentration. | Increase the primary antibody concentration and/or incubate overnight at 4°C.[18] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For large proteins, lower the methanol concentration and extend transfer time.[18][19] | |
| Incompatible blocking buffer. | Try a different blocking buffer, as some antibodies have specific requirements.[18] | |
| High Background/Non-specific Bands | Primary or secondary antibody concentration too high. | Decrease the antibody concentrations.[20] |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Blocking is inadequate. | Increase blocking time to at least 1 hour at room temperature.[19] | |
| Protein degradation. | Use protease inhibitors during sample preparation.[20] |
Quantitative Data Summary
Table 1: Comparison of Serum Osteocalcin (OC) and Undercarboxylated Osteocalcin (ucOC) in Premenopausal and Postmenopausal Women
| Parameter | Premenopausal (n=45) | Postmenopausal (n=59) | P-value |
| OC (ng/mL) | 18.0 ± 7.1 | 22.8 ± 10.1 | 0.012 |
| ucOC (ng/mL) | 7.9 ± 3.4 | 10.7 ± 5.6 | 0.003 |
| ALP (U/L) | 67.4 ± 15.3 | 86.1 ± 27.6 | < 0.001 |
| Data presented as mean ± standard deviation. ALP = Alkaline Phosphatase. Data from a study on diagnostic utility of these markers for osteoporosis.[21] |
Experimental Protocols
Hydroxyapatite (HAP) Binding Assay for ucOC Separation
This protocol describes the separation of undercarboxylated osteocalcin from its carboxylated form prior to quantification.
Materials:
-
Hydroxyapatite (HAP) powder
-
Binding Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Total Osteocalcin Immunoassay Kit
Procedure:
-
Prepare a 50% (w/v) slurry of HAP in the binding buffer and mix thoroughly.
-
In a microcentrifuge tube, add 50 µL of the serum or plasma sample.
-
Add 50 µL of the 50% HAP slurry to the sample.
-
Incubate the mixture for 30-60 minutes at 4°C with gentle agitation to allow the carboxylated osteocalcin to bind to the HAP.
-
Centrifuge the tubes at 2000 x g for 5 minutes at 4°C to pellet the HAP.
-
Carefully collect the supernatant, which contains the unbound, undercarboxylated osteocalcin.
-
Measure the osteocalcin concentration in the supernatant using a total osteocalcin immunoassay, following the manufacturer's protocol.[10]
General Western Blot Protocol for Protein Detection
1. Sample Preparation (from cell culture):
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a suitable assay (e.g., BCA or Bradford).[19]
2. Gel Electrophoresis and Transfer:
-
Add Laemmli sample buffer to the protein lysate and boil at 95-100°C for 5-10 minutes (with exceptions for some membrane proteins).[19]
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
3. Antibody Incubation and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19][22]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[19]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[19][22]
-
Wash the membrane again as in step 3.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Visualizations
Caption: ucOC-GPRC6A Signaling Pathway.
Caption: Experimental Workflow for ucOC Analysis.
References
- 1. Vitamin K Deficiency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic value of PIVKA-II and alpha-fetoprotein in hepatitis B virus-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progression of Prothrombin Induced by Vitamin K Absence-II in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of PIVKA-II in diagnosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. licorbio.com [licorbio.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Analysis of Gla-Peptides by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of gamma-carboxyglutamic acid (Gla)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Gla-peptides difficult to analyze by mass spectrometry?
A1: The analysis of Gla-peptides by mass spectrometry is challenging due to several factors inherent to the this compound (Gla) modification:
-
Poor Ionization: The two carboxylic acid groups on each Gla residue give the peptides a strong anionic character. This leads to poor ionization efficiency, particularly in the commonly used positive ion mode with acidic mobile phases.[1][2]
-
Neutral Loss of CO₂: During collision-induced dissociation (CID), the Gla residue is prone to the neutral loss of a carboxyl group as CO₂ (44 Da).[1][3] This facile fragmentation pathway can dominate the spectrum, suppressing peptide backbone fragmentation and making it difficult to obtain sequence information.
-
Atypical Fragmentation: The fragmentation patterns of Gla-peptides can be complex and differ significantly from their non-carboxylated counterparts, complicating spectral interpretation.[2]
Q2: What is the most common issue observed during the MS/MS analysis of Gla-peptides using CID?
A2: The most prevalent issue is the dominant neutral loss of CO₂ from the Gla residues.[1][3] In CID, this fragmentation often occurs at low collision energies and can be the primary or only fragmentation observed, especially for peptides with multiple Gla residues. This limits the generation of informative b- and y-ions needed for peptide sequencing and localization of the modification.[3]
Q3: Can I use standard acidic mobile phases (e.g., 0.1% formic acid) for LC-MS analysis of Gla-peptides?
A3: While it is possible to detect Gla-peptides using acidic mobile phases, it is often not optimal, especially in positive ion mode. The acidic conditions suppress the deprotonation of the carboxylic acid groups, but the overall anionic nature of the Gla residues still leads to poor ionization and low sensitivity.[2] For instance, a loss of one γ-carboxylation site can lead to a 2.5-fold decrease in the MS response of the precursor ion in positive ion mode with 0.1% formic acid.[2] For highly carboxylated peptides, the decrease in signal can be even more dramatic, with reports of up to a 58-fold decrease in the precursor ion response.[2]
Q4: Are there alternative fragmentation techniques to CID for Gla-peptide analysis?
A4: Yes, Electron Transfer Dissociation (ETD) is a highly effective alternative to CID for the fragmentation of Gla-peptides.[1][3] ETD preserves the labile Gla modification, preventing the neutral loss of CO₂, and promotes fragmentation of the peptide backbone.[3] This results in more comprehensive sequence coverage, which is particularly beneficial for larger and more heavily carboxylated peptides.[1][3] The combination of CID and ETD can be complementary for a thorough investigation of γ-carboxylated proteins and peptides.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the MS analysis of Gla-peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for my Gla-peptide in positive ion ESI-MS. | The anionic nature of the Gla residues leads to poor ionization efficiency in positive mode. | 1. Switch to Negative Ion Mode: The additional carboxyl groups are more readily deprotonated, leading to a much stronger signal in negative ion mode.[2]2. Use an Alkaline Mobile Phase: A high pH mobile phase (e.g., using ammonium bicarbonate or ammonium hydroxide) will ensure the carboxyl groups are deprotonated, significantly enhancing the signal in negative ion mode.[2]3. Chemical Derivatization (Methylation): Methylate the Gla residues to neutralize the negative charges. This has been shown to improve ionization efficiency in positive ion mode.[1] |
| My MS/MS spectra are dominated by a neutral loss of 44 Da (CO₂), with very few sequence ions. | You are likely using Collision-Induced Dissociation (CID) for fragmentation. The Gla modification is labile and readily loses a carboxyl group as CO₂ under CID conditions.[1][3] | 1. Use Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone while leaving post-translational modifications like gamma-carboxylation intact.[1][3]2. Optimize CID Energy: If ETD is not available, try lowering the collision energy to minimize the neutral loss and promote other fragmentation pathways. However, this may not be sufficient for highly carboxylated peptides. |
| I am having trouble getting good sequence coverage for a large Gla-peptide. | Larger peptides, especially those with multiple Gla residues, are challenging to fragment effectively with CID due to the dominant neutral loss and potentially low charge state. | 1. Utilize ETD: As mentioned above, ETD is superior for fragmenting large, modified peptides and will provide better sequence coverage.[3]2. Consider a different protease: Try a protease that will generate smaller peptide fragments containing the Gla residues. |
| My MALDI-MS signal for Gla-peptides is weak or inconsistent. | The choice of matrix and sample preparation are critical for successful MALDI analysis. The acidic nature of many common matrices may not be ideal for the anionic Gla-peptides. | 1. Optimize Matrix Selection: Experiment with different MALDI matrices. While not extensively documented for Gla-peptides specifically, matrices suitable for acidic peptides may be a good starting point. Consider matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) and optimize the solvent system.[4]2. Co-crystallization Conditions: The way the sample and matrix are mixed and dried can significantly impact signal intensity. Experiment with different solvent compositions (e.g., varying the ratio of acetonitrile, water, and acid) and crystallization speeds.[4] |
Quantitative Data Summary
The following table summarizes quantitative data from studies on enhancing Gla-peptide ionization.
| Strategy | Effect on MS Signal | Reference Peptide/Protein | Source |
| Methylation of Gla Residues | Increased ionization efficiency (quantitative comparison of peak areas between methylated and unmethylated forms). | Synthetic FLEEL vs. FLγEL peptides | [1] |
| Loss of Gamma-Carboxylation (Positive Ion Mode, Acidic pH) | A 2.5-fold decrease in precursor ion MS response with the loss of one Gla site. | Prothrombin (FII) Gla peptide | [2] |
| High Degree of Gamma-Carboxylation (Positive Ion Mode, Acidic pH) | A 58-fold decrease in precursor ion response for highly carboxylated forms (GC-9 and GC-10). | Prothrombin (FII) Gla peptide | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Gla-Peptides using an Alkaline Mobile Phase and Negative Ion Mode
This protocol is adapted from methodologies that have shown improved detection of carboxylated peptides.[2]
-
Sample Preparation: Digest the protein of interest using a suitable protease (e.g., trypsin).
-
LC Separation:
-
Column: A C18 reversed-phase column suitable for high pH conditions.
-
Mobile Phase A: 10 mM ammonium bicarbonate, pH 8.0.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium bicarbonate, pH 8.0.
-
Gradient: Develop a suitable gradient from low to high organic content to elute the peptides of interest.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS1 Scan: Acquire full scan data to detect the precursor ions of the Gla-peptides.
-
MS2 Fragmentation: Use a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) approach. For fragmentation, ETD is preferred. If using CID, be aware of the expected neutral loss of CO₂.
-
Protocol 2: Methylation of Gla-Peptides for Enhanced Positive Ion Mode Detection
This protocol is based on the principle of neutralizing the acidic side chains to improve ionization.[1]
-
Sample Preparation: Start with a purified, digested peptide mixture.
-
Methylation Reaction:
-
Dissolve the peptide sample in an appropriate volume of methanol.
-
Add 2 M HCl in methanol.
-
Incubate the reaction at room temperature for a specified time (e.g., 2 hours), or optimize as needed.
-
Dry the sample completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the methylated peptides in a standard acidic mobile phase (e.g., 0.1% formic acid in water).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Fragmentation: CID can be used more effectively on the methylated peptides as the neutral loss of CO₂ is eliminated.[1]
-
Visualized Workflows and Pathways
Caption: Workflow for Gla-peptide analysis.
Caption: Troubleshooting logic for poor ionization.
Caption: Comparison of CID and ETD for Gla-peptides.
References
- 1. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of γ-carboxylated tryptic peptides by collision-induced dissociation and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
Technical Support Center: Quality Control of Synthetic Gla-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic gamma-carboxyglutamic acid (Gla)-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes to assess for a synthetic Gla-containing peptide?
A1: The most critical quality attributes include purity, identity (correct amino acid sequence and presence of Gla residues), and the extent of gamma-carboxylation. Key parameters to verify are the correct molecular weight, the absence of process-related impurities, and the quantification of fully carboxylated versus under-carboxylated or non-carboxylated species.[1][2][3]
Q2: Why is mass spectrometry (MS) analysis of Gla-containing peptides challenging?
A2: The this compound (Gla) residue is thermally labile and prone to neutral loss of a carboxyl group (-COO, 44 Da) during collision-induced dissociation (CID) in mass spectrometry.[4][5][6][7] This spontaneous fragmentation complicates data interpretation, making it difficult to confirm the molecular weight and locate the Gla residues within the peptide sequence.[4][6]
Q3: How can I improve the mass spectrometry analysis of my Gla-peptide?
A3: A chemical derivatization method involving methylation of the Gla residues can significantly improve MS analysis. Methylation neutralizes the negatively charged carboxyl groups, which enhances ionization efficiency and prevents the characteristic neutral loss of CO2 during fragmentation.[4][5] This leads to a more stable parent ion and clearer fragmentation spectra for sequence confirmation.
Q4: What are common impurities found in synthetic Gla-containing peptides?
A4: Common impurities originate from the solid-phase peptide synthesis (SPPS) process and storage.[8][9][10] These can include:
-
Deletion sequences: Missing one or more amino acid residues.[10][11]
-
Incompletely deprotected peptides: Residual protecting groups from synthesis.[9][11]
-
Under-carboxylated or non-carboxylated species: Peptides where not all glutamic acid (Glu) residues designated for carboxylation have been converted to Gla.
-
Oxidized peptides: Particularly if the sequence contains methionine, cysteine, or tryptophan.[11][12]
-
Deamidation products: For peptides containing asparagine or glutamine.[8][13]
Q5: What is the recommended method for purifying synthetic Gla-peptides?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing Gla.[9][14][15] The separation is based on the hydrophobicity of the peptide. It is crucial to develop an optimized gradient to resolve the target peptide from synthesis-related impurities.[14][16]
Q6: How should I handle and store my synthetic Gla-peptide to ensure its stability?
A6: For maximum stability, lyophilized Gla-peptides should be stored at -20°C or lower in a tightly sealed container, protected from light.[12][17][18][19] Because peptides can be hygroscopic, it is advisable to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[17][20] For peptides in solution, it is best to use sterile buffers at a pH of 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C for short-term use.[12][18] Long-term storage in solution is generally not recommended.[17][20]
Troubleshooting Guides
Problem 1: Low Yield or No Precipitation After Cleavage from Resin
| Possible Cause | Suggested Solution |
| Incomplete Synthesis | The peptide sequence may contain "difficult" hydrophobic or aggregating regions.[21] Review the synthesis protocol and consider using specialized reagents or conditions for such sequences.[22][23] |
| Peptide is Soluble in Precipitation Solvent | The peptide may be too short or hydrophilic to precipitate effectively in diethyl ether. Try concentrating the cleavage mixture under a stream of nitrogen or using a rotovap. Alternatively, try precipitating with a 1:1 mixture of diethyl ether and hexane.[24] |
| Loss of Peptide During Workup | Ensure all transfer steps are quantitative. Rinse reaction vessels thoroughly with appropriate solvents. |
Problem 2: Complex HPLC Chromatogram with Multiple Peaks
| Possible Cause | Suggested Solution |
| Inefficient Synthesis or Deprotection | The presence of many peaks suggests a high level of impurities such as deletion or truncated sequences.[9] Optimize the coupling and deprotection steps in your SPPS protocol. Consider double coupling for difficult amino acids.[23] |
| Suboptimal HPLC Method | The gradient may not be optimized for your specific peptide. Develop a more focused gradient to improve the resolution between the target peptide and closely eluting impurities.[14] Experiment with different mobile phase modifiers, but be aware that TFA can suppress MS signals if you are using LC-MS.[8] |
| Peptide Degradation | The peptide may be degrading during handling or analysis. Ensure fresh solvents are used and minimize the time the sample spends at room temperature. Check for signs of oxidation or deamidation via mass spectrometry. |
| Aggregation | Hydrophobic peptides can aggregate, leading to broad or multiple peaks.[21] Try dissolving the peptide in a small amount of organic solvent like acetonitrile before diluting with the aqueous mobile phase. Sonication may also help.[20] |
Problem 3: Mass Spectrometry Data is Inconclusive or Shows Unexpected Masses
| Possible Cause | Suggested Solution |
| Neutral Loss of CO2 from Gla | This is a common issue where the parent mass appears 44 Da (or multiples of 44 Da) lower than expected.[6][7] Use a "soft" ionization technique if possible. For definitive analysis, perform methylation of the Gla residues prior to MS analysis to prevent this loss.[4][5] |
| Presence of Impurities | Unexpected masses likely correspond to synthesis-related impurities.[8] Correlate the masses with potential side products (e.g., +56 Da for t-butyl group, deletion of an amino acid). Use MS/MS to fragment the ions and identify the impurities.[1][2] |
| Oxidation | A mass increase of +16 Da (or +32 Da) often indicates oxidation, especially for peptides containing Met, Cys, or Trp.[11] Use fresh, degassed solvents and consider adding antioxidants during purification and storage if the problem persists.[20] |
| Incorrect Isotopic Mass Calculation | Ensure you are comparing the experimental mass to the correct theoretical mass (monoisotopic vs. average). High-resolution mass spectrometry can provide a more accurate mass measurement to confirm the elemental composition.[1] |
Experimental Protocols & Workflows
General Quality Control Workflow
This workflow outlines the key steps for the comprehensive quality control of a synthetic Gla-containing peptide.
Protocol: Purity Assessment by Analytical RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.[9]
-
Gradient: Start with a shallow gradient to screen for impurities, for example, 5% to 95% Mobile Phase B over 30 minutes.[14][16] Optimize the gradient to achieve maximum resolution around the main peptide peak.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas to determine the purity percentage of the main product.
Protocol: Identity Confirmation by LC-MS with Gla Methylation
This protocol is adapted for peptides where direct MS analysis is challenging due to CO2 loss.
-
Methylation of Gla Residues:
-
Dissolve 10-50 nmol of the lyophilized peptide in 100 µL of 2M methanolic HCl.
-
Incubate at room temperature for 1-2 hours.[4]
-
Lyophilize the sample to dryness to remove the reagent.
-
Reconstitute in a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS Analysis:
-
LC System: Use an HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid (FA) in water (MS-compatible).[8]
-
Mobile Phase B: 0.1% Formic acid (FA) in acetonitrile.
-
Gradient: Use a suitable gradient to elute the peptide.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source.[25] Acquire full scan MS data to determine the molecular weight of the methylated peptide. The expected mass increase is +14 Da for each methylated carboxyl group.
-
MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation.[1][25]
-
Troubleshooting Logic for MS Analysis
References
- 1. Quality control of synthetic peptides [innovagen.com]
- 2. polypeptide.com [polypeptide.com]
- 3. polypeptide.com [polypeptide.com]
- 4. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. bachem.com [bachem.com]
- 10. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 11. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 13. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 14. lcms.cz [lcms.cz]
- 15. resolvemass.ca [resolvemass.ca]
- 16. agilent.com [agilent.com]
- 17. bachem.com [bachem.com]
- 18. genscript.com [genscript.com]
- 19. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 20. bachem.com [bachem.com]
- 21. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.mblintl.com [blog.mblintl.com]
- 23. biotage.com [biotage.com]
- 24. reddit.com [reddit.com]
- 25. polarispeptides.com [polarispeptides.com]
Technical Support Center: Quantification of gamma-Carboxyglutamic Acid (Gla)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to avoid artifacts in the quantification of gamma-carboxyglutamic acid (Gla).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of pre-analytical errors in Gla quantification?
A1: Pre-analytical errors are a significant source of variability in Gla quantification and can occur at multiple stages before the sample is analyzed.[1][2][3] Key sources include:
-
Sample Collection: Traumatic venipuncture can lead to hemolysis, which may alter the concentration of some amino acids.[1][3] Contamination from the skin can also introduce exogenous amino acids.[1] For accurate results, it is crucial to use proper phlebotomy techniques.
-
Choice of Anticoagulant: The type of collection tube and anticoagulant can affect the results. For instance, contamination of serum with EDTA can cause false elevations of potassium and false decreases of calcium.[3]
-
Sample Handling and Storage: Delays in processing, improper storage temperatures, and repeated freeze-thaw cycles can lead to the degradation of Gla.[4][5] For long-term stability, lyophilized samples should be stored at -20°C under dry conditions, while solutions are best stored at -20°C in acidic buffers (pH 3-4) and aliquoted to avoid multiple freeze-thaw cycles.[5]
-
Bacterial Contamination: Microbial growth in urine samples or analysis buffers can alter amino acid concentrations.[1]
Q2: How can I minimize the decarboxylation of Gla during sample preparation?
A2: Gla is susceptible to decarboxylation, particularly at high temperatures and non-optimal pH. To minimize this:
-
Alkaline Hydrolysis: This is the standard method for releasing Gla from proteins. It is crucial to perform this under controlled conditions (e.g., 2M KOH at 110°C for 24 hours) to ensure complete hydrolysis without significant degradation.[6]
-
Acidic Conditions: While Gla is generally stable under various acidic conditions, including trifluoroacetic acid (TFA), prolonged exposure to strong acids at high temperatures should be avoided.[7]
-
Thermal Stability: Avoid excessive heat during sample processing steps. Thermal decarboxylation can occur when heating dry proteins.[6]
Q3: What are the advantages of using mass spectrometry for Gla quantification compared to HPLC?
A3: Mass spectrometry (MS) offers several advantages for Gla quantification:
-
High Specificity and Sensitivity: MS-based methods can provide high specificity by measuring the mass-to-charge ratio of Gla-containing peptides, and they are often more sensitive than traditional HPLC-UV/fluorescence methods.[8]
-
Structural Information: Tandem MS (MS/MS) can be used to confirm the identity of Gla residues and to characterize different proteoforms of Gla-containing proteins.[8][9]
-
Simultaneous Quantification: LC-MS methods can be developed to simultaneously identify and quantify both γ-carboxylated and non-γ-carboxylated peptides, providing a comprehensive view of protein carboxylation status.[8]
However, challenges with MS include the neutral loss of CO2 during fragmentation, which can impede analysis. Method development, such as using an alkaline mobile phase or methylation of Gla residues, can help overcome these issues.[8][9]
Troubleshooting Guides
HPLC-Based Quantification
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active sites on the column; Inappropriate mobile phase pH; Column overload.[10] | Use a high-purity silica-based column; Adjust mobile phase pH to suppress ionization of silanols; Reduce the amount of sample injected.[10] |
| Variable Retention Times | Changes in mobile phase composition; Fluctuations in column temperature; Inconsistent flow rate.[10] | Ensure mobile phase is well-mixed and degassed; Use a column oven for stable temperature control; Check the pump for leaks and ensure consistent flow.[10] |
| Ghost Peaks | Late eluting compounds from a previous injection; Contaminants in the mobile phase or sample.[10] | Implement a sufficient column wash after each run; Use high-purity solvents and filter samples before injection.[11] |
| Low Signal/Sensitivity | Incomplete derivatization; Degradation of the fluorescent tag; Detector malfunction. | Optimize derivatization reaction time, temperature, and reagent concentration; Prepare fresh derivatization reagents; Check detector lamp and settings. |
Mass Spectrometry-Based Quantification
| Problem | Possible Cause(s) | Solution(s) |
| Neutral Loss of CO2 from Gla | In-source fragmentation or collision-induced dissociation (CID) leads to the loss of the gamma-carboxyl group.[8][9] | Use a "soft" ionization technique; Optimize collision energy; Employ an alkaline mobile phase in LC-MS to enhance the stability of the carboxylated peptides.[8] Methylate Gla residues to prevent CO2 loss.[9] |
| Adduct Ion Formation | Presence of salts (e.g., sodium, potassium) in the sample or mobile phase, leading to ions like [M+Na]+ or [M+K]+.[12] | Use high-purity solvents and reagents; Incorporate a desalting step in the sample preparation. |
| Poor Ionization Efficiency | The inherent chemical properties of Gla-containing peptides may lead to poor ionization. | Modify the peptide's chemical properties through derivatization, such as methylation, to neutralize the negative charge and improve ionization.[9] |
| Misidentification of Peptides | In-source fragmentation can generate artifact ions that may be misidentified as endogenous species.[13] | Carefully analyze fragmentation patterns; Use high-resolution mass spectrometry to differentiate between true analytes and artifacts. |
Experimental Protocols
Alkaline Hydrolysis for Gla Release
-
Sample Preparation: Accurately weigh the protein or bone sample into a hydrolysis tube.
-
Hydrolysis: Add 2 M potassium hydroxide (KOH) to the sample.
-
Incubation: Seal the tube and incubate at 110°C for 24 hours.
-
Neutralization: After cooling, neutralize the hydrolysate with a suitable acid (e.g., perchloric acid).
-
Centrifugation: Centrifuge to pellet any precipitate.
-
Supernatant Collection: Collect the supernatant containing the free amino acids for subsequent analysis.
Pre-column Derivatization with o-Phthalaldehyde (OPA) for HPLC
-
Reagent Preparation: Prepare a fresh solution of OPA and a thiol (e.g., mercaptoethanol or ethanethiol).[14][15]
-
Derivatization Reaction: Mix the amino acid sample (from hydrolysis) with the OPA/thiol reagent.
-
Incubation: Allow the reaction to proceed for a short, controlled time (e.g., 2 minutes) at room temperature.[14]
-
Injection: Immediately inject the derivatized sample into the HPLC system.
Quantitative Data Summary
| Analytical Method | Typical Limit of Quantification (LOQ) | Common Artifacts | Mitigation Strategies |
| HPLC with Fluorescence Detection (OPA Derivatization) | 200 fmol[14] | Incomplete derivatization, derivatization agent instability, co-eluting peaks. | Optimize reaction conditions, use fresh reagents, gradient elution. |
| Mass Spectrometry (LC-MS/MS) | Varies with instrumentation and method | Neutral loss of CO2, adduct formation, poor ionization.[8][9][12] | Alkaline mobile phase, methylation, high-purity solvents, optimized MS parameters.[8][9] |
| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | Sub-microgram of protein[8] | Adsorption to capillary wall, migration time shifts. | Use of coated capillaries, internal standards. |
Visualizations
Caption: The Vitamin K cycle's role in the gamma-carboxylation of proteins.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical troubleshooting flow for identifying sources of error in Gla quantification.
References
- 1. [Methodological errors in amino acid assay in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. battlab.com [battlab.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical modification of this compound, the vitamin K-dependent amino acid which binds Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved method for the determination of this compound in proteins, bone, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid assay for this compound in urine and bone by precolumn derivatization and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Novel Gla Protein Function: A Comparative Guide to Knockdown Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading gene knockdown technologies for the validation of novel Gla (gamma-carboxyglutamic acid) protein functions. We offer an objective analysis of siRNA, shRNA, and CRISPR-Cas9 methodologies, supported by illustrative experimental data and detailed protocols to aid in experimental design and execution.
Introduction to Gla Proteins and the Importance of Functional Validation
Gla proteins are a family of vitamin K-dependent proteins characterized by the post-translational modification of glutamate residues to gamma-carboxyglutamate. This modification is crucial for their function, which often involves calcium binding and regulation of processes such as blood coagulation, bone metabolism, and vascular calcification. Novel Gla proteins continue to be discovered, and elucidating their precise physiological and pathological roles is a key area of research with significant therapeutic potential.
Gene knockdown and knockout techniques are powerful tools for validating the function of these novel proteins by observing the phenotypic consequences of their reduced or eliminated expression. This guide will compare the most common methods—siRNA, shRNA, and CRISPR-Cas9—to help researchers select the most appropriate strategy for their specific research goals.
Comparison of Gene Knockdown and Knockout Technologies
The choice of technology for reducing or eliminating the expression of a novel Gla protein depends on several factors, including the desired duration of the effect, efficiency, specificity, and the experimental system. Here, we compare the key features of siRNA, shRNA, and CRISPR-Cas9.
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) | CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) |
| Mechanism of Action | Post-transcriptional gene silencing by guiding mRNA degradation.[1] | Post-transcriptional gene silencing; transcribed as a hairpin, processed into siRNA to guide mRNA degradation.[1] | Gene knockout at the genomic level by creating double-strand breaks (DSBs) leading to frameshift mutations.[2][3] |
| Effect | Transient knockdown of gene expression.[4] | Stable, long-term knockdown of gene expression. | Permanent knockout of the target gene.[3] |
| Delivery Method | Transfection of synthetic oligonucleotides. | Transduction using viral vectors (e.g., lentivirus). | Transfection of plasmids or ribonucleoprotein complexes, or viral transduction. |
| Typical Efficiency | Variable (50-90% knockdown), dependent on cell type and transfection efficiency. | High (70-95% knockdown), can be enriched by selection. | Very high (often >90% knockout), can isolate clonal populations with complete gene ablation. |
| Off-Target Effects | Can occur due to partial sequence complementarity to unintended mRNAs.[4] | Similar to siRNA, but stable integration can lead to insertional mutagenesis. | Can cause unintended genomic modifications at sites with sequence similarity to the guide RNA.[5] |
| Throughput | High-throughput screening is feasible. | Suitable for generating stable cell lines and in vivo studies. | High-throughput screening is well-established with genome-wide libraries. |
| Toxicity | Can induce an interferon response. | Can cause cellular toxicity at high expression levels. | Potential for toxicity due to off-target DNA damage. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the function of a novel Gla protein, using Matrix Gla Protein (MGP) as an example, a well-characterized inhibitor of vascular calcification.
Knockdown of Matrix Gla Protein (MGP) using siRNA
This protocol describes the transient knockdown of MGP in vascular smooth muscle cells (VSMCs).
Materials:
-
Human aortic smooth muscle cells (HASMCs)
-
MGP-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium for HASMCs
-
6-well tissue culture plates
-
Reagents for Western blotting and qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed HASMCs in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of MGP siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Wash the cells once with siRNA Transfection Medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Incubate for an additional 24-72 hours before proceeding with functional assays.
-
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection to assess MGP protein and mRNA levels by Western blotting and qRT-PCR, respectively.
Validation of MGP Function in Vascular Calcification
This protocol details an in vitro assay to assess the role of MGP in preventing vascular calcification using Alizarin Red S staining.
Materials:
-
HASMCs with MGP knockdown and control cells
-
Osteogenic differentiation medium (growth medium supplemented with 10 mM β-glycerophosphate, 100 µg/mL ascorbic acid, and 10 nM dexamethasone)
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Phosphate-buffered saline (PBS)
-
10% Acetic acid
-
10% Ammonium hydroxide
-
Microplate reader
Procedure:
-
Induction of Calcification:
-
Culture MGP knockdown and control HASMCs in osteogenic differentiation medium for 7-14 days. Replace the medium every 2-3 days.
-
-
Alizarin Red S Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
Add ARS staining solution to each well and incubate for 20-45 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-5 times with deionized water.
-
-
Quantification of Calcification:
-
After imaging, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.
-
Transfer the slurry to a microcentrifuge tube and heat at 85°C for 10 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm in a microplate reader.
-
Assessment of Cell Migration using a Boyden Chamber Assay
This protocol is for evaluating the impact of a novel Gla protein on cell migration.
Materials:
-
Cells with knockdown of the novel Gla protein and control cells
-
Boyden chamber inserts (e.g., Transwell®) with appropriate pore size
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Cell Preparation: Culture knockdown and control cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Experimental workflow for validating novel Gla protein function.
Caption: Simplified signaling pathway of MGP in vascular calcification.
Caption: Logical relationship in functional validation experiments.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. synthego.com [synthego.com]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
A Comparative Guide to Site-Directed Mutagenesis of Gla Residues for Functional Assessment
This guide provides a comparative overview of using site-directed mutagenesis to evaluate the function of γ-carboxyglutamic acid (Gla) residues in proteins. It is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, data interpretation, and key methodologies.
Introduction to γ-Carboxyglutamic Acid (Gla)
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid found in a specific class of proteins, often referred to as Gla-containing proteins. This modification, which involves the addition of a carboxyl group to glutamic acid (Glu) residues, is catalyzed by the enzyme γ-glutamyl carboxylase in a vitamin K-dependent manner. The primary role of Gla residues is to act as calcium-binding sites. The two adjacent carboxyl groups on each Gla residue form a bidentate ligand that chelates Ca²⁺ ions. This calcium binding induces a conformational change in the "Gla domain" of the protein, which is essential for its proper folding and subsequent interaction with negatively charged phospholipid membranes, a critical step in many biological processes, most notably blood coagulation.
Site-directed mutagenesis is a powerful technique to investigate the functional importance of individual Gla residues. By substituting specific Gla residues with other amino acids that cannot bind calcium with the same affinity, such as glutamic acid (Glu), aspartic acid (Asp), or alanine (Ala), researchers can dissect the contribution of each residue to the protein's overall function.
Comparative Functional Analysis of Gla Mutants
The functional consequences of mutating Gla residues are typically assessed through a variety of in vitro assays. The tables below summarize quantitative data from studies on Factor IX (FIX) and Factor VII (FVII), two key vitamin K-dependent coagulation factors.
Table 1: Comparison of Calcium-Binding Affinity for Factor IX Mutants
| Protein Variant | Description | Dissociation Constant (Kd) for Ca²⁺ (mM) | Fold Change vs. Wild-Type |
| Wild-Type FIX | Normal human Factor IX | 0.3 | - |
| FIX-E7A | Gla at position 7 mutated to Alanine | 0.6 | 2.0x increase |
| FIX-E26A | Gla at position 26 mutated to Alanine | 1.0 | 3.3x increase |
| FIX-E30A | Gla at position 30 mutated to Alanine | > 2.0 | > 6.7x increase |
Data are illustrative and compiled from typical findings in the field.
Table 2: Comparison of Phospholipid Binding and Clotting Activity for Factor VIIa Mutants
| Protein Variant | Description | Apparent Kd for Phospholipid (nM) | Clotting Activity (% of Wild-Type) |
| Wild-Type FVIIa | Normal human Factor VIIa | 102 | 100% |
| FVIIa-E35A | Gla at position 35 mutated to Alanine | 1,120 | 10% |
| FVIIa-E15/16/19/20A | Gla at positions 15, 16, 19, and 20 mutated to Alanine | > 5,000 | < 1% |
Data are illustrative and compiled from typical findings in the field.
Experimental Protocols
3.1. Site-Directed Mutagenesis
A common method for introducing point mutations is overlap extension PCR.
-
Primer Design: Design two sets of primers. One pair (A and B) amplifies the region 5' to the mutation site, with primer B containing the desired mutation. The second pair (C and D) amplifies the region 3' to the mutation site, with primer C containing the complementary mutation.
-
First Round of PCR: Perform two separate PCR reactions. One with primers A and B, and another with primers C and D, using the wild-type plasmid DNA as a template. This generates two DNA fragments that overlap in the region of the mutation.
-
Purification: Purify the PCR products from both reactions using a gel extraction kit to remove the original template DNA and primers.
-
Second Round of PCR (Overlap Extension): Combine the two purified fragments in a new PCR reaction. The overlapping regions will anneal, allowing the DNA polymerase to extend the fragments. Add the outer primers (A and D) to amplify the full-length, mutated gene.
-
Cloning and Verification: Ligate the final PCR product into an appropriate expression vector. Transform the vector into competent E. coli cells. Finally, verify the mutation by DNA sequencing.
3.2. Protein Expression and Purification
-
Expression: Transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the expression vector containing the mutated gene. Culture the cells in a serum-free medium supplemented with vitamin K to ensure proper γ-carboxylation of the remaining Glu residues.
-
Purification: The secreted recombinant protein can be purified from the cell culture supernatant. A common method involves anion-exchange chromatography followed by immunoaffinity chromatography using an antibody specific to the protein of interest.
-
Quality Control: Assess the purity of the final protein product by SDS-PAGE. The concentration can be determined using a BCA assay or by measuring absorbance at 280 nm.
3.3. Functional Assays
-
Calcium Binding Assay: The affinity of the protein for calcium can be measured using intrinsic fluorescence quenching. The protein is titrated with increasing concentrations of CaCl₂, and the change in tryptophan fluorescence is measured. The dissociation constant (Kd) is then calculated by fitting the data to a binding isotherm.
-
Phospholipid Binding Assay: The interaction with phospholipids can be assessed using an ELISA-based assay. Phospholipid vesicles are immobilized on a microtiter plate. The Gla-containing protein is added in the presence of calcium, and the amount of bound protein is detected using a specific antibody.
-
Clotting Assay: The biological activity of coagulation factors is determined by measuring their ability to promote clot formation in plasma. For example, the activity of FVIIa can be measured using a one-stage prothrombin time (PT)-based clotting assay with FVII-deficient plasma.
Visualizations
Caption: Experimental workflow for Gla residue functional analysis.
Caption: Gla-mediated protein-membrane interaction.
A Functional Showdown: Gla Domains Versus EF-hand Motifs in Calcium Binding
In the intricate world of cellular signaling and regulation, calcium ions (Ca2+) act as critical second messengers, orchestrating a vast array of physiological processes. The ability of proteins to specifically recognize and respond to fluctuations in calcium concentration is paramount. This is achieved through specialized calcium-binding domains, among which the γ-carboxyglutamic acid (Gla) domain and the EF-hand motif are two of the most prominent and well-characterized.
This guide provides an in-depth functional comparison of the Gla domain and the EF-hand calcium-binding motif, offering insights into their distinct structural features, binding kinetics, and physiological roles. The content is tailored for researchers, scientists, and drug development professionals, with a focus on objective comparison supported by experimental data.
At a Glance: Key Distinctions
| Feature | Gla Domain | EF-hand Motif |
| Location | Primarily extracellular and membrane-associated proteins | Primarily intracellular proteins |
| Ca2+ Binding Site | Post-translationally modified γ-carboxyglutamate (Gla) residues | A 12-residue loop flanked by two α-helices |
| Ca2+ Coordination | Chelates Ca2+ between two carboxylate groups on each Gla residue | Pentagonal bipyramidal coordination by backbone and side-chain oxygens |
| Primary Function | Ca2+-dependent membrane anchoring | Intracellular Ca2+ sensing and signal transduction |
| Conformational Change | Ca2+ induces folding and exposure of a hydrophobic patch for membrane interaction[1][2] | Ca2+ binding induces a shift from a "closed" to an "open" conformation, exposing a target-binding surface[3][4] |
| Examples | Prothrombin, Factor VII, IX, X, Protein C, Osteocalcin[1] | Calmodulin, Troponin C, Calbindin[5] |
Structural and Functional Deep Dive
The Gla Domain: A Calcium-Dependent Membrane Anchor
The defining feature of the Gla domain is the presence of γ-carboxyglutamic acid, a result of a vitamin K-dependent post-translational modification of glutamate residues.[1] These Gla residues, with their two carboxylate groups, are exceptional at chelating calcium ions.[1] The binding of multiple calcium ions is a cooperative process that induces a significant conformational change, folding the domain into its functional structure.[1] This folded conformation exposes a hydrophobic patch that is essential for the domain's primary function: anchoring the protein to negatively charged phospholipid membranes, such as those exposed on activated platelets or at sites of injury.[1][2][6]
This calcium-dependent membrane binding is the linchpin of the blood coagulation cascade. Gla-containing proteins like prothrombin and other coagulation factors are recruited to membrane surfaces, where they are concentrated and can efficiently interact with their respective activating enzymes and substrates.[7]
The EF-hand Motif: A Versatile Intracellular Calcium Sensor
The EF-hand is a widespread helix-loop-helix structural motif found in a large family of intracellular calcium-binding proteins.[5] The name derives from its resemblance to a hand, with the E and F α-helices representing the forefinger and thumb, respectively, and the calcium-binding loop cradled between them.[5] A single EF-hand motif typically binds one calcium ion with affinities that are finely tuned to the micromolar concentrations characteristic of intracellular calcium signaling.[8]
Upon binding calcium, the EF-hand undergoes a conformational change, often described as a transition from a "closed" to an "open" state.[3][4] This transition exposes a hydrophobic surface that can then interact with and modulate the activity of a wide range of target proteins, thereby transducing the calcium signal into a specific cellular response.[9][10] Proteins like calmodulin contain multiple EF-hands, allowing for a graded response to varying calcium levels and cooperative binding.[11]
Quantitative Comparison of Calcium-Binding Properties
The following table summarizes key quantitative data for the Gla domain and EF-hand motif. It is important to note that these values can vary significantly depending on the specific protein and experimental conditions.
| Parameter | Gla Domain | EF-hand Motif |
| Dissociation Constant (Kd) | ~0.6 mM (for two cooperative Gla residues); high and low affinity sites exist in full domains[12] | Micromolar to millimolar range (e.g., 1-10 µM for many signaling proteins)[8] |
| Number of Ca2+ Bound | Varies, often 7-12 ions per domain[13][14] | 1 per canonical EF-hand; proteins often contain 2-6 motifs[5] |
| Cooperativity | Positive cooperativity among Gla residues is crucial for folding and function[12] | Often exhibits positive cooperativity between paired EF-hand motifs[15] |
| Kinetics | Dependent on cooperative folding; can be slower than diffusion-limited binding | Generally fast on- and off-rates, suitable for rapid signal transduction[16] |
Experimental Protocols for Characterizing Calcium Binding
The study of calcium-binding motifs relies on a variety of biophysical and biochemical techniques to elucidate their structure, affinity, and kinetics.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (Ca2+) is titrated into a solution of the macromolecule (the protein), and the resulting heat changes are measured.
-
Methodology: A solution of the purified protein is placed in the sample cell of the calorimeter. A concentrated solution of CaCl2 is loaded into a syringe and injected in small aliquots into the sample cell. The heat change after each injection is measured and integrated.
-
Data Analysis: The resulting data are fit to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This method is particularly powerful for characterizing cooperative binding systems.[17][18]
Spectroscopic Methods
-
Circular Dichroism (CD) Spectroscopy:
-
Principle: CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of a protein.
-
Methodology: CD spectra of the protein are recorded in the absence (apo) and presence of varying concentrations of Ca2+.
-
Data Analysis: Changes in the CD signal, particularly in the far-UV region, indicate changes in secondary structure (e.g., α-helix content) upon Ca2+ binding.[12]
-
-
Fluorescence Spectroscopy:
-
Principle: Changes in the intrinsic tryptophan fluorescence or the fluorescence of an extrinsic probe can be used to monitor conformational changes.
-
Methodology: The fluorescence emission spectrum of the protein is recorded as Ca2+ is titrated in. For Gla domains, quenching of tryptophan fluorescence is a known indicator of Ca2+ binding and folding.[13] For EF-hands, environmentally sensitive fluorescent dyes can be attached to the protein.
-
Data Analysis: Changes in fluorescence intensity or emission wavelength are plotted against Ca2+ concentration to determine the Kd.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides atomic-resolution information on protein structure and dynamics in solution.
-
Methodology: 2D and 3D NMR experiments are performed on isotopically labeled (15N, 13C) protein samples in the apo and Ca2+-saturated states. Chemical shift perturbations are monitored during a Ca2+ titration.
-
Data Analysis: NMR can identify the specific residues involved in Ca2+ coordination and map the conformational changes that occur upon binding. It is also a powerful tool for determining the solution structure of both the calcium-free and calcium-bound states.[2][19]
Stopped-Flow Kinetics
-
Principle: This technique allows for the rapid mixing of two solutions and the monitoring of a subsequent reaction on the millisecond timescale.
-
Methodology: A solution of the apo-protein is rapidly mixed with a solution containing Ca2+. The change in a spectroscopic signal (e.g., fluorescence) is monitored over time.
-
Data Analysis: The resulting kinetic traces are fit to appropriate models to determine the association (kon) and dissociation (koff) rate constants for Ca2+ binding.[16][20]
Visualizing the Molecular Logic
The following diagrams, rendered in DOT language, illustrate the distinct functional pathways of Gla domains and EF-hand motifs.
Gla Domain in the Coagulation Cascade
Caption: Role of the Gla domain in localizing prothrombin to membranes for activation in blood coagulation.
EF-hand Motif in Calmodulin-Mediated Signaling
Caption: Calmodulin as an EF-hand-containing sensor transducing an intracellular calcium signal.
Conclusion
The Gla domain and the EF-hand motif represent two distinct and elegant molecular solutions for calcium binding, each exquisitely adapted to its specific biological context. The Gla domain, through its unique vitamin K-dependent modification, serves as a calcium-switchable anchor, localizing key extracellular proteins to membrane surfaces for processes like hemostasis and bone mineralization. In contrast, the EF-hand acts as a sensitive intracellular calcium sensor, undergoing conformational changes that allow it to interact with and regulate a multitude of downstream targets, thereby controlling a vast landscape of cellular processes. Understanding the functional nuances of these domains is not only fundamental to cell biology but also holds significant potential for the development of novel therapeutics targeting calcium-mediated pathologies.
References
- 1. Gla domain - Wikipedia [en.wikipedia.org]
- 2. Structure of the Ca(2+)-free Gla domain sheds light on membrane binding of blood coagulation proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of conformational states and changes within the EF-hand protein superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of the calcium‐induced conformational change in the spectrin EF‐hands. | The EMBO Journal [link.springer.com]
- 5. EF hand - Wikipedia [en.wikipedia.org]
- 6. Structural basis of membrane binding by Gla domains of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Prediction and Analysis of Canonical EF Hand Loop and Qualitative Estimation of Ca2+ Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. csl.johnshopkins.edu [csl.johnshopkins.edu]
- 11. Relating Form and Function of EF-hand Calcium Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure and Function of Vitamin K-Dependent Coagulant and Anticoagulant Proteins | Oncohema Key [oncohemakey.com]
- 15. Quantitative measurements of the cooperativity in an EF-hand protein with sequential calcium binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring the Kinetics of Calcium Binding Proteins with Flash Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An explicit formulation approach for the analysis of calcium binding to EF-hand proteins using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Does It Bind? A Method to Determine the Affinity of Calcium and Magnesium Ions for Polymers Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
A Researcher's Guide to Inhibiting Gamma-Carboxylation: Warfarin and Its Alternatives in Functional Studies
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting gamma-carboxylation is crucial for functional studies of vitamin K-dependent proteins (VKDPs). This guide provides a comprehensive comparison of warfarin, a classical inhibitor, with modern molecular techniques, offering supporting experimental data, detailed protocols, and visual aids to inform experimental design.
Gamma-carboxylation is a vital post-translational modification that confers functionality to a range of proteins involved in critical physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1] This process, catalyzed by gamma-glutamyl carboxylase (GGCX), involves the conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues.[2] The functionality of GGCX is intrinsically linked to the vitamin K cycle, which ensures a steady supply of the reduced form of vitamin K, a necessary cofactor for the carboxylation reaction.[3]
Warfarin: The Traditional Approach to Inhibit Gamma-Carboxylation
Warfarin, a widely known anticoagulant, indirectly inhibits gamma-carboxylation by targeting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is essential for recycling vitamin K to its reduced, active form. By inhibiting VKORC1, warfarin depletes the pool of reduced vitamin K, thereby limiting the activity of GGCX and leading to the production of undercarboxylated, non-functional VKDPs.
Quantitative Data on Warfarin's Inhibitory Effects
The inhibitory effects of warfarin on gamma-carboxylation have been quantified in various experimental systems. The following tables summarize key findings from in vitro and in vivo studies.
| Parameter | Cell Line/System | Inhibitor | IC50 / Effect | Reference |
| Inhibition of γ-carboxylation | HEK293 cells expressing a reporter protein | Warfarin | IC50 correlated with VKORC1 expression levels | [4] |
| Uncarboxylated Osteocalcin | Human Subjects | Warfarin (30 mg) | Significant increase in the ratio of uncarboxylated to carboxylated osteocalcin | [3] |
| Tissue | Warfarin Concentration (in drinking water) | Effect on Gamma-Carboxylation | Reference |
| Liver (Prothrombin) | ≥ 0.8 mg/L | Significant decrease in blood coagulation activity | [5] |
| Bone (Osteocalcin) | ≥ 0.2 mg/L | Significant decrease in plasma gamma-carboxylated osteocalcin | [5] |
Modern Alternatives to Warfarin for Research Applications
While warfarin is a potent inhibitor, its indirect mechanism and potential off-target effects have led researchers to explore more specific and direct methods for inhibiting gamma-carboxylation in functional studies.
siRNA-Mediated Knockdown of VKORC1 or GGCX
Small interfering RNA (siRNA) offers a highly specific approach to silence the expression of target genes, in this case, VKORC1 or GGCX. This method directly reduces the amount of the respective enzyme, leading to a more targeted inhibition of the gamma-carboxylation pathway. While direct quantitative comparisons with warfarin from a single study are limited, the principle of this technique allows for a potent and specific reduction in protein expression, often exceeding 90% knockdown efficiency.[6]
Direct Inhibitors of Gamma-Glutamyl Carboxylase (GGCX)
Several compounds have been identified that directly inhibit GGCX, offering a more immediate and targeted approach compared to the indirect action of warfarin. These include vitamin K antagonists that directly interact with GGCX and other small molecules.
| Inhibitor Class | Examples | Mechanism of Action |
| Vitamin K Antagonists | Acenocoumarol, Phenprocoumon | Diminishes the cofactor necessary for GGCX-mediated carboxylation. |
| Indandione Derivatives | 2-Phenyl-1,3-indandione | Disrupts the vitamin K cycle, indirectly inhibiting GGCX. |
| Thiotetrazole-containing Antibiotics | N-methylthiotetrazole (MTT) | Directly inhibits the carboxylation of the gamma carbon of glutamic acid. |
Experimental Protocols
I. Inhibition of Gamma-Carboxylation using Warfarin in Cell Culture
This protocol describes the treatment of a human cell line (e.g., HEK293) with warfarin to study its effect on the carboxylation of a vitamin K-dependent reporter protein.
Materials:
-
HEK293 cells stably expressing a vitamin K-dependent reporter protein (e.g., Factor IX with a C-terminal tag)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Warfarin stock solution (e.g., 10 mM in DMSO)
-
Vitamin K1 (phylloquinone) stock solution (e.g., 1 mM in ethanol)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the detection of the carboxylated reporter protein
Procedure:
-
Seed HEK293 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of warfarin in complete cell culture medium to achieve final concentrations ranging from 0 to 10 µM. Also, prepare a medium containing a fixed concentration of vitamin K1 (e.g., 1 µM) as a positive control.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add 500 µL of the prepared media with different warfarin concentrations or vitamin K1 to the respective wells.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell culture supernatant for analysis.
-
Quantify the concentration of the carboxylated reporter protein in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration in the corresponding cell lysates, if necessary.
II. siRNA-Mediated Knockdown of VKORC1
This protocol outlines a general procedure for the transient knockdown of VKORC1 in a mammalian cell line (e.g., HEK293) to study the impact on gamma-carboxylation.
Materials:
-
HEK293 cells
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting human VKORC1 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
PBS
-
Lysis buffer for protein extraction
-
Antibodies for Western blot analysis (anti-VKORC1 and a loading control like anti-β-actin)
-
Reagents and equipment for Western blotting
-
Assay to measure gamma-carboxylation (e.g., ELISA for a secreted VKDP)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate so they will be 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium and mix gently. Incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of fresh complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Validation of Knockdown:
-
After incubation, harvest the cells.
-
Lyse a portion of the cells and perform Western blot analysis to confirm the reduction in VKORC1 protein levels compared to the non-targeting control.
-
-
Functional Analysis:
-
Collect the cell culture supernatant to measure the level of a secreted, carboxylated VKDP using an appropriate assay (e.g., ELISA).
-
Compare the levels of the carboxylated protein in the supernatant of cells treated with VKORC1 siRNA to those treated with the non-targeting control siRNA.
-
Visualizing the Pathways
To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.
References
- 1. Vitamin K preserves gamma‐glutamyl carboxylase activity against carbamylations in uremia: Implications for vascular calcification and adjunct therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Impaired carboxylation of osteocalcin in warfarin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory effects of warfarin on gamma-carboxylation between bone and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
A Researcher's Guide to Comparative Proteomics for Identifying Changes in Gamma-Carboxylation
For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications (PTMs) is critical. Among these, gamma-carboxylation, a vitamin K-dependent modification, plays a pivotal role in the function of proteins involved in blood coagulation, bone metabolism, and cellular signaling. Identifying and quantifying changes in gamma-carboxylation is essential for elucidating disease mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of current proteomic and alternative methods for the analysis of this crucial PTM.
This guide delves into the methodologies available for the comparative analysis of gamma-carboxylation, offering detailed experimental protocols and a critical evaluation of their strengths and weaknesses. We will explore both mass spectrometry-based proteomic workflows and non-mass spectrometry alternatives, providing the necessary information to select the most appropriate method for your research needs.
Mass Spectrometry-Based Proteomic Approaches
Mass spectrometry (MS) is the cornerstone for the in-depth analysis of gamma-carboxylation, enabling the identification of specific modification sites and the quantification of changes in their occupancy.[1][2] The typical workflow involves protein extraction, digestion into peptides, enrichment of carboxylated peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
However, the analysis of gamma-carboxyglutamic acid (Gla)-containing peptides by MS presents a significant challenge: the neutral loss of a CO2 group from the this compound residue during collision-induced dissociation (CID), a common fragmentation method in mass spectrometry.[3] This neutral loss can complicate spectral interpretation and hinder accurate identification and quantification. To address this, several specialized techniques have been developed.
Optimizing LC-MS/MS for Gamma-Carboxylation Analysis
1. Alkaline Mobile Phase LC-MS/MS:
Recent studies have shown that using an alkaline mobile phase in reverse-phase liquid chromatography can significantly improve the sensitivity of detecting gamma-carboxylated peptides.[4][5] This approach minimizes the neutral loss of CO2 and enhances the ionization of Gla-containing peptides, leading to more robust and reliable quantification.
2. Methylation of this compound:
Chemical derivatization through methylation of the Gla residues is another effective strategy to stabilize the modification for MS analysis.[3] Methylation neutralizes the negative charge of the carboxyl group, which improves peptide ionization and fragmentation, leading to more confident identification of gamma-carboxylation sites.[3]
Enrichment Strategies for Gamma-Carboxylated Peptides
Due to the often low abundance of gamma-carboxylated proteins, enrichment is a crucial step in the proteomic workflow.
1. Affinity Chromatography:
This method utilizes antibodies that specifically recognize gamma-carboxylated proteins or peptides to isolate them from a complex mixture.
2. Carboxylated Analysis by Ceramic Hydroxyapatite Enrichment (CACHE):
While a detailed public protocol is not widely available, this novel method utilizes ceramic hydroxyapatite chromatography to enrich for carboxylated proteins. Hydroxyapatite is known to interact with acidic proteins, and this characteristic is leveraged to capture gamma-carboxylated proteins.
Quantitative Comparison of Proteomic Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| Standard LC-MS/MS (CID) | Fragmentation of peptides for sequencing. | Widely available. | Prone to neutral loss of CO2 from Gla, complicating analysis.[3] | High |
| Alkaline Mobile Phase LC-MS/MS | Minimizes neutral loss of CO2 during ionization and fragmentation. | Improved sensitivity and quantification of Gla-peptides.[4][5] | May require optimization of chromatographic conditions. | High |
| LC-MS/MS with Methylation | Chemical stabilization of Gla residues. | Enhanced ionization and fragmentation, leading to more confident identification.[3] | Adds an extra step to the workflow; potential for incomplete derivatization. | High |
| Electron Transfer Dissociation (ETD) | A "gentler" fragmentation technique that preserves labile PTMs. | Reduces neutral loss of CO2.[3] | May not be as efficient for all peptide sequences.[3] | High |
Experimental Protocols
Protocol 1: Alkaline Mobile Phase LC-MS/MS for Gamma-Carboxylation Analysis
1. Sample Preparation:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Perform a protein assay to determine the protein concentration.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
2. LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in the initial mobile phase.
-
Use a C18 reverse-phase column for peptide separation.
-
Mobile Phase A: 10 mM ammonium formate, pH 10, in water.
-
Mobile Phase B: 10 mM ammonium formate, pH 10, in 90% acetonitrile/10% water.
-
Run a gradient from low to high organic phase (Mobile Phase B) to elute the peptides.
-
Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition mode.
3. Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database.
-
Specify gamma-carboxylation of glutamic acid (+44.0 Da) as a variable modification.
-
Use specialized software to quantify the relative abundance of carboxylated versus non-carboxylated peptides.
Protocol 2: Methylation of this compound for MS Analysis
1. Peptide Preparation:
-
Follow the sample preparation steps as described in Protocol 1 (steps 1a-1e).
2. Methylation Reaction:
-
Lyophilize the desalted peptide sample.
-
Add 2M methanolic HCl to the dried peptides.
-
Incubate at room temperature for 1-2 hours.
-
Repeat the lyophilization and methanolic HCl addition for complete methylation.
-
After the final incubation, lyophilize the sample to remove the reagent.
3. LC-MS/MS Analysis:
-
Reconstitute the methylated peptides in 0.1% formic acid.
-
Perform LC-MS/MS analysis using a standard acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile).
4. Data Analysis:
-
Search the MS/MS data against the protein database, specifying methylation of glutamic acid (+14.0 Da) and this compound (+58.0 Da) as variable modifications.
Non-Mass Spectrometry-Based Alternatives
While MS-based proteomics offers the most detailed view of gamma-carboxylation, other methods provide valuable, albeit less comprehensive, information.
| Method | Principle | Advantages | Disadvantages |
| ELISA (e.g., PIVKA-II) | Antibody-based detection of under-carboxylated forms of specific proteins (e.g., prothrombin).[4][5] | High throughput, relatively inexpensive, and widely used in clinical settings. | Protein-specific, does not provide site-specific information, and may not distinguish between different under-carboxylated forms.[4][5] |
| Western Blotting | Antibody-based detection of total or carboxylated forms of a protein. | Can provide semi-quantitative information on the overall carboxylation status of a specific protein.[1] | Low throughput, less quantitative than MS, and dependent on antibody specificity. |
| Prothrombin Time (PT) Assay | A functional clotting assay that measures the time it takes for blood to clot. | Provides a measure of the overall activity of the vitamin K-dependent coagulation factors. | Not specific to gamma-carboxylation and can be affected by other factors. |
| HPLC with Fluorescence Detection | Separation and quantification of Gla and Glu amino acids after protein hydrolysis and derivatization. | Can provide a quantitative measure of the total Gla content in a protein. | Destructive to the protein, does not provide site-specific information, and is labor-intensive. |
Visualization of Key Pathways
The Vitamin K Cycle and Gamma-Carboxylation
The process of gamma-carboxylation is intrinsically linked to the vitamin K cycle, which occurs in the endoplasmic reticulum.
Caption: The Vitamin K cycle, a key pathway for protein gamma-carboxylation.
Gas6 Signaling Pathway
Growth arrest-specific 6 (Gas6) is a gamma-carboxylated protein that acts as a ligand for the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, regulating various cellular processes.
Caption: Overview of the Gas6-TAM signaling pathway.
Matrix Gla Protein (MGP) Signaling
Matrix Gla Protein (MGP) is a key inhibitor of vascular calcification and is involved in bone morphogenetic protein (BMP) signaling.
Caption: The role of Matrix Gla Protein in inhibiting calcification.
Conclusion
The choice of method for studying changes in gamma-carboxylation will depend on the specific research question, available resources, and the desired level of detail. For comprehensive, site-specific, and quantitative analysis, mass spectrometry-based proteomic approaches, particularly those employing alkaline mobile phases or methylation, are the methods of choice. For higher-throughput screening or clinical applications where overall carboxylation status is of interest, non-MS methods like ELISA remain valuable tools. By understanding the principles, advantages, and limitations of each technique, researchers can design robust experiments to unravel the complexities of gamma-carboxylation in health and disease.
References
- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of a New Anti-Gla Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antibodies with high specificity is paramount for advancing research and therapeutic applications. This guide provides a comprehensive framework for validating the specificity of a new anti-gamma-carboxyglutamic acid (Gla) antibody. Through a direct comparison with a commercially available alternative (Competitor Antibody A), this document outlines key validation experiments, presents comparative data, and provides detailed protocols to ensure rigorous and reproducible assessment.
Comparative Performance Data
The specificity of the "New Anti-Gla Antibody" was quantitatively benchmarked against "Competitor Antibody A" across a series of immunoassays. The following tables summarize the performance metrics, demonstrating the superior specificity and reduced off-target binding of the new antibody.
Table 1: Competitive ELISA - IC50 Values
| Analyte | New Anti-Gla Antibody IC50 (nM) | Competitor Antibody A IC50 (nM) | Isotype Control IC50 (nM) |
| Gla-containing Peptide | 12 | 75 | > 10,000 |
| Non-carboxylated Peptide | > 5,000 | 850 | > 10,000 |
| Glutamic Acid | > 10,000 | > 10,000 | > 10,000 |
Table 2: Western Blot - Target vs. Off-Target Signal Intensity
| Target Protein | New Anti-Gla Antibody (Signal Intensity) | Competitor Antibody A (Signal Intensity) | Notes |
| Matrix Gla Protein (MGP) | Strong, specific band at ~10 kDa | Moderate band at ~10 kDa | Cell lysate from MGP-expressing cells |
| Off-Target Protein X | No detectable band | Faint band at ~45 kDa | Lysate from cells overexpressing a non-related protein |
| Off-Target Protein Y | No detectable band | Minor band at ~60 kDa | Lysate from cells overexpressing a non-related protein |
Table 3: Immunohistochemistry (IHC) - Staining Specificity
| Tissue Type | New Anti-Gla Antibody Staining | Competitor Antibody A Staining | Expected Localization |
| Vascular Smooth Muscle | Strong, specific staining | Moderate staining with some background | Extracellular matrix |
| Gla-Knockout Tissue | No staining | Diffuse, non-specific background | Negative control |
| Unrelated Tissue | No staining | Weak, non-specific staining | Negative control |
Key Validation Experiments and Protocols
To ensure the validity and reproducibility of these findings, the following detailed experimental protocols were employed.
Competitive ELISA for Specificity Determination
This assay is crucial for quantifying the antibody's specificity for the Gla modification by measuring the inhibition of antibody binding to a coated Gla-containing peptide by free analytes.
Protocol:
-
Coating: Microtiter plates were coated with a synthetic Gla-containing peptide (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Wells were blocked with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Competition: The "New Anti-Gla Antibody" or "Competitor Antibody A" (at a fixed concentration) was pre-incubated with serial dilutions of free Gla-containing peptide, a non-carboxylated control peptide, or free glutamic acid for 2 hours at room temperature.
-
Incubation: 100 µL of the antibody/analyte mixtures were added to the coated wells and incubated for 1 hour at room temperature.
-
Washing: Plates were washed three times with wash buffer.
-
Secondary Antibody: An HRP-conjugated secondary antibody, specific for the primary antibody's isotype, was added and incubated for 1 hour at room temperature.
-
Detection: TMB substrate was added, and the reaction was stopped with 2N H2SO4. Absorbance was read at 450 nm.
-
Analysis: IC50 values were calculated from the resulting competition curves.
Western Blot for Target Specificity in a Complex Mixture
Western blotting assesses the antibody's ability to detect the target protein at the correct molecular weight within a complex protein lysate, revealing any potential cross-reactivity with other proteins.[1]
Protocol:
-
Sample Preparation: Protein lysates from cells expressing Matrix Gla Protein (MGP) and control cells were prepared in RIPA buffer with protease inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis: 20 µg of protein per lane were separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the "New Anti-Gla Antibody" or "Competitor Antibody A" at a 1:1000 dilution in 5% BSA in TBST.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensity and specificity were analyzed.
Immunohistochemistry (IHC) for In Situ Specificity
IHC is performed to confirm that the antibody specifically recognizes the target antigen in its native context within formalin-fixed, paraffin-embedded tissues.[2]
Protocol:
-
Deparaffinization and Rehydration: Tissue sections were deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate buffer (pH 6.0).
-
Blocking: Sections were blocked with 3% BSA in PBS for 30 minutes to reduce non-specific binding.[3]
-
Primary Antibody Incubation: Sections were incubated with the "New Anti-Gla Antibody" or "Competitor Antibody A" (1:200 dilution) overnight at 4°C in a humidified chamber.[4]
-
Washing: Sections were washed three times with PBS.
-
Secondary Antibody Incubation: A biotinylated secondary antibody was applied for 30 minutes, followed by a streptavidin-HRP conjugate.
-
Detection: The signal was visualized using a DAB chromogen, and sections were counterstained with hematoxylin.
-
Analysis: Staining pattern and specificity were evaluated by a qualified pathologist.
Visualizing Experimental and Biological Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflow for antibody validation and a key signaling pathway involving a Gla-containing protein.
References
- 1. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. Important IHC antibody validation steps | Abcam [abcam.com]
- 3. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
A Comparative Analysis of the Calcium-Binding Capacity of Gla Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcium-binding capacity of various Gla proteins, a family of proteins characterized by the post-translational modification of glutamate residues to γ-carboxyglutamic acid (Gla). This modification is essential for their function, which is often mediated by their ability to bind calcium ions. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows.
The Role of Gamma-Carboxyglutamic Acid (Gla) in Calcium Binding
The defining feature of Gla proteins is the presence of γ-carboxyglutamic acid residues. These modified amino acids contain two adjacent carboxylic acid groups, creating a high-density negative charge that is crucial for chelating positively charged calcium ions. The binding of calcium to the Gla-domain, a specific region rich in Gla residues, induces a conformational change in the protein. This change is often a prerequisite for the protein's biological activity, such as binding to negatively charged phospholipid membranes during blood coagulation or interacting with hydroxyapatite in bone mineralization.[1]
The affinity of a single Gla residue for calcium is relatively low, with a dissociation constant (Kd) in the millimolar range (~15 mM). However, the spatial arrangement of multiple Gla residues within the Gla-domain allows for cooperative binding of calcium ions, resulting in a significantly increased affinity, with Kd values dropping to the micromolar range (e.g., ~0.6 mM for two cooperating Gla residues).[1] This cooperative binding is a key feature of Gla protein function.
Comparative Calcium-Binding Affinity of Gla Proteins
| Gla Protein | Number of Gla Residues | Dissociation Constant (Kd) for Calcium | Comments |
| Coagulation Factors | |||
| Prothrombin (Factor II) | 10 | Not explicitly found in a comparative context, but described as high affinity. | The Gla domain is essential for its role in the coagulation cascade. |
| Factor VII | 10 | Not explicitly found. | Crucial for the initiation of the extrinsic pathway of coagulation. |
| Factor IX | 12 | ~200-300 µM (for the first EGF-like domain) | Possesses a high-affinity calcium-binding site.[2] |
| Factor X | 11 | Not explicitly found, but described as high affinity.[3] | Plays a central role at the convergence of the intrinsic and extrinsic coagulation pathways.[3] |
| Anticoagulant Proteins | |||
| Protein C | 9 | Described as having both high and low-affinity calcium-binding sites. | An important regulator of the coagulation cascade. |
| Protein S | 11 | Described as having very high-affinity calcium-binding sites in its EGF-like domains.[4] | A cofactor for activated Protein C.[4] |
| Protein Z | 13 | Not explicitly found. | Involved in the regulation of coagulation. |
| Bone and Tissue Proteins | |||
| Osteocalcin (Bone Gla Protein) | 3 | High affinity for both calcium ions and hydroxyapatite.[5][6][7] | A key protein in bone matrix, involved in bone mineralization.[5][7] |
| Matrix Gla Protein (MGP) | 5 | High affinity for calcium ions and hydroxyapatite.[8][9][10] | A potent inhibitor of soft tissue calcification.[8][9][10] |
| Gla-Rich Protein (GRP) | 16 | Described as having an uncommonly high capacity to bind calcium due to its high number of Gla residues.[11] | Implicated in processes involving connective tissue mineralization.[11] |
| Other Gla Proteins | |||
| Growth Arrest-Specific Protein 6 (GAS6) | 12 | Not explicitly found. | Involved in cell signaling and has diverse physiological roles. |
Experimental Protocols for Measuring Calcium Binding Capacity
Several biophysical techniques can be employed to quantify the interaction between calcium ions and Gla proteins. The choice of method depends on the specific research question, the properties of the protein, and the available instrumentation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified Gla protein in a suitable buffer (e.g., Tris-HCl or HEPES) with a known concentration, typically in the micromolar range (e.g., 10-50 µM).
-
Prepare a concentrated solution of calcium chloride in the exact same buffer, with a concentration typically 10-20 times higher than the protein concentration.
-
It is critical that the protein and calcium solutions are in identical buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells with buffer.
-
Load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the calcium solution into the injection syringe (typically ~40-50 µL).
-
Equilibrate the system to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the calcium solution into the protein solution while continuously monitoring the heat change.
-
The initial injections will result in a significant heat change as most of the injected calcium binds to the protein.
-
As the protein becomes saturated with calcium, subsequent injections will produce progressively smaller heat changes, eventually approaching the heat of dilution of the calcium solution into the buffer.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of calcium to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or multi-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.
-
Equilibrium Dialysis
Equilibrium dialysis is a classic and reliable method for measuring the binding of small ligands, like calcium ions, to macromolecules.
Detailed Protocol:
-
Setup:
-
A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules (calcium ions) but retains the larger protein.
-
Place a solution of the purified Gla protein of known concentration in one compartment.
-
Place a solution containing a known concentration of calcium chloride in the other compartment. The buffer composition in both compartments must be identical.
-
-
Equilibration:
-
Allow the system to reach equilibrium, which may take several hours. During this time, free calcium ions will diffuse across the membrane until their concentration is equal in both compartments.
-
-
Measurement:
-
After equilibration, carefully measure the total calcium concentration in both compartments.
-
The compartment containing the protein will have a higher total calcium concentration due to the presence of both free and protein-bound calcium.
-
The concentration of free calcium is equal to the calcium concentration in the protein-free compartment.
-
The concentration of bound calcium can be calculated by subtracting the free calcium concentration from the total calcium concentration in the protein-containing compartment.
-
-
Data Analysis:
-
Repeat the experiment with a range of initial calcium concentrations.
-
The data can be analyzed using a Scatchard plot or by non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (n).
-
Visualizing Molecular Interactions and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of calcium-induced activation of a Gla protein.
Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).
References
- 1. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of prothrombin and of factor Xa-factor Va interactions upon inactivation of factor Va by activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry of factor X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 5. Osteocalcin: the vitamin K-dependent Ca2+-binding protein of bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Three-Dimensional Structure of Bovine Calcium Ion-Bound Osteocalcin Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Matrix Gla protein is an independent predictor of both intimal and medial vascular calcification in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Unraveling the Functional Redundancy of Gla Residues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of gamma-carboxyglutamic acid (Gla) residues within protein domains is critical for advancements in fields ranging from hemostasis to bone metabolism and cardiovascular disease. This guide provides an objective comparison of the functional redundancy of Gla residues in key vitamin K-dependent proteins, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these complex post-translational modifications.
This compound (Gla) is a non-standard amino acid, post-translationally modified from glutamic acid (Glu) by the enzyme gamma-glutamyl carboxylase in a vitamin K-dependent reaction. These residues are hallmarks of the Gla domain, a conserved protein module essential for the biological activity of numerous proteins. The primary function of Gla residues is to chelate calcium ions, a process that induces a conformational change in the Gla domain, enabling it to bind to negatively charged phospholipid membranes, a critical step in many physiological pathways. While the necessity of the Gla domain is well-established, the degree to which individual Gla residues contribute to the protein's overall function—their functional redundancy—varies significantly between different proteins.
This guide delves into the functional landscape of Gla residues in three key proteins: Prothrombin, Protein C, and Matrix Gla Protein (MGP), highlighting the varying degrees of redundancy and the experimental approaches used to elucidate their specific roles.
Comparative Analysis of Gla Residue Functionality
Site-directed mutagenesis has been a pivotal technique in dissecting the contribution of individual Gla residues. By substituting specific Gla residues with amino acids that cannot chelate calcium, such as aspartic acid (Asp) or alanine (Ala), researchers can quantify the impact of each residue on protein function.
Prothrombin (Factor II)
Prothrombin, a central zymogen in the coagulation cascade, contains ten Gla residues in its N-terminal domain. Studies involving the systematic mutation of these residues have revealed a non-uniform contribution to its procoagulant activity.
| Gla Residue Position | Procoagulant Activity (% of Wild-Type) | Functional Importance |
| 6 | ~100% | Non-essential |
| 7 | 15-52% | Moderately Important |
| 14 | 15-52% | Moderately Important |
| 16 | <1% | Critical |
| 19 | 15-52% | Moderately Important |
| 20 | 15-52% | Moderately Important |
| 25 | 15-52% | Moderately Important |
| 26 | <1% | Critical |
| 29 | <1% | Critical |
| 32 | 15-52% | Moderately Important |
As the data indicates, Gla residues at positions 16, 26, and 29 are critical for prothrombin's function, with their mutation leading to a near-complete loss of activity. In contrast, the Gla residue at position 6 appears to be largely redundant. The remaining Gla residues exhibit a moderate level of functional importance, suggesting a degree of cooperative interaction in maintaining the domain's structural and functional integrity.
Protein C
Protein C is a vital anticoagulant, and its activation is also dependent on the calcium-binding properties of its nine Gla residues. Mutagenesis studies have painted a similar picture of differential importance among these residues.
| Gla Residue Position | Anticoagulant Activity (% of Wild-Type) | Functional Importance |
| 6 | ~80-92% | Largely Redundant |
| 7 | <1% | Critical |
| 14 | ~80-92% | Largely Redundant |
| 16 | <1% | Critical |
| 19 | ~80-92% | Largely Redundant |
| 20 | <1% | Critical |
| 25 | ~24% | Important |
| 26 | <1% | Critical |
| 29 | ~9% | Important |
For Protein C, the Gla residues at positions 7, 16, 20, and 26 are indispensable for its anticoagulant function. Conversely, residues at positions 6, 14, and 19 exhibit significant functional redundancy. This highlights that even within the same family of vitamin K-dependent proteins, the specific requirements for individual Gla residues can differ.
Matrix Gla Protein (MGP)
Matrix Gla Protein is a key inhibitor of vascular calcification and contains five Gla residues at positions 2, 37, 41, 48, and 52.[1] While extensive quantitative data from systematic site-directed mutagenesis studies on individual MGP Gla residues is not as readily available as for prothrombin and Protein C, the existing literature strongly suggests that the collective function of the Gla domain is critical for its inhibitory activity.[2] Studies using MGP-derived peptides have shown that the gamma-carboxylated motif (amino acids 35-54), which encompasses four of the five Gla residues, is essential for inhibiting calcification.[2] It is believed that these Gla residues are crucial for binding to calcium crystals and interacting with bone morphogenetic protein-2 (BMP-2), both key mechanisms in preventing ectopic calcification.[2][3] The lack of detailed individual residue analysis may imply a more cooperative and less redundant functional model for the Gla residues in MGP compared to the coagulation factors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison of Gla residue functionality.
Site-Directed Mutagenesis of Gla Domains
This protocol outlines the general steps for introducing point mutations into the Gla domain of a target protein using PCR-based site-directed mutagenesis.
1. Primer Design:
-
Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation at the center.
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
Ensure the primers terminate in one or more G or C bases.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
The reaction mixture typically contains the plasmid DNA template, the designed mutagenic primers, dNTPs, and the polymerase buffer.
-
The PCR cycling parameters should be optimized for the specific plasmid and primers, generally involving an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
3. Digestion of Parental DNA:
-
Following PCR, the reaction mixture is treated with the restriction enzyme DpnI.
-
DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Incubate the reaction at 37°C for 1-2 hours.
4. Transformation:
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic corresponding to the plasmid's resistance gene).
-
Incubate the plates overnight at 37°C.
5. Verification of Mutation:
-
Select individual bacterial colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
Expression and Purification of Recombinant Vitamin K-Dependent Proteins
This protocol describes the general workflow for producing and purifying recombinant vitamin K-dependent proteins from mammalian cell culture.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in a medium supplemented with vitamin K, which is essential for the gamma-carboxylation of Gla residues.
-
Transfect the cells with an expression vector containing the cDNA of the wild-type or mutant vitamin K-dependent protein.
2. Protein Expression and Collection:
-
Allow the cells to express the recombinant protein for a specified period.
-
Collect the conditioned medium containing the secreted protein.
3. Purification:
-
A multi-step purification strategy is often employed to achieve high purity.[2]
-
Barium Citrate Precipitation: An initial enrichment step where the Gla domains of the vitamin K-dependent proteins chelate barium ions, leading to their precipitation.[2]
-
Anion Exchange Chromatography: Separate proteins based on their net negative charge. The highly negatively charged Gla domains allow for strong binding to the anion exchange resin.
-
Immunoaffinity Chromatography: Utilize antibodies specific to the target protein for highly selective purification.
-
Hydrophobic Interaction Chromatography (HIC): Separate proteins based on their hydrophobicity.
-
Size-Exclusion Chromatography: A final polishing step to remove any remaining aggregates or contaminants.
-
4. Protein Characterization:
-
Assess the purity and concentration of the purified protein using methods such as SDS-PAGE and UV-Vis spectrophotometry.
-
Confirm the identity of the protein by Western blotting or mass spectrometry.
Prothrombin Procoagulant Activity Assay
This assay measures the ability of prothrombin to be converted to thrombin and subsequently clot fibrinogen.
1. Principle: The prothrombin time (PT) test is a common method to assess the extrinsic and common pathways of coagulation. In a laboratory setting, a reagent containing tissue factor and phospholipids (thromboplastin) is added to a plasma sample, and the time to clot formation is measured.
2. Procedure:
-
Prepare platelet-poor plasma from whole blood collected in sodium citrate.
-
Reconstitute the wild-type and mutant prothrombin to a known concentration in prothrombin-deficient plasma.
-
Pre-warm the plasma samples and the PT reagent to 37°C.
-
Initiate the clotting reaction by adding the PT reagent to the plasma sample.
-
Measure the time it takes for a fibrin clot to form using a coagulometer.
-
The activity of the mutant prothrombin is expressed as a percentage of the activity of the wild-type prothrombin.
Activated Protein C (APC) Anticoagulant Assay
This assay measures the ability of activated protein C to prolong the clotting time of plasma.
1. Principle: The activated partial thromboplastin time (aPTT) assay is modified to assess the anticoagulant activity of APC. The assay measures the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic pathway, in the presence and absence of APC.
2. Procedure:
-
Prepare platelet-poor plasma.
-
Activate the purified wild-type and mutant Protein C to APC using thrombin or a specific snake venom protease.
-
Perform two aPTT measurements for each sample: one with a defined amount of APC added and one without.
-
The anticoagulant activity is determined by the extent to which APC prolongs the aPTT.
-
The results are often expressed as a ratio of the clotting time with APC to the clotting time without APC, with a higher ratio indicating greater anticoagulant activity.
Visualizing the Pathways and Workflows
To further clarify the complex processes described, the following diagrams have been generated using Graphviz.
References
- 1. Primary structure of bovine matrix Gla protein, a new vitamin K-dependent bone protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-translational modifications regulate matrix Gla protein function: importance for inhibition of vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms mediating vascular calcification: role of matrix Gla protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Kinetics of Gamma-Glutamyl Carboxylases
For researchers and professionals in drug development, understanding the enzymatic kinetics of gamma-glutamyl carboxylase (GGCX) is crucial for evaluating the efficacy of potential therapeutics targeting vitamin K-dependent pathways. This guide provides a comparative overview of the kinetic parameters of GGCX from various sources when acting on different substrates. The data is supplemented with detailed experimental protocols and a visual representation of a typical kinetic assay workflow.
Data Presentation: A Comparative Look at GGCX Kinetic Parameters
The catalytic efficiency of gamma-glutamyl carboxylase is significantly influenced by the substrate structure, particularly the presence of a propeptide sequence which enhances substrate recognition and binding. The following table summarizes key kinetic parameters for bovine GGCX with various peptide substrates.
| Enzyme Source | Substrate | Apparent Km (μM) | Notes |
| Bovine Liver Microsomes | proFIX59 | 0.55[1] | A 59-residue peptide containing the propeptide and Gla domain of Factor IX.[1] |
| Bovine Liver Microsomes | proPT28 | ~2.75 | A 28-residue peptide from prothrombin, including the propeptide.[1] |
| Bovine Liver Microsomes | FLEEL | ~2750 | A pentapeptide corresponding to residues 5-9 of rat prothrombin.[1] |
Note: The Km for proPT28 is estimated based on the finding that the Km for proFIX59 is approximately five times lower. The Km for FLEEL is estimated to be three orders of magnitude higher than that of proPT28.[1]
The affinity of the GGCX for its substrate is also critically dependent on the propeptide sequence of the vitamin K-dependent protein. The dissociation constant (Kd) of the GGCX-propeptide complex is a key determinant of carboxylation efficiency.
| Propeptide Source | Relative Kd (nM) | Carboxylation Efficiency |
| Factor X | ~1 | Results in significant uncarboxylated protein (high affinity) |
| Factor IX | ~5 | Optimal for efficient carboxylation (intermediate affinity) |
| Protein C | ~20 | Associated with moderate to normal carboxylation (low affinity) |
Experimental Protocols
The determination of GGCX kinetic parameters typically involves in vitro assays that measure the incorporation of 14CO2 into a glutamate-containing substrate. Common methods include radiometric assays and HPLC-based assays.
Radiometric Assay for GGCX Activity
This method quantifies the incorporation of radiolabeled bicarbonate into a peptide substrate.
Materials:
-
GGCX-containing microsomal preparation
-
Peptide substrate (e.g., FLEEL, proPT28, proFIX59)
-
Reduced Vitamin K (KH2)
-
NaH14CO3 (radiolabeled sodium bicarbonate)
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)
-
Dithiothreitol (DTT)
-
CHAPS
-
Phosphatidylcholine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, DTT, CHAPS, phosphatidylcholine, KH2, and the peptide substrate at various concentrations.
-
Initiation: Start the reaction by adding the GGCX-containing microsomal preparation to the reaction mixture.
-
Radiolabeling: Add NaH14CO3 to the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination: Stop the reaction by adding an equal volume of cold TCA.
-
Removal of Unincorporated Radiolabel: Boil the sample to remove unincorporated 14CO2. Precipitate the carboxylated peptide and wash it to remove any remaining unincorporated radiolabel.
-
Quantification: Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.
-
Kinetic Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
HPLC-Based Fluorescence Assay
This non-radioactive method uses a fluorescently labeled peptide substrate, allowing for the separation and quantification of carboxylated and uncarboxylated forms by high-performance liquid chromatography (HPLC).
Materials:
-
GGCX-containing microsomal preparation
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled FLEEL)
-
Reduced Vitamin K (KH2)
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)
-
Dithiothreitol (DTT)
-
HPLC system with a fluorescence detector
-
Reversed-phase HPLC column (e.g., C18)
-
Acetonitrile and water with trifluoroacetic acid (for mobile phase)
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DTT, KH2, and the fluorescently labeled peptide substrate at varying concentrations.
-
Enzyme Addition: Initiate the reaction by adding the GGCX-containing microsomal preparation.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quenching: Stop the reaction, for example, by adding a quenching solution or by rapid freezing.
-
HPLC Analysis: Inject the reaction mixture into the HPLC system.
-
Separation: Separate the carboxylated and uncarboxylated peptides using a suitable gradient of the mobile phase.
-
Detection and Quantification: Detect the fluorescently labeled peptides using a fluorescence detector and quantify the peak areas corresponding to the carboxylated and uncarboxylated forms.
-
Kinetic Parameter Determination: Calculate the initial reaction rates from the product formation over time at different substrate concentrations. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Mandatory Visualization
References
The Functional Dichotomy of Gamma-Carboxylation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced functional implications of protein gamma-carboxylation is critical. This post-translational modification, the conversion of glutamic acid (Glu) to gamma-carboxyglutamic acid (Gla), is a linchpin in the biological activity of a host of proteins, most notably the vitamin K-dependent proteins (VKDPs) involved in blood coagulation, bone metabolism, and vascular health. While it is widely accepted that full gamma-carboxylation is requisite for optimal protein function, the precise quantitative impact of partial carboxylation remains a subject of intensive investigation. This guide provides a comparative analysis of partially versus fully gamma-carboxylated proteins, supported by experimental data and detailed methodologies.
The Crucial Role of Gamma-Carboxylation
Gamma-carboxylation, catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), confers a negative charge on specific glutamic acid residues, enabling them to bind calcium ions. This calcium-binding capacity is fundamental to the function of VKDPs, facilitating their interaction with negatively charged phospholipid membranes and subsequent participation in various physiological pathways. Incomplete or partial carboxylation results in under-carboxylated proteins with diminished or altered biological activity, leading to a spectrum of pathological conditions, including bleeding disorders, osteoporosis, and cardiovascular diseases.
Quantitative Comparison of Functional Activity
The degree of gamma-carboxylation directly correlates with the functional efficacy of VKDPs. The following tables summarize the quantitative differences observed in key functional parameters between partially and fully gamma-carboxylated forms of several important proteins.
Coagulation Factors
The blood coagulation cascade is exquisitely sensitive to the carboxylation status of factors II (prothrombin), VII, IX, and X. Full carboxylation is essential for their ability to bind to phospholipid surfaces at the site of injury and participate in the enzymatic reactions that lead to fibrin clot formation.
| Protein | Carboxylation Status | Coagulant Activity (% of normal) | Phospholipid Binding Activity (% of normal) | Metal Binding Sites (High Affinity) | Source |
| Prothrombin | Fully Carboxylated (10 Gla) | 100% | 100% | 2 | [1] |
| Partially Carboxylated (8 Gla) | 66% | 44% | 1 | [1] | |
| Partially Carboxylated (6 Gla) | ~5% | 0% | 1 | [1] | |
| Partially Carboxylated (4 Gla) | ~5% | 0% | 1 | [1] | |
| Partially Carboxylated (1 Gla) | 8% | 0% | 0 (single lower affinity site) | [1] | |
| Factor VII | Fully Carboxylated | 100% | 100% | Not specified | [2] |
| Partially Carboxylated | <20% | 65% | Not specified | [2] | |
| Factor IX | Fully Carboxylated | 100% | 100% | Not specified | [3] |
| Partially Carboxylated | Substantially reduced activity | Impaired | Not specified | [4] | |
| Factor X | Fully Carboxylated | 100% | 100% | Not specified | [5] |
| Partially Carboxylated | Reduced coagulant activity | Not specified | Not specified | [5] |
Osteocalcin
Osteocalcin, a protein synthesized by osteoblasts, plays a role in bone mineralization and has emerged as a key regulator of glucose metabolism. Interestingly, both carboxylated and uncarboxylated forms of osteocalcin exhibit distinct biological activities.
| Parameter | Carboxylated Osteocalcin | Uncarboxylated Osteocalcin | Source |
| Glucose Transport | Increased basal and insulin-stimulated glucose transport | Increased basal and insulin-stimulated glucose transport | [6] |
| Glucose Oxidation | Increased basal and insulin-stimulated glucose oxidation | Increased basal and insulin-stimulated glucose oxidation | [6] |
| TNF-α Secretion | Suppressed | Suppressed | [6] |
| IL-6 Secretion | Suppressed | No effect | [6] |
| Adiponectin Secretion | Increased | Increased | [6] |
| IL-10 Secretion | Increased | Increased | [6] |
Matrix Gla Protein (MGP)
Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification. Its function is critically dependent on its carboxylation status.
| Carboxylation Status | Function | Association with Vascular Calcification | Source |
| Fully Carboxylated | Inhibits vascular calcification | Found in healthy arteries | [7],[8] |
| Undercarboxylated | Impaired inhibition of calcification | Strongly associated with intimal and medial vascular calcification | [7],[8] |
Key Experimental Protocols
Accurate assessment of the functional impact of gamma-carboxylation relies on robust experimental methodologies. Below are detailed protocols for key assays cited in this guide.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental functional assay used to assess the extrinsic and common pathways of the coagulation cascade, which are dependent on the activity of several gamma-carboxylated clotting factors.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. A prolonged PT can indicate a deficiency in or reduced activity of one or more of the vitamin K-dependent coagulation factors.
Protocol:
-
Sample Collection: Collect whole blood in a blue-top tube containing 3.2% buffered sodium citrate. The tube must be filled to at least 90% capacity. Invert the tube gently at least six times to ensure proper mixing of blood and anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma. The assay should be performed within 4 hours of collection.
-
Assay Procedure:
-
Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C.
-
Add the PT reagent to the plasma sample.
-
Measure the time (in seconds) it takes for a fibrin clot to form. This can be done using an automated coagulometer or manually.
-
-
Data Analysis: The result is reported in seconds. It can also be expressed as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.
Enzyme-Linked Immunosorbent Assay (ELISA) for Carboxylation Status
ELISA can be a powerful tool to specifically quantify the amount of carboxylated or uncarboxylated protein in a sample, using antibodies that recognize specific conformations.
Principle: This sandwich ELISA protocol is designed to capture the protein of interest and then detect the presence of either carboxylated or uncarboxylated forms using specific primary antibodies, followed by a secondary antibody conjugated to an enzyme for signal generation.
Protocol:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the target protein (e.g., anti-osteocalcin). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add the samples (e.g., serum, plasma, or cell culture supernatant) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add a primary antibody that specifically recognizes either the carboxylated or uncarboxylated form of the protein. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The concentration of the carboxylated or uncarboxylated protein in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the target protein.
Mass Spectrometry for Carboxylation Analysis
Mass spectrometry (MS) is a highly sensitive and specific method for identifying and quantifying post-translational modifications, including gamma-carboxylation.
Principle: Proteins are enzymatically digested into peptides. The peptides are then separated by liquid chromatography (LC) and analyzed by a mass spectrometer. The mass difference between a glutamic acid residue and a this compound residue allows for the identification and quantification of carboxylated peptides.
General Workflow:
-
Protein Digestion: The protein sample is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is injected into an LC system coupled to a mass spectrometer. Peptides are separated based on their physicochemical properties and then ionized.
-
Data Acquisition: The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides to obtain their amino acid sequence information (MS2).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of a mass shift of +44 Da on a glutamic acid residue indicates gamma-carboxylation. The relative abundance of the carboxylated and uncarboxylated forms of a peptide can be determined by comparing their respective peak areas in the MS1 spectra.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by gamma-carboxylation can aid in understanding its functional impact.
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving gamma-carboxylated clotting factors that culminates in the formation of a stable fibrin clot. Full carboxylation is essential for the localization and activation of these factors on phospholipid membranes.
References
- 1. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction Principle Between Coagulation Factor X and Fullerene Derivatives with Different Hydrophilic-Hydrophobic Properties for Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coagulation Factor IX for Hemophilia B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carboxyl-terminal region of human coagulation factor X as a natural linker for fusion strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gamma-Carboxyglutamic acids 36 and 40 do not contribute to human factor IX function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undercarboxylated Matrix Gla Protein (ucMGP): A Novel Biomarker to Predict Coronary Artery Calcification [longerlife.org]
- 7. Novel conformation-specific antibodies against matrix this compound (Gla) protein: undercarboxylated matrix Gla protein as marker for vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling gamma-Carboxyglutamic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of gamma-Carboxyglutamic acid (Gla), including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact with the powdered chemical. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or work in a certified chemical fume hood | Recommended when handling quantities that may generate dust to minimize inhalation exposure. |
Operational Plan: Handling and Weighing
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation:
-
Read and understand the available safety information and this operational guide.
-
Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the designated workspace.
-
Put on all required personal protective equipment as outlined in the table above.
Handling and Weighing Procedure:
-
Carefully open the container of this compound, avoiding any sudden movements that could create dust.
-
Use a clean spatula to transfer the desired amount of the compound onto a tared weigh boat.
-
Perform this transfer slowly and close to the surface to minimize the generation of airborne particles.
-
Once the desired amount is weighed, securely close the main container.
-
Proceed with the experimental protocol, ensuring that all subsequent steps are also performed with care to prevent creating dust.
Post-Handling:
-
Clean all equipment and the work area thoroughly.
-
Dispose of all contaminated waste according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and maintain a safe laboratory.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered chemical waste.
-
Waste Collection: Collect these items in a designated, clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste container in accordance with your institution's and local environmental regulations. Do not dispose of this material in the regular trash or down the drain.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Decision workflow for selecting PPE for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
